1-(3-Iodopropyl)-3-phenoxybenzene
Description
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Properties
IUPAC Name |
1-(3-iodopropyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDABJXYZNSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is a paramount objective. Bifunctional molecules, which possess distinct reactive sites, serve as invaluable building blocks in the synthesis of complex therapeutic agents. 1-(3-Iodopropyl)-3-phenoxybenzene emerges as a compound of significant interest within this context. It incorporates two key structural motifs: a reactive primary alkyl iodide and a phenoxybenzene scaffold. The phenoxy group is recognized as a privileged moiety in drug design, appearing in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of 1-(3-Iodopropyl)-3-phenoxybenzene, including its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications as a versatile intermediate in drug discovery programs.
Chemical Structure and Identification
1-(3-Iodopropyl)-3-phenoxybenzene is an aromatic compound characterized by a phenoxy group at the meta-position of a benzene ring, which is further substituted with a 3-iodopropyl chain.
Figure 1: Chemical structure of 1-(3-Iodopropyl)-3-phenoxybenzene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [1] |
| CAS Number | 157126-72-2 | [1] |
| Molecular Formula | C₁₅H₁₅IO | [1] |
| Molecular Weight | 338.188 g/mol | [1] |
| Canonical SMILES | ICCCC1=CC=CC(OC2=CC=CC=C2)=C1 | [1] |
| InChI | InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | [1] |
| InChI Key | BEPDABJXYZNSAZ-UHFFFAOYSA-N | [1] |
Physicochemical and Predicted Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | 98% | [1] |
| Boiling Point | 427.5 ± 40.0 °C (Predicted) | |
| Melting Point | Not available | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, acetone, and benzene. | |
| Storage Conditions | 2-8°C, protect from light |
Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
A convenient and efficient four-step synthesis for 1-(3-Iodopropyl)-3-phenoxybenzene has been reported, starting from 3-phenoxybenzaldehyde. This synthetic route provides a clear and reproducible method for obtaining the title compound with a good overall yield.
Figure 2: Synthetic workflow for 1-(3-Iodopropyl)-3-phenoxybenzene.
Experimental Protocol
The synthesis is carried out in four main steps:
Step 1: Knoevenagel Condensation
-
Reaction: 3-phenoxybenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine.
-
Product: (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
-
Causality: The piperidine acts as a basic catalyst to deprotonate the acidic methylene group of malonic acid, initiating the Knoevenagel condensation with the aldehyde. Pyridine serves as a co-solvent and can also act as a mild base.
Step 2: Esterification
-
Reaction: The resulting carboxylic acid is esterified with methanol in the presence of a catalytic amount of p-toluene sulfonic acid.
-
Product: Methyl (E)-3-(3-phenoxyphenyl)propenoate.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 3: Reduction
-
Reaction: The ester is then reduced using sodium borohydride.
-
Product: 3-(3-phenoxyphenyl)propan-1-ol.
-
Causality: Sodium borohydride is a selective reducing agent that reduces the ester to the corresponding primary alcohol.
Step 4: Iodination
-
Reaction: The final step involves the iodination of 3-(3-phenoxyphenyl)propan-1-ol. This is achieved using iodine and triphenylphosphine in the presence of potassium iodide and imidazole.
-
Product: 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Causality: Triphenylphosphine and iodine react to form an iodophosphonium iodide intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile in an SN2 reaction to displace the triphenylphosphine oxide, yielding the final alkyl iodide. Imidazole acts as a mild base to facilitate the reaction.
This multi-step synthesis is reported to have an overall yield of 55.6%.
Chemical Reactivity and Potential Applications in Drug Discovery
1-(3-Iodopropyl)-3-phenoxybenzene is a bifunctional molecule, and its reactivity is dictated by the primary alkyl iodide and the phenoxybenzene moiety.
Reactivity of the Alkyl Iodide
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides the most reactive alkyl halides.[2] The primary nature of the alkyl iodide in 1-(3-Iodopropyl)-3-phenoxybenzene makes it an excellent substrate for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide variety of nucleophiles at the terminus of the propyl chain, including amines, thiols, azides, and cyanides. This reactivity is highly valuable for the construction of diverse chemical libraries for screening in drug discovery programs.
The Phenoxybenzene Scaffold
The phenoxybenzene moiety is a well-established "privileged scaffold" in medicinal chemistry.[3] Its presence in a molecule can confer favorable properties such as metabolic stability and appropriate lipophilicity. The benzene ring is one of the most common ring systems found in FDA-approved drugs.[4] The ether linkage in the phenoxybenzene group is generally stable under physiological conditions. The aromatic rings can be further functionalized through electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid side reactions with the alkyl iodide chain.
Potential as a Drug Discovery Intermediate
The combination of a reactive "handle" (the alkyl iodide) and a "scaffold" with known pharmacological relevance (the phenoxybenzene group) makes 1-(3-Iodopropyl)-3-phenoxybenzene a highly valuable intermediate for the synthesis of potential drug candidates. It can be used to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing a variety of functional groups at the end of the propyl chain. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of basic amine groups is a common strategy to improve solubility and target engagement.
Safety and Handling
Table 3: Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Pictogram | GHS07: Harmful/Irritant | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Source:[1]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its structure, combining a reactive primary alkyl iodide with the privileged phenoxybenzene scaffold, makes it an ideal starting material for the synthesis of diverse compound libraries. The well-documented four-step synthesis provides a reliable method for its preparation. While experimental data on its physicochemical properties are limited, its predicted characteristics and known reactivity patterns provide a solid foundation for its use in synthetic chemistry. For researchers and scientists in drug development, 1-(3-Iodopropyl)-3-phenoxybenzene represents a key building block for the efficient and systematic exploration of new chemical space in the quest for novel therapeutic agents.
References
-
1-(3-IODOPROPYL)-3-PHENOXYBENZENE. Fluorochem.
-
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health.
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed.
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 1-(3-Iodopropyl)-3-phenoxybenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Iodopropyl)-3-phenoxybenzene
Introduction
1-(3-Iodopropyl)-3-phenoxybenzene is a halogenated organic compound recognized for its role as a key synthetic intermediate, particularly in the development of novel phosphonosulfonates like BPH-652.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the foundational data upon which all subsequent development activities are built. These properties govern a compound's behavior from synthesis and purification to formulation, absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive framework for characterizing 1-(3-Iodopropyl)-3-phenoxybenzene. Given the limited availability of published experimental data for this specific molecule, this document emphasizes the robust methodologies and validated protocols required to generate these critical data points in a research and development setting. We will explore not just what to measure, but why specific experimental choices are made and how to ensure the resulting data is trustworthy and reliable.
Molecular Identity and Core Properties
The first step in any physicochemical assessment is to establish the fundamental identity and known characteristics of the compound. This information serves as the reference point for all subsequent experimental work.
| Property | Value | Source |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [3] |
| CAS Number | 157126-72-2 | [2][3] |
| Molecular Formula | C₁₅H₁₅IO | [2][3] |
| Molecular Weight | 338.18 g/mol | [2] |
| Physical Form | Liquid (at 2-8°C) | |
| Purity | ≥98% (Commercially available) | [3] |
| Storage Conditions | 2-8°C, protect from light | |
| Boiling Point | 373.0 ± 35.0 °C (Predicted) | [4] |
Expert Insight: The designation of this compound as a liquid at refrigerated temperatures and the absence of a documented melting point suggest it likely has a low melting point or exists as a viscous oil at standard temperature and pressure. The "protect from light" storage requirement is a critical piece of information, hinting at potential photolytic instability, a factor that must be rigorously investigated in formal stability studies.
Synthesis Context
Understanding the synthetic origin of a molecule is crucial for anticipating potential impurities and developing appropriate analytical methods. 1-(3-Iodopropyl)-3-phenoxybenzene can be synthesized via a convenient and efficient four-step process starting from 3-phenoxybenzaldehyde.[1]
The overall yield for this pathway is reported to be 55.6%.[1]
Sources
An In-depth Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Iodopropyl)-3-phenoxybenzene (CAS No. 157126-72-2) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Structurally, it features a diphenyl ether moiety connected to a reactive primary alkyl iodide via a propyl linker. This unique combination makes it a valuable synthetic intermediate, particularly for introducing a flexible, lipophilic phenoxyphenyl pharmacophore into more complex molecular architectures.
Its primary importance lies in its role as a key precursor in the synthesis of advanced phosphonosulfonate derivatives, such as BPH-652.[1] These compounds are at the forefront of a novel therapeutic strategy targeting bacterial virulence rather than viability. Specifically, BPH-652 inhibits dehydrosqualene synthase (CrtM) in Staphylococcus aureus, an essential enzyme for the biosynthesis of the golden carotenoid pigment staphyloxanthin.[1] By blocking this pathway, the bacterium becomes more susceptible to oxidative stress and host-mediated immune clearance, representing a promising anti-virulence approach to combatting resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
This guide provides a comprehensive technical overview of 1-(3-Iodopropyl)-3-phenoxybenzene, detailing its chemical properties, a validated multi-step synthesis, analytical characterization, and potential alternative synthetic strategies.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is paramount for safe handling and experimental design.
Table 1: Physicochemical Properties of 1-(3-Iodopropyl)-3-phenoxybenzene
| Property | Value | Source |
| CAS Number | 157126-72-2 | [2] |
| Molecular Formula | C₁₅H₁₅IO | [2] |
| Molecular Weight | 338.19 g/mol | [2] |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [2] |
| Purity (Typical) | >98% | [2] |
| Appearance | (Not specified, likely a liquid or low-melting solid) | Inferred |
Safety & Handling
1-(3-Iodopropyl)-3-phenoxybenzene is classified as an irritant and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Phrases: [2]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis Pathway and Experimental Protocols
A reliable and efficient four-step synthesis starting from 3-phenoxybenzaldehyde has been reported with an overall yield of 55.6%.[1] This pathway builds the propyl chain before introducing the terminal iodide.
Diagram 1: Validated Four-Step Synthesis Pathway
Caption: Four-step synthesis of the target compound from 3-phenoxybenzaldehyde.
Protocol 1: Synthesis of 3-(3-phenoxyphenyl)propan-1-ol (Steps 1-3)
This protocol combines the first three steps of the synthesis, which convert the starting aldehyde into the key alcohol intermediate.
Causality: This sequence is chemically logical. A Knoevenagel condensation extends the carbon chain by two atoms, creating an α,β-unsaturated carboxylic acid. Esterification is performed to convert the carboxylic acid into a group that is readily reduced. The subsequent reduction with sodium borohydride (NaBH₄) is a standard and selective method for reducing an ester to a primary alcohol without affecting the aromatic rings.
Methodology:
-
Step 1: Knoevenagel Condensation.
-
To a solution of 3-phenoxybenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.
-
Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture, acidify with aqueous HCl to precipitate the product, and filter the solid. Wash the solid with water and dry to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
-
-
Step 2: Fischer Esterification.
-
Suspend the propenoic acid from Step 1 in an excess of methanol.
-
Add a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture under reflux until the starting material is fully dissolved and TLC analysis confirms the formation of the ester.
-
Remove the methanol under reduced pressure and work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer and concentrate to obtain the crude methyl ester.
-
-
Step 3: Ester Reduction.
-
Dissolve the crude methyl ester from Step 2 in a suitable alcoholic solvent like ethanol or methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the ester.
-
Carefully quench the reaction with water, followed by acidification with dilute HCl.
-
Extract the product into an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 3-(3-phenoxyphenyl)propan-1-ol, which can be purified by column chromatography if necessary.
-
Protocol 2: Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene (Step 4)
This final step converts the primary alcohol into the target alkyl iodide.
Causality: The use of triphenylphosphine and iodine generates a phosphonium iodide intermediate in situ. The alcohol's oxygen atom then attacks the phosphorus, making it an excellent leaving group (triphenylphosphine oxide). This allows for a subsequent Sₙ2 displacement by the iodide ion to form the final product.[3] Imidazole acts as a mild base to facilitate the reaction.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(3-phenoxyphenyl)propan-1-ol, triphenylphosphine, imidazole, and potassium iodide in an anhydrous solvent such as dichloromethane or acetonitrile.
-
-
Iodination:
-
Cool the solution in an ice bath.
-
Add a solution of iodine in the same solvent dropwise. A color change is typically observed as the iodine is consumed.
-
-
Reaction Monitoring & Work-up:
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the solution over anhydrous magnesium or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield pure 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data is not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data for 1-(3-Iodopropyl)-3-phenoxybenzene
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | Complex multiplet pattern from the 9 aromatic protons. |
| -CH₂-I (Propyl C1) | δ ~3.2 ppm (triplet) | Downfield shift due to the electron-withdrawing iodine atom. | |
| -CH₂-Ar (Propyl C3) | δ ~2.8 ppm (triplet) | Typical benzylic-type proton shift. | |
| -CH₂- (Propyl C2) | δ ~2.1 ppm (quintet) | Upfield signal, split by adjacent CH₂ groups. | |
| ¹³C NMR | Aromatic Carbons | δ 115 - 160 ppm | Multiple signals expected for the 12 unique aromatic carbons. |
| -CH₂-Ar (Propyl C3) | δ ~35 ppm | ||
| -CH₂- (Propyl C2) | δ ~33 ppm | ||
| -CH₂-I (Propyl C1) | δ ~5-10 ppm | The carbon directly attached to iodine is significantly shielded (upfield shift). | |
| FT-IR | C-H (Aromatic) | ~3050 cm⁻¹ | |
| C-H (Aliphatic) | 2850-2960 cm⁻¹ | ||
| C=C (Aromatic) | 1480-1600 cm⁻¹ | Multiple sharp peaks characteristic of the aromatic rings. | |
| C-O-C (Ether) | 1200-1250 cm⁻¹ | Strong, characteristic aryl-alkyl ether stretch. | |
| C-I | 500-600 cm⁻¹ | Weaker stretch in the fingerprint region. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 338 | Expected molecular ion peak for C₁₅H₁₅IO. |
| Fragmentation | m/z = 211 [M-I]⁺ | Loss of the iodine radical is a highly probable fragmentation pathway. |
Alternative Synthetic Strategies
For a comprehensive understanding, it is valuable to consider alternative synthetic routes. A plausible alternative involves forming the ether linkage first, followed by installation of the propyl iodide chain.
Diagram 2: Proposed Alternative Synthesis via Williamson Ether Synthesis
Caption: Alternative route using Williamson ether synthesis and Finkelstein reaction.
Causality and Field Insights:
This approach leverages the classic Williamson ether synthesis , a robust Sₙ2 reaction between a phenoxide and a primary alkyl halide.
-
Formation of the Nucleophile: 3-Phenoxyphenol is deprotonated with a suitable base (e.g., sodium hydride for high reactivity or potassium carbonate for milder conditions) to generate the potent 3-phenoxyphenoxide nucleophile.
-
Sₙ2 Reaction: The phenoxide attacks a 1,3-dihalopropane. Using an electrophile with two different leaving groups, such as 1-bromo-3-iodopropane, is strategic. The iodide is a better leaving group, ensuring the phenoxide preferentially displaces it, leaving the less reactive bromide at the other end.
-
Halogen Exchange (if necessary): If a less expensive reagent like 1,3-dibromopropane is used in Step 2, the resulting 1-(3-bromopropyl)-3-phenoxybenzene can be converted to the target iodide via the Finkelstein reaction .[1] This equilibrium reaction is driven to completion by treating the alkyl bromide with sodium iodide in acetone. Sodium bromide is insoluble in acetone and precipitates, effectively removing it from the reaction and shifting the equilibrium toward the desired alkyl iodide product according to Le Châtelier's principle.
This alternative route offers flexibility in starting materials and may be advantageous depending on reagent cost and availability.
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is more than a simple organic halide; it is a strategically designed building block for constructing sophisticated therapeutic agents. Its synthesis, while multi-stepped, relies on reliable and well-understood organic transformations. The primary value of this compound is intrinsically linked to its application in synthesizing virulence factor inhibitors, a cutting-edge field in the fight against antibiotic resistance. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this key intermediate in their drug discovery and development programs.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(22), 7619-7621. [Link]
-
Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., Fierer, J., & Nizet, V. (2008). A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Science, 319(5868), 1391-1394. [Link]
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Song, Y. C., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M., Liu, Y. L., Jeng, W. Y., Low, J., Liu, G. Y., Nizet, V., Wang, A. H. J., & Oldfield, E. (2009). Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. Journal of medicinal chemistry, 52(4), 976–988. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
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Skaanderup, P. R., Poulsen, C. S., Hyldtoft, L., Jørgensen, M. R., & Madsen, R. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. [Link]
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A-Z Guide to 1-(3-Iodopropyl)-3-phenoxybenzene Synthesis via Williamson Ether Synthesis
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry.[2] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough examination of the underlying mechanistic principles, potential side reactions, and critical optimization strategies.
Foundational Principles: The Williamson Ether Synthesis
First developed in 1850 by Alexander Williamson, this eponymous reaction remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers.[2][3][4] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] In this process, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide and displacing the halide leaving group.[4]
The synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene involves the reaction of 3-phenoxyphenol with 1,3-diiodopropane. The phenolic proton of 3-phenoxyphenol is first abstracted by a base to form the more nucleophilic 3-phenoxyphenoxide ion. This phenoxide then attacks one of the primary carbon atoms of 1,3-diiodopropane, displacing an iodide ion to form the desired ether.
Mechanistic Insights
The Williamson ether synthesis proceeds via a concerted SN2 mechanism where bond formation and bond cleavage occur simultaneously.[3][4]
Diagram: Williamson Ether Synthesis Mechanism
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-Iodopropyl)-3-phenoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Molecular Blueprint
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of a novel or synthesized molecule is the cornerstone of all subsequent investigation. It is the fundamental step that ensures reliability, reproducibility, and safety. This guide provides an in-depth technical analysis of the key spectroscopic techniques used to elucidate and verify the structure of 1-(3-Iodopropyl)-3-phenoxybenzene (Molecular Formula: C₁₅H₁₅IO; Molecular Weight: 338.18 g/mol ).
The process of structural elucidation is not merely a procedural checklist; it is an integrative analytical approach.[1][2][3] By synergistically applying Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can assemble a complete and validated "molecular blueprint." This document moves beyond a simple listing of data, explaining the causality behind experimental choices and the logic of spectral interpretation, providing field-proven protocols and insights to empower your own analytical workflows.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's architecture is essential before delving into its spectral data. The structure combines a flexible alkyl iodide chain with a more rigid diaryl ether framework. For clarity in spectral assignments, the atoms are systematically numbered as follows:
Caption: Structure of 1-(3-Iodopropyl)-3-phenoxybenzene with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the specific connectivity of atoms in an organic molecule.[3][4] By observing the behavior of atomic nuclei (specifically ¹H and ¹³C) in a strong magnetic field, we can deduce the chemical environment, proximity, and bonding of each atom.
Expertise & Experience: The Rationale Behind the Method
We utilize both ¹H and ¹³C NMR to get a complete picture. ¹H NMR provides information on the number and type of hydrogen atoms and their neighboring protons through spin-spin splitting. ¹³C NMR, typically run with proton decoupling, gives a single peak for each unique carbon atom, revealing the carbon framework of the molecule. The choice of solvent is critical; a deuterated solvent like Chloroform-d (CDCl₃) is ideal for a non-polar to moderately polar compound like this, as it effectively dissolves the sample without producing an interfering proton signal.[5][6]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.[7][8][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of high-purity CDCl₃ in a clean vial.
-
Filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[10][11]
-
Cap the tube securely and wipe the exterior to remove any contaminants.[7]
-
-
Spectrometer Setup and Acquisition :
-
Insert the sample into the spectrometer.
-
Locking : The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field over time.[7][12]
-
Shimming : The magnetic field homogeneity is optimized by adjusting shim coils to achieve sharp, symmetrical peaks.[12]
-
Acquisition : For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to produce the final spectrum.
-
Predicted Spectroscopic Data & Interpretation
As experimental data for this specific molecule is not publicly cataloged, the following data is predicted based on established chemical shift principles and analysis of analogous structures such as 3-phenoxytoluene, diphenyl ether, and 1-iodopropane.[5][13][14][15][16]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| Hₐ | 7.35 - 7.25 | m | 2H | H-2', H-6' | Protons on the unsubstituted phenoxy ring, ortho to the ether linkage. |
| Hₑ | 7.22 | t, J ≈ 8.0 Hz | 1H | H-5 | Triplet from coupling to two ortho protons (H-4, H-6). |
| Hₐ | 7.15 - 7.05 | m | 1H | H-4' | Proton on the unsubstituted phenoxy ring, para to the ether linkage. |
| Hₐ | 7.00 - 6.85 | m | 5H | H-2, H-4, H-6, H-3', H-5' | Overlapping multiplet of remaining aromatic protons. |
| H₉ | 3.21 | t, J ≈ 6.5 Hz | 2H | -CH₂-I | Deshielded by the electron-withdrawing iodine atom; triplet from coupling to H₈. |
| H₇ | 2.75 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- | Benzylic protons, deshielded by the aromatic ring; triplet from coupling to H₈. |
| H₈ | 2.15 | p, J ≈ 7.0 Hz | 2H | -CH₂-CH₂-CH₂- | Pentet (or quintet) from coupling to both H₇ and H₉. |
Caption: ¹H-¹H spin-spin coupling relationships in the propyl chain.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| C₁' | ~157.5 | C-1' | Aromatic carbon attached to oxygen, deshielded. |
| C₁ | ~157.2 | C-1 | Aromatic carbon attached to oxygen, deshielded. |
| C₃ | ~142.0 | C-3 | Aromatic carbon bearing the propyl group, deshielded. |
| C₂', C₆' | ~129.8 | C-2', C-6' | Aromatic carbons ortho to the ether linkage. |
| C₅ | ~129.6 | C-5 | Aromatic carbon para to the propyl group. |
| C₄' | ~123.5 | C-4' | Aromatic carbon para to the ether linkage. |
| C₃', C₅' | ~119.0 | C-3', C-5' | Aromatic carbons meta to the ether linkage. |
| C₂, C₄, C₆ | ~118.5 | C-2, C-4, C-6 | Remaining aromatic carbons, shielded by the ether group. |
| C₇ | ~34.5 | Ar-CH₂- | Benzylic carbon. |
| C₈ | ~33.0 | -CH₂-CH₂-CH₂- | Central methylene carbon of the propyl chain. |
| C₉ | ~6.5 | -CH₂-I | Carbon attached to iodine, significantly shielded by the heavy atom effect.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected.[17]
Expertise & Experience: What to Look For
For 1-(3-Iodopropyl)-3-phenoxybenzene, the key structural features we expect to confirm are:
-
Aromatic Rings : Indicated by C=C stretching and aromatic C-H stretching.
-
Alkyl Chain : Indicated by aliphatic C-H stretching.
-
Ether Linkage : Confirmed by a strong C-O stretching band.
-
Carbon-Iodine Bond : This vibration occurs in the far-infrared region and is often weak or outside the standard measurement range, but its presence is inferred by the absence of other functional group signals.
Experimental Protocol: Acquiring an FTIR-ATR Spectrum
Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.[18][19]
-
Instrument Setup : Ensure the ATR crystal (typically diamond) is clean.[20]
-
Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).[21]
-
Sample Application : Place a small amount of the sample (a few drops of liquid or a few milligrams of solid) directly onto the ATR crystal, ensuring complete coverage.[20]
-
Sample Scan : Lower the ATR press to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Data Presentation & Interpretation
The spectrum will provide a unique "molecular fingerprint." Key diagnostic peaks are summarized below.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1600, ~1580, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1240 | Strong | C-O-C Asymmetric Stretch | Aryl Ether[13][22][23][24] |
| 750 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |
| ~515 | Weak-Medium | C-I Stretch | Alkyl Iodide (often in far-IR)[12] |
The presence of sharp peaks just above 3000 cm⁻¹ alongside strong peaks just below 3000 cm⁻¹ is definitive evidence for both aromatic and aliphatic C-H bonds. A very strong absorption around 1240 cm⁻¹ is highly characteristic of the aryl-O stretch, confirming the ether functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis.[2]
Expertise & Experience: Predicting Molecular Fragmentation
In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons (typically 70 eV).[25][26][27] This process is energetic enough to not only ionize the molecule by ejecting an electron (forming a radical cation, M⁺˙) but also to cause extensive fragmentation.[26][28][29] For 1-(3-Iodopropyl)-3-phenoxybenzene, the fragmentation is predictable:
-
Molecular Ion (M⁺˙) : The peak corresponding to the intact ionized molecule.
-
C-I Bond Cleavage : The carbon-iodine bond is weak and prone to homolytic cleavage, leading to the loss of an iodine radical (•I). This often results in a very prominent fragment.[30]
-
Propyl Chain Fragmentation : Cleavage can occur along the alkyl chain, typically forming stable carbocations.
-
Ether Bond Cleavage : The C-O bonds of the ether can also cleave.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) for pure samples.
-
Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam.[28]
-
Acceleration : The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation & Interpretation
The molecular weight of C₁₅H₁₅IO is 338.18. The mass spectrum should show a molecular ion peak at m/z = 338.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Structure | Loss from Molecular Ion |
|---|---|---|
| 338 | [C₁₅H₁₅IO]⁺˙ | Molecular Ion (M⁺˙) |
| 211 | [C₁₅H₁₅O]⁺ | •I (Iodine radical) |
| 185 | [C₁₂H₉O]⁺ | •C₃H₆I (Iodopropyl radical) |
| 170 | [C₁₂H₁₀O]⁺˙ | C₃H₅I (Iodopropene) |
| 93 | [C₆H₅O]⁺ | •C₉H₁₀I |
| 77 | [C₆H₅]⁺ | •C₉H₁₀IO |
| 43 | [C₃H₇]⁺ | •C₁₂H₈IO |
Caption: Primary fragmentation pathways for 1-(3-Iodopropyl)-3-phenoxybenzene in EI-MS.
The most significant fragmentation is the loss of the iodine radical (127 amu) to give a peak at m/z 211 . This fragment is often the base peak (most abundant) in the spectrum of alkyl iodides due to the weakness of the C-I bond.[30]
Conclusion: An Integrated Approach to Structural Verification
No single spectroscopic technique provides all the necessary information for complete structure elucidation.[4] It is the integration of these orthogonal datasets that builds a robust and defensible structural assignment:
-
Mass Spectrometry provides the molecular formula (via high-resolution MS) and the overall molecular weight.
-
Infrared Spectroscopy confirms the presence of key functional groups (aromatic rings, alkyl C-H, ether linkage).
-
NMR Spectroscopy provides the definitive map, detailing the precise connectivity of the carbon and hydrogen atoms and confirming the isomeric structure.
Together, these three techniques provide a self-validating system that confirms the identity and structure of 1-(3-Iodopropyl)-3-phenoxybenzene with a high degree of confidence, a critical requirement for any advanced research or development program.
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diphenyl ether - Gas Phase IR Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propane, 1-iodo- - Mass Spectrum. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 1-(3-iodopropyl)-3-phenoxybenzene, a key intermediate in the synthesis of advanced pharmaceutical compounds. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a robust four-step synthesis protocol, and its significant applications, particularly in the development of phosphonosulfonate-based therapeutics.
Introduction and Chemical Identity
1-(3-Iodopropyl)-3-phenoxybenzene is an aromatic organic compound featuring a phenoxy group and a 3-iodopropyl substituent on a benzene ring. Its structure makes it a valuable building block in medicinal chemistry, offering a reactive alkyl iodide handle for nucleophilic substitution and a stable diphenyl ether backbone. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-Iodopropyl)-3-phenoxybenzene .[1]
The strategic placement of the reactive iodopropyl group and the phenoxy moiety allows for the construction of more complex molecules with potential therapeutic activities. This guide will elucidate a validated synthetic pathway to this intermediate and discuss its role in the generation of novel drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 1-(3-Iodopropyl)-3-phenoxybenzene is crucial for its handling, reaction optimization, and purification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-Iodopropyl)-3-phenoxybenzene | [1] |
| CAS Number | 157126-72-2 | [1] |
| Molecular Formula | C₁₅H₁₅IO | [1] |
| Molecular Weight | 338.18 g/mol | [2] |
| Physical Form | Liquid | |
| Boiling Point | 373.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C, protect from light | |
| Purity | Typically ≥98% | |
| InChI | InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | [1] |
| Canonical SMILES | ICCCC1=CC=CC(OC2=CC=CC=C2)=C1 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 1-(3-Iodopropyl)-3-phenoxybenzene and its synthetic intermediates.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzene rings, typically in the range of 6.8-7.5 ppm. The methylene protons of the propyl chain will appear as distinct multiplets. The protons on the carbon adjacent to the iodine atom (-CH₂I) will be the most deshielded of the aliphatic protons, appearing further downfield. The protons of the central methylene group (-CH₂-) will be coupled to the adjacent methylene groups, and the protons on the carbon attached to the benzene ring (Ar-CH₂-) will also show a characteristic chemical shift.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, with those bonded to oxygen appearing at a lower field. The aliphatic carbons of the propyl chain will be observed at a higher field, with the carbon bonded to iodine (C-I) showing a chemical shift significantly influenced by the halogen.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3030 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). A strong C-O-C stretching vibration for the ether linkage is expected in the fingerprint region (around 1240 cm⁻¹). The C-I stretching vibration will appear at a lower frequency, typically in the range of 500-600 cm⁻¹.
A Validated Four-Step Synthesis Protocol
A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxybenzene has been reported with a good overall yield. This synthetic route starts from commercially available 3-phenoxybenzaldehyde and proceeds through a series of reliable organic transformations.
Step 1: Synthesis of (E)-3-(3-Phenoxyphenyl)-2-propenoic acid
This step involves a Knoevenagel-type condensation reaction. The aldehyde group of 3-phenoxybenzaldehyde reacts with the active methylene group of malonic acid, catalyzed by a base (piperidine in pyridine), to form the α,β-unsaturated carboxylic acid after decarboxylation.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzaldehyde and malonic acid in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(3-phenoxyphenyl)-2-propenoic acid. The product can be characterized by its melting point and spectroscopic data.[3]
Causality of Choices: Pyridine acts as both a solvent and a base, while piperidine is a more effective basic catalyst for the condensation. The acidic work-up is necessary to protonate the carboxylate and precipitate the carboxylic acid product.
Step 2: Esterification to Methyl (E)-3-(3-phenoxyphenyl)-2-propenoate
The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification. This acid-catalyzed reaction with an excess of methanol shifts the equilibrium towards the product.[4]
Protocol:
-
Reaction Setup: Suspend (E)-3-(3-phenoxyphenyl)-2-propenoic acid in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.[4]
-
Reaction: Reflux the mixture until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Further purification can be achieved by column chromatography if necessary.
Causality of Choices: Using methanol in large excess drives the equilibrium towards the ester product. p-Toluenesulfonic acid is a convenient, solid acid catalyst that is effective for this transformation.
Step 3: Reduction to 3-(3-Phenoxyphenyl)propan-1-ol
The α,β-unsaturated ester is reduced to the corresponding saturated alcohol. Sodium borohydride is a mild and selective reducing agent that can reduce the ester group, especially when used in conjunction with a protic solvent like methanol, without affecting the aromatic rings.[5][6]
Protocol:
-
Reaction Setup: Dissolve methyl (E)-3-(3-phenoxyphenyl)-2-propenoate in a suitable solvent system, such as a mixture of THF and methanol.
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water or dilute acid. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and evaporate the solvent. The crude alcohol can be purified by column chromatography.
Causality of Choices: Sodium borohydride is a safer and more selective reagent compared to lithium aluminum hydride for this type of reduction. The use of methanol as a co-solvent can enhance the reducing power of NaBH₄ for esters.[7]
Step 4: Iodination to 1-(3-Iodopropyl)-3-phenoxybenzene
The final step is the conversion of the primary alcohol to the corresponding iodide. This is efficiently achieved using iodine and triphenylphosphine in the presence of imidazole, a reaction often referred to as the Appel reaction.[8][9]
Protocol:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in an anhydrous aprotic solvent like dichloromethane or acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath and add iodine portion-wise. Stir until a homogenous solution is formed. Then, add a solution of 3-(3-phenoxyphenyl)propan-1-ol in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the alcohol is fully consumed (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude product is then purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the final product, 1-(3-iodopropyl)-3-phenoxybenzene.[10]
Causality of Choices: The combination of triphenylphosphine and iodine forms an iodophosphonium species in situ, which activates the alcohol for nucleophilic attack by the iodide ion in an Sₙ2 fashion. Imidazole acts as a base to neutralize the HI formed during the reaction, preventing side reactions.[9]
Applications in Drug Discovery and Development
The primary application of 1-(3-Iodopropyl)-3-phenoxybenzene in drug discovery is as a key intermediate in the synthesis of phosphonosulfonates.[5]
Intermediate for Phosphonosulfonate Synthesis
Phosphonates and their derivatives are important classes of compounds in medicinal chemistry. They are often used as bioisosteres of phosphates, carboxylates, or as transition-state analogs for enzyme inhibitors.[11][12] The phosphorus-carbon bond in phosphonates is stable to hydrolysis, which is a significant advantage over the more labile phosphate esters found in biological systems.[11]
Phosphonosulfonates, which combine the features of phosphonates and sulfonates, have been investigated as potent and selective enzyme inhibitors. For instance, they have shown significant inhibitory activity against dehydrosqualene synthase (CrtM) in Staphylococcus aureus.[13] This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid virulence factor that protects the bacterium from the host's immune response.[13] By inhibiting this enzyme, the bacteria become more susceptible to oxidative stress and clearance by the immune system.
The synthesis of these phosphonosulfonate inhibitors often involves the reaction of 1-(3-iodopropyl)-3-phenoxybenzene with a suitable phosphonosulfonate nucleophile. The iodopropyl group provides a reactive site for the formation of a new carbon-heteroatom bond, allowing for the facile introduction of the phenoxybenzene moiety into the final drug candidate.
Potential in Material Science
Beyond drug discovery, the unique structure of 1-(3-iodopropyl)-3-phenoxybenzene lends itself to applications in material science. The aromatic phenoxybenzene core can participate in π-π stacking interactions, while the alkyl iodide can engage in halogen bonding. These non-covalent interactions can be exploited to create self-assembling supramolecular structures with potential applications in organic electronics and functional materials.[14]
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the development of novel therapeutic agents. The robust four-step synthesis outlined in this guide provides a reliable pathway for its preparation on a laboratory scale. Its application as a precursor to potent phosphonosulfonate enzyme inhibitors highlights its significance in the ongoing search for new treatments for bacterial infections and other diseases. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this important chemical building block.
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A Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of 1-(3-Iodopropyl)-3-phenoxybenzene (CAS No. 157126-72-2), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this guide synthesizes critical data on its chemical properties, outlines a validated multi-step synthesis protocol, explores its applications, and provides essential safety and handling information.
Core Compound Identification and Physicochemical Properties
1-(3-Iodopropyl)-3-phenoxybenzene is a halogenated organic compound recognized for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring a phenoxybenzene moiety connected to an iodopropyl chain, imparts specific reactivity that is valuable in constructing more complex molecules.[1] The terminal iodine atom serves as an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution, a cornerstone of many synthetic strategies.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅IO | [2][3] |
| Molecular Weight | 338.18 g/mol | [1][2] |
| Exact Mass | 338.01676 u | [2] |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [1][3] |
| CAS Number | 157126-72-2 | [2][3] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥98% | [3][4] |
| InChI Key | BEPDABJXYZNSAZ-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | [1] |
Synthesis Protocol: A Validated Four-Step Pathway
The synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene can be efficiently achieved through a robust, four-step reaction sequence starting from 3-phenoxybenzaldehyde. This pathway provides a reliable method for obtaining the target compound with a good overall yield.[5] The rationale behind this specific sequence is to build the carbon backbone first and then introduce the reactive iodide in the final step, which is a common strategy to minimize side reactions and simplify purification.
A 2014 study published in the Asian Journal of Chemistry details this convenient and efficient synthesis, achieving an overall yield of 55.6%.[5] The workflow is outlined below.
Experimental Workflow Diagram
Caption: Four-step synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene.
Step-by-Step Methodology
-
Step 1: Knoevenagel Condensation: The synthesis begins with the reaction of 3-phenoxybenzaldehyde and malonic acid. This reaction, catalyzed by piperidine and pyridine, forms (E)-3-(3-phenoxyphenyl)-2-propenoic acid.[5] This step effectively extends the aldehyde by two carbons to form an α,β-unsaturated carboxylic acid.
-
Step 2: Esterification: The resulting propenoic acid is then esterified using methanol in the presence of a p-toluene sulfonic acid catalyst.[5] This protects the carboxylic acid group and facilitates the subsequent reduction step.
-
Step 3: Reduction: The double bond and the ester group are reduced using a strong reducing agent like sodium borohydride to yield 3-(3-phenoxyphenyl)propan-1-ol.[5] This step creates the saturated three-carbon alkyl chain and the primary alcohol necessary for the final transformation.
-
Step 4: Iodination: The final step involves the conversion of the primary alcohol to an alkyl iodide. This is achieved by treating 3-(3-phenoxyphenyl)propan-1-ol with iodine and triphenylphosphine, in the presence of potassium iodide and imidazole, to afford the target compound, 1-(3-Iodopropyl)-3-phenoxybenzene.[5] This is a standard Appel-type reaction, which provides a high-yielding conversion of alcohols to alkyl iodides.
Applications in Research and Development
The unique bifunctional nature of 1-(3-Iodopropyl)-3-phenoxybenzene—possessing both an aromatic ether and a reactive alkyl halide—makes it a valuable intermediate in several high-value research areas.
-
Pharmaceutical Synthesis: This compound is recognized as a key intermediate in the synthesis of phosphonosulfonates, which are of interest as potential pharmaceutical agents.[1][5] The phenoxybenzene scaffold is a common motif in drug design, often used as a bioisosteric replacement for a simple phenyl ring to modulate physicochemical properties like solubility, metabolic stability, and potency.[6] The iodopropyl chain provides a reactive handle to connect this scaffold to other pharmacophoric elements. It is also categorized under anticonvulsants, suggesting its use in the synthesis of molecules targeting the central nervous system.[2]
-
Material Science: The compound's structure is promising for applications in material science.[1]
-
Self-Assembly: The aromatic phenoxybenzene group can engage in π-π stacking interactions, while the alkyl iodide can participate in halogen bonding. This combination of non-covalent interactions can drive the self-assembly of molecules into well-defined supramolecular structures with potential functionalities.[1]
-
Organic Electronics: The aromatic core can contribute to charge transport properties, making it a candidate for incorporation into organic electronic materials. The iodopropyl group serves as a convenient site for further functionalization to tune electronic properties or attach the molecule to substrates.[1]
-
Safety, Handling, and Storage
Proper handling of 1-(3-Iodopropyl)-3-phenoxybenzene is crucial to ensure laboratory safety. The compound is classified with several hazard statements, indicating potential health risks.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |
Recommended Precautions and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] The recommended storage temperature is between 2-8°C.[4] Protect from light.[4]
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10]
-
If inhaled: Move person to fresh air.[10]
-
References
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Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26. [Link]
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Safety Data Sheet. 3M. (2023). [Link]
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Benzene, (3-iodopropyl)-. PubChem, National Institutes of Health. [Link]
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Kumar, V., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
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A-Technical-Guide-to-1-(3-Iodopropyl)-3-phenoxybenzene:-Exploring-Potential-in-Drug-Discovery-and-Material-Science
Abstract
This technical guide provides an in-depth analysis of 1-(3-Iodopropyl)-3-phenoxybenzene, a molecule with significant untapped potential in medicinal chemistry and material science. While direct research on this compound is nascent, its constituent functional groups—the phenoxybenzene core and the reactive iodopropyl chain—offer a compelling basis for a wide range of applications. This document synthesizes information from analogous structures and fundamental chemical principles to propose novel research directions. We will explore its role as a versatile scaffold in drug design, a precursor for advanced PET imaging agents, and a building block for functional polymers. Detailed, field-proven methodologies for synthesis, characterization, and application are presented to equip researchers with the practical knowledge required to innovate with this promising compound.
Introduction: Unveiling a Molecule of Latent Potential
1-(3-Iodopropyl)-3-phenoxybenzene (Figure 1) is an organic compound that, despite its commercial availability, has remained largely unexplored in targeted research applications.[1] Its structure is a compelling fusion of two key moieties: a diphenyl ether (phenoxybenzene) scaffold and a terminal iodopropyl group. The phenoxybenzene framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds due to its metabolic stability and ability to engage in crucial π-π stacking interactions with biological targets.[2] Concurrently, the iodopropyl group serves as a highly versatile chemical handle. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity opens avenues for bioconjugation, radiolabeling, and the synthesis of more complex molecular architectures.[3][4]
This guide will illuminate the potential research applications of 1-(3-Iodopropyl)-3-phenoxybenzene by dissecting its chemical attributes. We will provide a scientifically grounded rationale for its use in several cutting-edge research areas, supported by detailed experimental protocols derived from established methodologies for analogous compounds.
Figure 1: Chemical Structure of 1-(3-Iodopropyl)-3-phenoxybenzene
Caption: Structure of 1-(3-Iodopropyl)-3-phenoxybenzene (C15H15IO).
Physicochemical and Synthetic Profile
A thorough understanding of a molecule's properties and synthesis is paramount for its effective application.
Physicochemical Properties
The key physicochemical properties of 1-(3-Iodopropyl)-3-phenoxybenzene are summarized in Table 1. Its predicted high lipophilicity (XLogP3-AA) suggests good membrane permeability, a desirable trait for potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C15H15IO | [1] |
| Molecular Weight | 338.18 g/mol | [5] |
| Boiling Point | 373.0 ± 35.0 °C (Predicted) | [5] |
| Density | 1.482 ± 0.06 g/cm3 (Predicted) | [5] |
| XLogP3-AA | 5.2 | PubChem |
Synthesis Pathway
A reliable and efficient synthesis is crucial for research and development. A validated four-step synthesis for 1-(3-Iodopropyl)-3-phenoxybenzene has been reported with an overall yield of 55.6%.[6] This process begins with commercially available 3-phenoxybenzaldehyde and proceeds through condensation, esterification, reduction, and finally, iodination.
Caption: Four-step synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene.[6]
Potential Research Application 1: Medicinal Chemistry Scaffold
The phenoxybenzene moiety is a well-established scaffold in drug design, valued for its structural rigidity and synthetic tractability.[7] The addition of the iodopropyl group provides a reactive handle to explore chemical space and develop novel therapeutic agents.
Rationale: A Building Block for Novel Ligands
The core hypothesis is that 1-(3-Iodopropyl)-3-phenoxybenzene can serve as a versatile intermediate for creating libraries of compounds for high-throughput screening. The reactive iodide can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to attach various pharmacophores or solubilizing groups.
Example Application: G-Quadruplex Ligands for Antimalarial Drug Discovery
Recent research has shown that derivatives of 1,3-bis(phenoxymethyl)benzene can act as potent antimalarial agents by stabilizing G-quadruplex structures in the telomeres of Plasmodium falciparum.[2][8] The phenoxybenzene core of our lead compound provides an ideal starting point for designing similar ligands. The iodopropyl group allows for the facile introduction of amine-containing side chains, which are crucial for interacting with the phosphate backbone of the G-quadruplex DNA.
Experimental Workflow: Synthesis of an Amine-Functionalized Derivative
This protocol details the synthesis of a derivative where the iodide is replaced by a morpholine group, a common heterocycle in medicinal chemistry known to improve pharmacokinetic properties.
Caption: Workflow for nucleophilic substitution to create amine derivatives.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-Iodopropyl)-3-phenoxybenzene (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add morpholine (3.0 mmol, 3 eq.) and potassium carbonate (2.0 mmol, 2 eq.) to the solution. The potassium carbonate acts as a base to neutralize the HI formed during the reaction.
-
Reaction: Heat the mixture to reflux at 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Research Application 2: Precursor for PET Radiotracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes. Alkyl iodides are excellent precursors for radiofluorination (¹⁸F) or radioiodination (¹²³I, ¹²⁴I, ¹²⁵I), which are key isotopes in PET and SPECT imaging.[9]
Rationale: Developing Novel Imaging Agents
The phenoxybenzene scaffold could be designed to target specific enzymes or receptors in the body. By radiolabeling 1-(3-Iodopropyl)-3-phenoxybenzene or its derivatives, we can create novel PET tracers to study disease states in vivo. The iodopropyl group is an ideal site for introducing a radionuclide via nucleophilic substitution. For instance, replacing the stable ¹²⁷I with a radioactive isotope like ¹²⁴I (for PET) or ¹²³I (for SPECT) offers a direct route to an imaging agent.[10]
Experimental Workflow: Radioiodination via Isotopic Exchange
This protocol describes a standard method for radioiodinating an alkyl iodide precursor.
Caption: Workflow for the synthesis of a radioiodinated PET tracer.
Detailed Protocol:
-
Precursor Preparation: In a shielded vial, dissolve 1-2 mg of 1-(3-Iodopropyl)-3-phenoxybenzene in 0.5 mL of ethanol.
-
Radiolabeling: Add the desired amount of [¹²⁴I]NaI (typically 1-10 mCi) in a minimal volume of 0.01 M NaOH. Add 50 µL of acetic acid to facilitate the isotopic exchange reaction.
-
Reaction: Seal the vial and heat it in a heating block at 100°C for 20 minutes.
-
Purification: After cooling, purify the reaction mixture using a semi-preparative HPLC system with a C18 column to separate the radiolabeled product from unreacted precursor and radioactive impurities.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using analytical radio-HPLC or radio-TLC. The RCP should be >95% for in vivo use.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified radiotracer in a sterile saline solution containing a small percentage of ethanol for injection.
Potential Research Application 3: Material Science and Polymer Chemistry
Beyond biomedical applications, the unique structure of 1-(3-Iodopropyl)-3-phenoxybenzene makes it a candidate for creating novel materials.[1] The aromatic phenoxybenzene groups can induce π-π stacking, leading to self-assembly and potentially useful electronic properties, while the reactive alkyl halide allows for polymerization or grafting onto surfaces.[1]
Rationale: Synthesis of Functional Polymers
The iodopropyl group can act as an initiator for certain types of controlled radical polymerization or as a reactive site for creating functional side chains on a polymer backbone. For example, it can be used in atom transfer radical polymerization (ATRP) or be converted to an azide for "click" chemistry applications. Polymers incorporating the phenoxybenzene moiety may exhibit enhanced thermal stability and specific optical properties.
Analytical and Characterization Techniques
Rigorous characterization is essential to confirm the identity and purity of synthesized compounds. A suite of analytical techniques should be employed.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of covalent bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Gas Chromatography (GC-MS) | Purity assessment and analysis of volatile impurities.[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of non-volatile compounds. |
For aryl and alkyl halides specifically, techniques like Grignard reagent formation followed by derivatization can also be used for characterization.[12][13]
Conclusion and Future Outlook
1-(3-Iodopropyl)-3-phenoxybenzene stands as a molecule of considerable, yet largely unrealized, potential. Its bifunctional nature—a stable aromatic core and a reactive alkyl iodide—positions it as a valuable tool for innovation in diverse scientific fields. The proposed applications in this guide, from the development of novel antimalarial drug candidates to the synthesis of next-generation PET imaging agents, are grounded in established chemical principles and analogous research. It is our hope that this technical guide will serve as a catalyst for researchers to explore the rich chemistry of this compound, leading to new discoveries in medicine and material science.
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The Evolving Therapeutic Landscape of 3-Phenoxybenzyl Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxybenzyl scaffold, a privileged structural motif, has long been recognized for its significant contributions to agrochemicals, particularly in the realm of pyrethroid insecticides. However, the versatility of this diaryl ether linkage extends far beyond pest control, with a growing body of evidence revealing its potential across a diverse range of therapeutic areas. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-phenoxybenzyl derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the core insecticidal applications and explore the burgeoning fields of anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, providing a roadmap for future drug discovery efforts.
The 3-Phenoxybenzyl Core: A Gateway to Diverse Bioactivity
The unique arrangement of two phenyl rings connected by an ether linkage in the 3-phenoxybenzyl scaffold imparts a combination of lipophilicity and conformational flexibility. This allows molecules incorporating this core to effectively traverse biological membranes and interact with a variety of biological targets. The electronic nature of the phenoxy group and the substitution patterns on both aromatic rings can be readily modified, providing a rich platform for medicinal chemists to fine-tune the pharmacological properties of these derivatives.
Synthetic Methodologies: Building the 3-Phenoxybenzyl Framework
The synthesis of 3-phenoxybenzyl derivatives typically commences with the construction of the core scaffold, followed by the introduction of various functional groups to modulate biological activity. A common and efficient strategy involves the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.
Synthesis of Key Precursors
A pivotal intermediate in the synthesis of many 3-phenoxybenzyl derivatives is 3-phenoxybenzyl alcohol. This can be readily prepared from 3-phenoxybenzaldehyde via reduction.
Experimental Protocol: Synthesis of 3-Phenoxybenzyl Alcohol
-
Materials: 3-phenoxybenzaldehyde, methanol, sodium borohydride, saturated aqueous ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-phenoxybenzaldehyde (e.g., 5 g, 25.22 mmol) in anhydrous methanol (60 mL) in a round-bottom flask and cool to 0°C in an ice bath.[1]
-
Add sodium borohydride (e.g., 1.14 g, 30.26 mmol) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to stir at room temperature for 1.5 hours.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).[1]
-
Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol.[1]
-
The resulting 3-phenoxybenzyl alcohol can then be used in subsequent reactions, such as esterification to produce pyrethroid insecticides or conversion to 3-phenoxybenzyl halides for etherification reactions.
Pharmacological Applications of 3-Phenoxybenzyl Derivatives
The therapeutic potential of the 3-phenoxybenzyl scaffold is vast and continues to expand. While its role in insecticides is well-established, its emergence in other therapeutic areas is a testament to its versatility.
Insecticidal Activity: The Pyrethroid Story
The most prominent application of 3-phenoxybenzyl derivatives lies in the development of synthetic pyrethroid insecticides. These compounds are esters of a suitable acid, often a cyclopropanecarboxylic acid, and 3-phenoxybenzyl alcohol or its α-cyano substituted analogue.
A key breakthrough in the development of photostable and highly potent insecticides was the discovery that esters of 3-phenoxybenzyl alcohol with a chlorine-substituted chrysanthemic acid analog exhibited these desired properties.[2] A critical structure-activity relationship (SAR) finding was the introduction of a cyano group at the α-position of the 3-phenoxybenzyl alcohol moiety, which significantly enhances insecticidal potency.
Key Pyrethroid Insecticides:
| Compound | Acid Moiety | Alcohol Moiety |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-Phenoxybenzyl alcohol |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol |
| Deltamethrin | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | (S)-α-Cyano-3-phenoxybenzyl alcohol |
Experimental Protocol: Synthesis of a Pyrethroid Ester (Illustrative)
-
Materials: 3-Phenoxybenzyl alcohol, a cyclopropanecarbonyl chloride (e.g., permethrin acid chloride), an appropriate solvent (e.g., toluene), and a base (e.g., pyridine).
-
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol in the chosen solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add the cyclopropanecarbonyl chloride to the reaction mixture, typically at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the base and any unreacted acid chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude pyrethroid ester.
-
Purify the product using a suitable method, such as column chromatography or recrystallization.
-
Caption: General workflow for pyrethroid ester synthesis.
Anticancer Activity: A New Frontier
Recent research has begun to uncover the anticancer potential of 3-phenoxybenzyl derivatives. These compounds have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival. For instance, a series of aryl benzyl ethers with fluoro substituents have demonstrated cytotoxic activity against human tumor cell lines.
Phenoxybenzamine, a structurally related compound, has been shown to inhibit tumor growth and has been found to be an inhibitor of histone deacetylases (HDACs), with particular activity against HDACs 5, 6, and 9. This suggests that the phenoxybenzyl scaffold could be a valuable starting point for the design of novel HDAC inhibitors for cancer therapy.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3-phenoxybenzyl scaffold has been incorporated into molecules with significant antibacterial and antifungal properties. For example, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promising activity against a range of bacteria and fungi. Structure-activity relationship studies of these compounds have provided valuable insights for further optimization.
Another class of compounds, 3-phenyl-4-phenoxypyrazole derivatives, have demonstrated bactericidal activity against Gram-positive bacteria with low cytotoxicity to mammalian cells, suggesting a favorable therapeutic window.
Anti-inflammatory and Neuroprotective Effects
The 3-phenoxybenzyl moiety has also been explored for its potential in treating inflammatory conditions and neurodegenerative diseases. Certain 6-alkoxy(phenoxy)-[3][4][5]triazolo[3,4-a]phthalazine-3-amine derivatives have exhibited potent anti-inflammatory activity.
Furthermore, the related compound phenoxybenzamine has demonstrated neuroprotective effects in a model of traumatic brain injury. It was found to reduce neuronal death and the expression of pro-inflammatory genes, suggesting a potential therapeutic application in neuroinflammatory conditions.[2][6]
Structure-Activity Relationships (SAR): A Guide to Optimization
The biological activity of 3-phenoxybenzyl derivatives is highly dependent on the nature and position of substituents on both phenyl rings, as well as the linker between them. Key SAR insights include:
-
Insecticidal Activity: The introduction of an α-cyano group on the benzyl moiety dramatically increases insecticidal potency. The nature of the acid component of the ester is also crucial.
-
Antimicrobial Activity: The substitution pattern on the benzylidene ring of hydrazide derivatives significantly influences their antimicrobial spectrum and potency.
-
Anticancer Activity: The presence and position of fluoro substituents on the aryl benzyl ether scaffold have been shown to be important for cytotoxic activity.
Caption: Diverse biological activities of the 3-phenoxybenzyl scaffold.
Future Perspectives and Conclusion
The 3-phenoxybenzyl scaffold has proven to be a remarkably fruitful starting point for the discovery of biologically active molecules. While its impact on agriculture through pyrethroid insecticides is undeniable, the future of 3-phenoxybenzyl derivatives in medicine is equally promising. Further exploration of this versatile scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is likely to yield novel therapeutic agents for a wide range of diseases. The continued investigation into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties holds the key to unlocking the full therapeutic potential of this remarkable chemical entity. As research in these areas progresses, we can anticipate the emergence of new drug candidates with improved efficacy and safety profiles, ultimately benefiting human health.
References
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Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. (URL: [Link])
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The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. (URL: [Link])
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (URL: [Link])
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Cytotoxic activity of compounds 3 and 10 and doxorubicin on cell... (URL: [Link])
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Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. (URL: [Link])
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Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (URL: [Link])
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Etofenprox (Ref: MTI 500) - AERU. (URL: [Link])
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3-Phenoxybenzoic acid | C13H10O3 - PubChem. (URL: [Link])
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Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[3][4][5]triazolo[3,4-a]phthalazine-3-amine derivatives. (URL: [Link])
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Phenoxybenzamine is neuroprotective in a rat model of severe traumatic brain injury. (URL: [Link])
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Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (URL: [Link])
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1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. (URL: [Link])
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Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (URL: [Link])
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Iodopropyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Molecule in Your Fume Hood
1-(3-Iodopropyl)-3-phenoxybenzene is a versatile chemical intermediate, notably utilized in the synthesis of phosphonosulfonates.[1] Its bifunctional nature, possessing both a reactive alkyl iodide and a stable phenoxybenzene moiety, makes it a valuable building block in medicinal chemistry and materials science. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for 1-(3-Iodopropyl)-3-phenoxybenzene, moving beyond mere procedural steps to explain the underlying chemical principles that inform safe laboratory practice.
Section 1: Hazard Identification and Risk Assessment
At its core, the safe handling of any chemical begins with a comprehensive understanding of its intrinsic hazards. For 1-(3-Iodopropyl)-3-phenoxybenzene, the primary concerns stem from its classification as a harmful and irritant substance.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. 1-(3-Iodopropyl)-3-phenoxybenzene is classified with the following hazards[2]:
-
GHS07: Harmful/Irritant [2]
This pictogram signifies that the substance can cause the following health effects:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with this classification is "Warning" .[2]
Toxicological Profile: Insights from Analogs
The alkyl iodide portion of the molecule also contributes to its toxicity. Alkyl halides are known to be reactive and can act as alkylating agents, which raises concerns about their potential for long-term health effects. While no specific carcinogenicity data is available for this compound, it is prudent to handle it with the assumption that it may have long-term health consequences upon repeated or significant exposure.
Section 2: Prudent Practices for Laboratory Handling
Adherence to meticulous handling procedures is paramount to minimizing exposure and ensuring a safe research environment. The following protocols are designed to be self-validating systems of safety.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 1-(3-Iodopropyl)-3-phenoxybenzene is a certified chemical fume hood. This is crucial for preventing the inhalation of any vapors or aerosols that may be generated, especially given its potential to cause respiratory irritation.[2] Ensure that the fume hood has adequate airflow and is not cluttered with unnecessary equipment.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and consistent use of PPE are non-negotiable.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given that the molecule can cause skin irritation, it is crucial to avoid direct skin contact.[2] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | While working in a properly functioning fume hood should provide adequate respiratory protection, a respirator with an organic vapor cartridge may be necessary for spill cleanup or in situations where ventilation is compromised. |
Chemical Storage and Compatibility
Proper storage is essential for maintaining the stability of 1-(3-Iodopropyl)-3-phenoxybenzene and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is between 2-8°C, and it should be protected from light.
-
Incompatible Materials: As an alkyl iodide, this compound is susceptible to nucleophilic substitution reactions.[6][7] Therefore, it should be stored away from strong nucleophiles, bases, and oxidizing agents. Alkyl iodides are the most reactive among alkyl halides in such reactions.
Section 3: Experimental Workflow and Causality
To illustrate the practical application of these safety principles, let's consider a typical synthetic step involving 1-(3-Iodopropyl)-3-phenoxybenzene.
Step-by-Step Protocol: A Nucleophilic Substitution Reaction
This protocol outlines a generic nucleophilic substitution reaction where "Nu-" represents a nucleophile.
-
Reagent Preparation:
-
In a certified chemical fume hood, accurately weigh the required amount of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., acetone, acetonitrile). The choice of solvent is critical as it can influence the reaction rate and mechanism (SN1 vs. SN2).[6][8]
-
-
Reaction Setup:
-
Set up the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, condenser) inside the fume hood.
-
Purge the apparatus with an inert gas (e.g., nitrogen, argon) to prevent side reactions with atmospheric moisture.
-
-
Addition of Nucleophile:
-
Slowly add the nucleophilic reagent to the reaction mixture. This should be done cautiously, as some nucleophilic substitution reactions can be exothermic.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a mild acid).
-
Perform an extraction to isolate the product.
-
Purify the product using a suitable method (e.g., column chromatography, distillation). All steps involving volatile organic solvents must be performed in the fume hood.
-
Diagram of Experimental Workflow
Caption: A generalized workflow for a nucleophilic substitution reaction.
Section 4: Emergency Procedures
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean Up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 5: Waste Disposal
As a halogenated organic compound, 1-(3-Iodopropyl)-3-phenoxybenzene and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(3-Iodopropyl)-3-phenoxybenzene".
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Section 6: Environmental Considerations
The environmental fate of 1-(3-Iodopropyl)-3-phenoxybenzene is not well-documented. However, based on the properties of related phenoxybenzene derivatives, it is likely to have some level of persistence in the environment and may be toxic to aquatic organisms.[9] Therefore, it is imperative to prevent its release into the environment by following proper disposal procedures.
Conclusion: A Culture of Safety
The responsible use of 1-(3-Iodopropyl)-3-phenoxybenzene in research and development is contingent upon a deeply ingrained culture of safety. This guide provides the foundational knowledge and practical protocols to achieve this. By understanding the "why" behind each safety measure, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(21), 7619-7621. [Link]
-
Willemin, M. E., & Witorsch, R. J. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 267(1-3), 39–44. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Proudfoot, A. T. (2005). Poisoning due to Pyrethroids. Toxicological Reviews, 24(3), 159-165. [Link]
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Scribd. (n.d.). Alkyl Halides Reactivity Lab Report. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Ho, T. D., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Proceedings of the National Academy of Sciences, 120(43), e2309192120. [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Wikipedia. (n.d.). Permethrin. Retrieved from [Link]
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Lu, P. Y., & Metcalf, R. L. (1975). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem. Environmental Health Perspectives, 10, 269–284. [Link]
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Medium. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
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National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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California Department of Pesticide Regulation. (1996). Environmental Fate of Fenoxycarb. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Environmental Fate and Ecotoxicology of Fenpropathrin. Retrieved from [Link]
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Semantic Scholar. (n.d.). Environmental Fate and Biodegradability of Benzene Derivatives as Studied in a Model Aquatic Ecosystem. Retrieved from [Link]
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Introduction: Understanding the Criticality of Proper Storage for 1-(3-Iodopropyl)-3-phenoxybenzene
An In-depth Technical Guide to the Storage and Handling of 1-(3-Iodopropyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
1-(3-Iodopropyl)-3-phenoxybenzene is a versatile chemical intermediate whose utility in complex organic synthesis, particularly in the development of novel pharmaceutical agents and materials science applications, is contingent upon its purity and stability.[1] The presence of a reactive iodopropyl group and a phenoxybenzene moiety imparts a unique combination of properties, but also renders the molecule susceptible to degradation if not stored and handled with the requisite scientific rigor.[1] This guide provides a comprehensive, in-depth exploration of the optimal storage and handling conditions for 1-(3-Iodopropyl)-3-phenoxybenzene, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern its stability. Adherence to these protocols is paramount to ensuring experimental reproducibility, safeguarding the integrity of research outcomes, and maximizing the shelf-life of this valuable reagent.
Chemical Properties and Inherent Instabilities
A foundational understanding of the chemical properties of 1-(3-Iodopropyl)-3-phenoxybenzene is essential for appreciating its storage requirements.
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₁₅IO | [2] |
| Molecular Weight | 338.18 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥98% | [2][3] |
| CAS Number | 157126-72-2 | [2] |
The key structural features that dictate its stability are the carbon-iodine bond and the ether linkage. The C-I bond is relatively weak and susceptible to homolytic cleavage, particularly when exposed to light or heat, which can initiate radical-mediated degradation pathways. The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, though this is less of a concern under typical storage conditions.
Core Storage Directives: A Multi-faceted Approach to Preservation
Optimal storage of 1-(3-Iodopropyl)-3-phenoxybenzene is not a single condition but rather a synergy of controlled environmental parameters.
Temperature: The First Line of Defense
Refrigeration is a non-negotiable requirement for the long-term storage of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Causality: Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby decreasing the rate of potential decomposition reactions. This is particularly crucial for minimizing the likelihood of C-I bond cleavage and other thermally induced degradation pathways. Storing at room temperature can accelerate degradation, leading to a decrease in purity over time.
Light: Mitigating Photolytic Degradation
The exclusion of light is critical to prevent photochemically induced degradation.
-
Recommendation: Store in an amber or opaque vial, and keep the vial in a dark location (e.g., a laboratory refrigerator).
-
Causality: Alkyl iodides are known to be light-sensitive. The energy from ultraviolet and even visible light can be sufficient to induce homolytic cleavage of the carbon-iodine bond, generating highly reactive radical species. These radicals can then initiate a cascade of undesirable side reactions, leading to the formation of impurities. Studies on similar aromatic compounds have shown that exposure to light and air can lead to significant degradation.[5]
Atmosphere: The Importance of an Inert Environment
The atmosphere in which 1-(3-Iodopropyl)-3-phenoxybenzene is stored can significantly impact its stability.
-
Recommendation: Store under an inert atmosphere, such as argon or nitrogen.[4] For long-term storage, flushing the headspace of the container with an inert gas before sealing is best practice.
-
Causality: In the presence of oxygen, particularly if radical formation is initiated by light or heat, oxidative degradation can occur. An inert atmosphere displaces oxygen, thereby preventing oxidation and preserving the integrity of the compound.
Moisture: Preventing Hydrolytic Side Reactions
While not as acutely sensitive to moisture as some organometallic reagents, minimizing exposure to water is prudent.
-
Recommendation: Ensure the storage container is tightly sealed to prevent the ingress of atmospheric moisture.[6][7]
-
Causality: Although the ether linkage is relatively stable, prolonged contact with moisture, especially in the presence of acidic or basic impurities, could potentially lead to slow hydrolysis. More critically, moisture can facilitate other degradation pathways.
Handling Protocols: Ensuring Integrity from Vial to Reaction
Proper handling procedures are as crucial as storage conditions for maintaining the quality of 1-(3-Iodopropyl)-3-phenoxybenzene.
Personal Protective Equipment (PPE)
Given the hazard profile of this compound, appropriate PPE is mandatory.
-
Eye Protection: Wear safety glasses with side shields or goggles.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Skin Protection: A lab coat is essential to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[6][9]
Aliquoting and Dispensing
-
Workflow:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
If stored under an inert atmosphere, use a syringe or cannula to transfer the liquid to maintain the inert headspace.
-
If not stored under an inert atmosphere, work quickly and efficiently to minimize exposure to air and light.
-
After dispensing the desired amount, re-seal the container tightly. For long-term storage, consider re-flushing the headspace with an inert gas.
-
Visualizing the Workflow: Handling and Storage Protocol
Caption: A simplified diagram showing a potential degradation pathway initiated by light or heat.
Experimental Protocol: A Basic Stability Assessment
To empirically validate the stability of 1-(3-Iodopropyl)-3-phenoxybenzene under your specific laboratory conditions, a simple stability study can be performed.
Objective: To assess the purity of 1-(3-Iodopropyl)-3-phenoxybenzene over time under recommended and stressed storage conditions.
Methodology:
-
Initial Analysis (T=0):
-
Obtain a fresh sample of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Analyze the purity of the initial sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will serve as your baseline.
-
-
Sample Aliquoting and Storage:
-
Aliquot the compound into three sets of vials:
-
Set A (Recommended Conditions): Store at 2-8°C in amber vials, with the headspace flushed with argon or nitrogen.
-
Set B (Stressed - Light Exposure): Store at room temperature in clear vials on the lab bench.
-
Set C (Stressed - Elevated Temperature): Store at 40°C in a temperature-controlled oven in amber vials.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each set.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the purity of each sample using the same analytical method as in the initial analysis.
-
-
Data Analysis:
-
Compare the purity of the samples from each storage condition at each time point to the initial purity.
-
Look for the appearance of new peaks in the chromatograms, which would indicate the formation of degradation products.
-
Expected Outcomes:
-
Set A: Should show minimal to no change in purity over the course of the study.
-
Set B and C: Are expected to show a significant decrease in purity and the emergence of degradation products, highlighting the importance of proper storage.
Conclusion: A Commitment to Quality and Reproducibility
The chemical stability of 1-(3-Iodopropyl)-3-phenoxybenzene is not an inherent constant but rather a state that must be actively preserved through meticulous storage and handling. By understanding the scientific principles behind its potential degradation and implementing the multi-faceted storage strategy outlined in this guide—encompassing controlled temperature, exclusion of light, and an inert atmosphere—researchers can ensure the integrity of this valuable reagent. This commitment to best practices is fundamental to achieving reliable, reproducible results in drug discovery and materials science.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Fluoro-4-(3-iodopropyl)benzene.
-
Zhang, D., et al. (2015). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS ONE, 10(9), e0137795. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzene, (3-iodopropyl)-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. PubChem. Retrieved from [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-Chloro-4-(4-iodophenoxy)benzene.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-Bromo-3-methoxy-2-nitrobenzene.
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(3-Iodopropyl)-3-phenoxybenzene | 157126-72-2 [sigmaaldrich.com]
- 4. 53874-66-1|1-(Chloromethyl)-3-phenoxybenzene|BLD Pharm [bldpharm.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 1-(3-Iodopropyl)-3-phenoxybenzene in Sₙ2 Reactions
Introduction: Strategic Importance of 1-(3-Iodopropyl)-3-phenoxybenzene in Sₙ2-Mediated Synthesis
1-(3-Iodopropyl)-3-phenoxybenzene is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary alkyl iodide and a diphenyl ether moiety, presents a strategic platform for the introduction of diverse functional groups via the bimolecular nucleophilic substitution (Sₙ2) pathway. The primary carbon-iodine bond is highly susceptible to nucleophilic attack, a consequence of the excellent leaving group ability of the iodide ion and the unhindered nature of the primary carbon center.[1] This reactivity profile allows for the precise and stereospecific installation of a wide array of functionalities, making this reagent a valuable building block in multi-step synthetic campaigns.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-(3-Iodopropyl)-3-phenoxybenzene in Sₙ2 reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol for a representative transformation, and discuss best practices for reaction monitoring, work-up, and purification.
Mechanistic Considerations: The Sₙ2 Pathway
The Sₙ2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] This single-step process involves a five-coordinate transition state and results in the inversion of stereochemistry at the reaction center.[2]
Several key factors govern the facility of the Sₙ2 reaction with 1-(3-Iodopropyl)-3-phenoxybenzene:
-
Substrate Structure: The electrophilic carbon in 1-(3-Iodopropyl)-3-phenoxybenzene is a primary carbon, which is ideal for Sₙ2 reactions due to minimal steric hindrance.[1] This allows for facile backside attack by the nucleophile.[2] The phenoxybenzene moiety is sufficiently removed from the reaction center to not impose significant steric impediment.
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the relative weakness of the carbon-iodine bond. Its departure is facile, which accelerates the reaction rate.
-
Nucleophile: The choice of nucleophile is critical and will dictate the nature of the final product. Strong, anionic nucleophiles are generally preferred for Sₙ2 reactions.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are the solvents of choice for Sₙ2 reactions.[3] These solvents are capable of solvating the counter-ion of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby enhancing its nucleophilicity.[4]
Visualizing the Sₙ2 Reaction
The following diagram illustrates the concerted mechanism of an Sₙ2 reaction at the primary carbon of 1-(3-Iodopropyl)-3-phenoxybenzene.
Caption: Generalized Sₙ2 mechanism for 1-(3-Iodopropyl)-3-phenoxybenzene.
Experimental Protocol: Synthesis of 1-(3-Azidopropyl)-3-phenoxybenzene
This protocol details a representative Sₙ2 reaction using sodium azide as the nucleophile to synthesize 1-(3-azidopropyl)-3-phenoxybenzene. The azide functionality is a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrazoic acid.
-
DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Perform all operations in a well-ventilated chemical fume hood.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 1-(3-azidopropyl)-3-phenoxybenzene.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1-(3-Iodopropyl)-3-phenoxybenzene (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The starting material (alkyl iodide) will have a different Rf value than the more polar azide product. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and a generous amount of water. Shake vigorously and allow the layers to separate. The product will be in the organic layer. For reactions in DMF, multiple water washes are crucial to remove the high-boiling solvent.[5]
-
Washing: Wash the organic layer sequentially with water (3 x volume of organic layer) and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-azidopropyl)-3-phenoxybenzene.[6]
Data Summary and Expected Outcome
| Parameter | Recommended Condition | Rationale |
| Substrate | 1-(3-Iodopropyl)-3-phenoxybenzene | Primary alkyl iodide for facile Sₙ2. |
| Nucleophile | Sodium Azide (NaN₃) | Strong nucleophile for efficient displacement. |
| Stoichiometry | 1.0 eq Substrate, 1.5 eq Nucleophile | A slight excess of the nucleophile drives the reaction to completion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to enhance nucleophilicity.[3] |
| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Work-up | Et₂O/Water extraction | To separate the organic product from the polar solvent and inorganic salts. |
| Purification | Silica Gel Chromatography | To isolate the pure product from any unreacted starting material or byproducts. |
Expected Product: 1-(3-azidopropyl)-3-phenoxybenzene, which can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (characteristic azide stretch at ~2100 cm⁻¹), and mass spectrometry.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure that the DMF is anhydrous, as water can solvate the nucleophile and reduce its reactivity. A slight increase in temperature or reaction time may also be beneficial.
-
Side Reactions: At higher temperatures, elimination (E2) can become a competing pathway, although it is generally less favored for primary alkyl halides. Maintaining the recommended temperature range is crucial.
-
Difficult DMF Removal: If residual DMF is observed in the product after rotary evaporation, co-evaporation with a high-boiling non-polar solvent like toluene can be effective. Alternatively, a more extensive aqueous wash during the work-up is recommended.[5]
-
Purification Challenges: The polarity of the product will be different from the starting material. It is advisable to determine an optimal solvent system for column chromatography by running several TLCs with varying ratios of hexanes and ethyl acetate. A good starting point is a system that gives the product an Rf value of approximately 0.2-0.3.[7]
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a highly effective substrate for Sₙ2 reactions, providing a reliable method for the introduction of a wide range of functional groups. By understanding the mechanistic principles and adhering to the detailed protocol and best practices outlined in this application note, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors. The self-validating nature of this protocol, with its emphasis on reaction monitoring and purification, ensures a high degree of success and product purity.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
McCallum, J. (2020, June 2). SN2 reactions [Video]. YouTube. [Link]
-
Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction?. Retrieved from [Link]
- Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551–10560.
-
Reddit. (2013). Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile?. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
ResearchGate. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
- Ciesielski, W. (2016). IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2022). DMF Work-up and Solubility Issues. Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2017). How do I use two different solvent systems for column chromatography?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Application Notes & Protocols: 1-(3-Iodopropyl)-3-phenoxybenzene in Organic Synthesis
Abstract: This document provides a detailed technical guide on the application of 1-(3-Iodopropyl)-3-phenoxybenzene in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. The guide covers the compound's synthesis and its role as a versatile building block, particularly in the formation of ether and thioether linkages. Detailed protocols, mechanistic insights, and data presentation are included to facilitate its practical use in the laboratory.
Introduction: The Strategic Importance of 1-(3-Iodopropyl)-3-phenoxybenzene
1-(3-Iodopropyl)-3-phenoxybenzene is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive iodopropyl chain and a stable phenoxybenzene core, makes it a valuable intermediate for introducing the 3-phenoxyphenylpropyl moiety into a variety of molecular scaffolds. This particular structural motif is found in a range of biologically active compounds, highlighting the importance of this building block in medicinal chemistry and drug discovery.
The key to its utility lies in the differential reactivity of its two main components. The primary alkyl iodide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds. The phenoxybenzene group, while relatively inert under these conditions, can be functionalized through electrophilic aromatic substitution or other modern cross-coupling methodologies if required, offering further avenues for molecular elaboration. This dual-reactivity profile enables chemists to strategically and selectively construct complex molecules.
Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
A convenient and efficient four-step synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene has been reported, starting from 3-phenoxybenzaldehyde.[1] The overall yield for this process is 55.6%.[1]
The synthetic sequence is as follows:
-
Knoevenagel Condensation: 3-Phenoxybenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
-
Esterification: The resulting acrylic acid derivative is esterified with methanol in the presence of p-toluenesulfonic acid.
-
Reduction: The ester is then reduced with sodium borohydride to give 3-(3-phenoxyphenyl)propan-1-ol.
-
Iodination: Finally, the alcohol is converted to the target compound, 1-(3-Iodopropyl)-3-phenoxybenzene, using iodine and triphenylphosphine in the presence of potassium iodide and imidazole.[1]
Caption: Synthetic pathway to 1-(3-Iodopropyl)-3-phenoxybenzene.
Core Applications: A Versatile Synthon for Nucleophilic Substitution
The primary application of 1-(3-Iodopropyl)-3-phenoxybenzene is as an alkylating agent in Sₙ2 reactions. The carbon-iodine bond is highly polarized, making the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. Iodide is an excellent leaving group, facilitating these reactions.
Synthesis of Ethers via Williamson Ether Synthesis
A prominent application of 1-(3-Iodopropyl)-3-phenoxybenzene is in the synthesis of ethers. This is particularly relevant in the preparation of certain pyrethroid insecticides, such as etofenprox, which contain a 3-phenoxybenzyl ether moiety. The general principle involves the reaction of an alkoxide or phenoxide with 1-(3-Iodopropyl)-3-phenoxybenzene.
Synthesis of Thioethers
Analogous to ether synthesis, 1-(3-Iodopropyl)-3-phenoxybenzene can react with thiolates to form thioethers. These compounds are of interest in various areas of chemical and biological research.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a representative Williamson ether synthesis using 1-(3-Iodopropyl)-3-phenoxybenzene.
Protocol: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)-3-phenoxybenzene
This protocol details a representative Williamson ether synthesis to illustrate the use of 1-(3-Iodopropyl)-3-phenoxybenzene as an alkylating agent with a phenolic nucleophile.
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Electrophile: To the stirred suspension, add a solution of 1-(3-Iodopropyl)-3-phenoxybenzene (1.2 eq) in anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with 1 M sodium hydroxide solution to remove unreacted 4-nitrophenol, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(3-(4-nitrophenoxy)propyl)-3-phenoxybenzene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of 1-(3-(4-nitrophenoxy)propyl)-3-phenoxybenzene.
Mechanistic Considerations
The utility of 1-(3-Iodopropyl)-3-phenoxybenzene in the Williamson ether synthesis and related nucleophilic substitutions is governed by the principles of an Sₙ2 reaction mechanism.
Key Mechanistic Features:
-
Electrophile: The carbon atom attached to the iodine is the electrophilic center. The iodine atom is an excellent leaving group due to its large size and the stability of the iodide anion (I⁻).
-
Nucleophile: The phenoxide, generated in situ by the deprotonation of the phenol by a base, is a potent nucleophile that attacks the electrophilic carbon.
-
Transition State: The reaction proceeds through a pentacoordinate transition state where the nucleophile attacks from the backside of the carbon-iodine bond. This backside attack leads to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).
-
Solvent Effects: A polar aprotic solvent like DMF is ideal for this reaction. It solvates the cation (K⁺) but not the nucleophile (ArO⁻), leaving the nucleophile "naked" and highly reactive.
Caption: Sₙ2 mechanism for the Williamson ether synthesis.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of ethers and thioethers from 1-(3-Iodopropyl)-3-phenoxybenzene.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25-100 | 12-24 | 80-95 |
| Aliphatic Alcohols | NaH, Na | THF, DMF | 25-65 | 4-12 | 75-90 |
| Thiols | NaH, K₂CO₃ | DMF, Ethanol | 25-60 | 2-8 | 85-98 |
| Amines | K₂CO₃, Et₃N | Acetonitrile, DMF | 25-80 | 6-18 | 70-90 |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.
Safety and Handling
1-(3-Iodopropyl)-3-phenoxybenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Alkyl iodides are generally lachrymatory and should be handled with care. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the efficient introduction of the 3-phenoxyphenylpropyl group into a wide array of molecules through nucleophilic substitution reactions. The protocols and mechanistic discussions provided herein serve as a practical guide for its effective utilization in the synthesis of complex organic targets, particularly in the fields of medicinal chemistry and materials science.
References
[1] Lu, M.; Zhou, S.; Guan, J.; Xu, X.; Fan, Y.; Xu, D. Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry2014 , 26, 7619-7621. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 1-(3-Iodopropyl)-3-phenoxybenzene as a Versatile Precursor in Medicinal Chemistry and Materials Science
Introduction: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1-(3-Iodopropyl)-3-phenoxybenzene emerges as a highly valuable and versatile building block, particularly in the realms of drug discovery and materials science. Its structure, featuring a reactive iodopropyl chain appended to a phenoxybenzene core, offers a unique combination of properties that medicinal chemists and materials scientists can exploit for targeted molecular design.
The core utility of this compound lies in the exceptional leaving group ability of the iodide atom, making the propyl chain a potent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This reactivity is central to its application in alkylation reactions, providing a reliable method for introducing the 3-(3-phenoxyphenyl)propyl moiety into a diverse range of substrates. This structural motif is of significant interest as it is found in a variety of biologically active compounds, including potent and selective serotonin reuptake inhibitors (SSRIs).[1][2] The phenoxybenzene portion of the molecule also imparts favorable physicochemical properties, such as lipophilicity and aromatic stacking potential, which can be crucial for modulating drug-target interactions.
This document serves as a comprehensive guide for researchers, providing in-depth protocols for the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene and its subsequent application in key chemical transformations. The methodologies are presented with a focus on reproducibility, safety, and the underlying chemical principles, empowering scientists to confidently integrate this precursor into their research and development workflows.
Synthesis of the Precursor: A Validated Four-Step Pathway
A reliable and efficient synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene is crucial for its widespread application. A well-documented four-step synthesis route starting from 3-phenoxybenzaldehyde provides a practical approach with an overall yield of approximately 55.6%.[3]
Synthetic Workflow Overview
The synthesis proceeds through a sequence of a Knoevenagel condensation, esterification, reduction, and finally, iodination. Each step is designed to be high-yielding and amenable to standard laboratory techniques.
Caption: Four-step synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene.
Detailed Protocol for the Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| 3-Phenoxybenzaldehyde | 39515-51-0 | 198.22 |
| Malonic Acid | 141-82-2 | 104.06 |
| Piperidine | 110-89-4 | 85.15 |
| Pyridine | 110-86-1 | 79.10 |
| Methanol | 67-56-1 | 32.04 |
| p-Toluenesulfonic acid | 104-15-4 | 172.20 |
| Sodium Borohydride | 16940-66-2 | 37.83 |
| Iodine | 7553-56-2 | 253.81 |
| Triphenylphosphine | 603-35-0 | 262.29 |
| Imidazole | 288-32-4 | 68.08 |
Step 1: Knoevenagel Condensation
-
To a solution of 3-phenoxybenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a solution of hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
Step 2: Esterification
-
Dissolve the (E)-3-(3-phenoxyphenyl)-2-propenoic acid in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Remove the methanol under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.
Step 3: Reduction
-
Dissolve the methyl ester in a suitable solvent such as a mixture of THF and water.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with a dilute acid.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford 3-(3-phenoxyphenyl)propan-1-ol.
Step 4: Iodination
-
To a solution of 3-(3-phenoxyphenyl)propan-1-ol, triphenylphosphine, and imidazole in a solvent like dichloromethane, add iodine portion-wise at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Wash the reaction mixture with a solution of sodium thiosulfate to quench excess iodine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(3-Iodopropyl)-3-phenoxybenzene.
Core Application: Alkylation Reactions
The primary utility of 1-(3-Iodopropyl)-3-phenoxybenzene is as an alkylating agent in SN2 reactions. The iodide is an excellent leaving group, facilitating the nucleophilic attack at the terminal carbon of the propyl chain. This allows for the efficient introduction of the 3-(3-phenoxyphenyl)propyl group onto various nucleophiles.
General Workflow for Alkylation
Caption: General workflow for alkylation reactions.
Protocol for N-Alkylation of an Amine
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Add 1-(3-Iodopropyl)-3-phenoxybenzene (1.1 eq) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base suitable for deprotonating the amine, making it more nucleophilic. For more sensitive substrates, an organic base like DIPEA can be used.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.
-
Excess Reagent: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable amine starting material.
Application in Drug Discovery: Synthesis of SSRI Analogs
The 3-(3-phenoxyphenyl)propyl scaffold is a key pharmacophore in several selective serotonin reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[4] 1-(3-Iodopropyl)-3-phenoxybenzene is an ideal precursor for synthesizing analogs of known SSRIs like fluoxetine or for discovering novel chemical entities with similar activity.[2]
Hypothetical Synthesis of an SSRI Analog
The N-alkylation protocol described above can be directly applied to synthesize potential SSRI candidates. For instance, reacting 1-(3-Iodopropyl)-3-phenoxybenzene with methylamine would yield an analog of fluoxetine.
Caption: Synthesis of a fluoxetine analog.
Data Summary
Physicochemical Properties of 1-(3-Iodopropyl)-3-phenoxybenzene:
| Property | Value |
| Molecular Formula | C₁₅H₁₅IO |
| Molecular Weight | 354.18 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | ~420 °C (Predicted) |
| Density | ~1.5 g/cm³ (Predicted) |
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a precursor of significant strategic importance in modern organic synthesis. Its straightforward, multi-step synthesis and its reactivity as a potent alkylating agent make it an invaluable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the laboratory, paving the way for the discovery and development of novel molecules with desired biological activities and material properties.
References
-
Lu, M., Guan, J., & Fan, Y. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(21), 7411-7413. [Link]
-
Robertson, D. W., Krushinski, J. H., Wong, D. T., & Kau, D. (1987). Synthesis of /sup 14/C- and /sup 3/H-labeled fluoxetine, a selective serotonin uptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 24(11), 1397-1403. [Link]
-
Taylor & Francis. (n.d.). Serotonin reuptake inhibitor – Knowledge and References. Retrieved from [Link]
-
Kharas, G., et al. (2021). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]
-
O'Donnell, M. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 46-52. [Link]
-
Levin, J. I., et al. (2011). NO-SSRIs: Nitric Oxide Chimera Drugs Incorporating a Selective Serotonin Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 2(4), 312-316. [Link]
-
Hernandez, G., et al. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. ResearchGate. [Link]
Sources
The Versatile Synthon: 1-(3-Iodopropyl)-3-phenoxybenzene in Complex Molecule Construction
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 1-(3-iodopropyl)-3-phenoxybenzene as a pivotal building block in the synthesis of complex organic molecules. We delve into the nuanced synthesis of this key intermediate and present detailed, field-proven protocols for its subsequent elaboration into high-value compounds, with a particular focus on its role in the development of novel therapeutic agents. This guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations that enable rational molecular design and efficient synthesis.
Introduction: The Strategic Importance of the 3-Phenoxybenzene Moiety
The 3-phenoxybenzene scaffold is a privileged structural motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The introduction of a reactive handle, such as the 3-iodopropyl group, transforms the otherwise stable 3-phenoxybenzene core into a versatile platform for the construction of more intricate molecular architectures. 1-(3-Iodopropyl)-3-phenoxybenzene, with its primary alkyl iodide, is an excellent electrophile for a variety of nucleophilic substitution reactions, making it an invaluable tool for medicinal chemists.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 1-(3-iodopropyl)-3-phenoxybenzene is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 157126-72-2 | Fluorochem |
| Molecular Formula | C₁₅H₁₅IO | Fluorochem |
| Molecular Weight | 338.18 g/mol | Fluorochem |
| Appearance | Pale yellow oil | Assumed based on similar compounds |
| Purity | Typically >97% | Fluorochem |
| Storage | Store in a cool, dark place, away from light and moisture. Inert atmosphere (e.g., Argon) is recommended for long-term storage to prevent degradation. | General laboratory best practices |
Safety Precautions: 1-(3-Iodopropyl)-3-phenoxybenzene should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene: A Four-Step Approach
A reliable and scalable synthesis of 1-(3-iodopropyl)-3-phenoxybenzene is the foundation for its use as a building block. The following four-step sequence, adapted from Lu et al. (2014), provides a robust route starting from commercially available 3-phenoxybenzaldehyde.[1]
Protocol 1: Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
Step 1: (E)-3-(3-Phenoxyphenyl)prop-2-enoic acid
-
Rationale: This step utilizes a Knoevenagel condensation to extend the carbon chain of 3-phenoxybenzaldehyde. Malonic acid serves as the active methylene component, and a mixture of pyridine and piperidine acts as the base catalyst.
-
Procedure:
-
To a solution of 3-phenoxybenzaldehyde (1.0 eq) in pyridine (3.0 eq), add malonic acid (1.2 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture at 100 °C for 5 hours.
-
After cooling to room temperature, pour the mixture into a stirred solution of concentrated hydrochloric acid and ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize from ethanol/water to yield pure (E)-3-(3-phenoxyphenyl)prop-2-enoic acid.
-
Step 2: Methyl (E)-3-(3-phenoxyphenyl)prop-2-enoate
-
Rationale: A Fischer esterification is employed to protect the carboxylic acid as a methyl ester. An excess of methanol is used to drive the equilibrium towards the product, with a catalytic amount of a strong acid.
-
Procedure:
-
Dissolve (E)-3-(3-phenoxyphenyl)prop-2-enoic acid (1.0 eq) in methanol (10 vol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
-
Step 3: 3-(3-Phenoxyphenyl)propan-1-ol
-
Rationale: The conjugated double bond and the ester are reduced simultaneously using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or by catalytic hydrogenation.
-
Procedure:
-
To a solution of methyl (E)-3-(3-phenoxyphenyl)prop-2-enoate (1.0 eq) in a suitable solvent like methanol or ethanol, add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired alcohol.
-
Step 4: 1-(3-Iodopropyl)-3-phenoxybenzene
-
Rationale: The primary alcohol is converted to the corresponding iodide using an Appel-type reaction with triphenylphosphine and iodine. Imidazole is added to buffer the reaction mixture.
-
Procedure:
-
To a solution of 3-(3-phenoxyphenyl)propan-1-ol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in dichloromethane at 0 °C, add iodine (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography (silica gel, hexane) to yield 1-(3-iodopropyl)-3-phenoxybenzene.
-
Application in the Synthesis of Complex Molecules
The primary utility of 1-(3-iodopropyl)-3-phenoxybenzene lies in its ability to act as an electrophile in nucleophilic substitution reactions. The carbon-iodine bond is highly polarized, and iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
Application Example: Synthesis of a Phosphonosulfonate Precursor, an Inhibitor of S. aureus Virulence
1-(3-Iodopropyl)-3-phenoxybenzene is a key intermediate in the synthesis of phosphonosulfonates like BPH-652, which are potent inhibitors of dehydrosqualene synthase in Staphylococcus aureus, thereby blocking the biosynthesis of the virulence factor staphyloxanthin. The following protocol outlines the crucial alkylation step.
Protocol 2: Alkylation of Diethyl phosphonomethane with 1-(3-Iodopropyl)-3-phenoxybenzene
-
Rationale: This reaction is a classic example of C-alkylation where the enolate of diethyl phosphonomethane, a soft nucleophile, displaces the iodide from 1-(3-iodopropyl)-3-phenoxybenzene in an SN2 fashion to form a new carbon-carbon bond. A strong, non-nucleophilic base like sodium hydride is used to generate the enolate.
-
Materials:
-
Diethyl phosphonomethane
-
Sodium hydride (60% dispersion in mineral oil)
-
1-(3-Iodopropyl)-3-phenoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl phosphonomethane (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(3-iodopropyl)-3-phenoxybenzene (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkylated phosphonate.
-
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward, multi-step synthesis from readily available starting materials, combined with the reactivity of the primary iodide, allows for the strategic introduction of the 3-phenoxybenzene motif into a wide array of molecular scaffolds. The detailed protocols provided herein for its synthesis and a key application demonstrate its utility and are intended to empower researchers to leverage this important synthon in their own research endeavors.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(22), 7619-7621. [Link]
-
Song, Y. C., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M., Liu, Y. L., ... & Oldfield, E. (2009). Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. Journal of medicinal chemistry, 52(14), 4486-4497. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
The Versatile Synthon: Application of 1-(3-Iodopropyl)-3-phenoxybenzene in Modern Medicinal Chemistry
Introduction: Unveiling a Key Building Block
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. 1-(3-Iodopropyl)-3-phenoxybenzene is one such scaffold that has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features—a flexible propyl chain, a reactive terminal iodide, and the biologically relevant phenoxybenzene moiety—provide a powerful toolkit for medicinal chemists to construct molecules with diverse pharmacological activities. The phenoxybenzene core is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system. The iodopropyl group serves as a highly efficient electrophilic handle for introducing this privileged scaffold into a variety of molecular architectures through nucleophilic substitution reactions. This guide provides an in-depth exploration of the applications of 1-(3-Iodopropyl)-3-phenoxybenzene, complete with detailed synthetic protocols and an examination of the biological rationale behind its use.
Core Applications in Drug Discovery
The utility of 1-(3-Iodopropyl)-3-phenoxybenzene in medicinal chemistry is primarily centered on its role as a key intermediate in the synthesis of two distinct classes of therapeutic agents:
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The phenoxypropylamine scaffold, readily accessible from 1-(3-Iodopropyl)-3-phenoxybenzene, is a cornerstone of many SNRI antidepressants and analgesics.
-
Anti-Virulence Agents: This versatile intermediate is a crucial component in the synthesis of novel anti-infective agents that target bacterial virulence pathways, offering a promising alternative to traditional antibiotics.
Application I: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Scaffolds
Scientific Rationale and Significance
Serotonin (5-HT) and norepinephrine (NE) are critical neurotransmitters that regulate mood, emotion, and pain perception. The reuptake of these neurotransmitters from the synaptic cleft is mediated by the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. Inhibition of SERT and NET can increase the synaptic concentrations of 5-HT and NE, thereby alleviating symptoms of depression, anxiety, and neuropathic pain. The phenoxypropylamine moiety is a well-established pharmacophore that effectively binds to and inhibits these transporters. 1-(3-Iodopropyl)-3-phenoxybenzene provides a direct and efficient route to introduce this key structural motif.
Featured Application: Synthesis of an Atomoxetine Analogue
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Here, we present a protocol for the synthesis of a key analogue, N-methyl-3-(3-phenoxyphenyl)propan-1-amine, a direct derivative of 1-(3-Iodopropyl)-3-phenoxybenzene.
Experimental Protocol: N-Alkylation of Methylamine
This protocol details the nucleophilic substitution reaction between 1-(3-Iodopropyl)-3-phenoxybenzene and methylamine to yield the target phenoxypropylamine.
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene (1.0 eq)
-
Methylamine (2.0 M solution in THF, 3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(3-Iodopropyl)-3-phenoxybenzene (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add methylamine solution (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the pure N-methyl-3-(3-phenoxyphenyl)propan-1-amine.
| Reactant | Product | Yield | Reference |
| 1-(3-Iodopropyl)-3-phenoxybenzene | N-methyl-3-(3-phenoxyphenyl)propan-1-amine | Typically 70-85% | General N-alkylation protocols |
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this reaction, neutralizing the HI formed during the substitution without promoting significant side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Excess Methylamine: Using an excess of methylamine helps to drive the reaction to completion and minimizes the formation of the dialkylated product.
-
Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.
Biological Target and Signaling Pathway
The synthesized N-methyl-3-(3-phenoxyphenyl)propan-1-amine is designed to inhibit the serotonin and norepinephrine transporters.
Caption: Inhibition of SERT and NET by a phenoxypropylamine-based SNRI.
Application II: Synthesis of the Anti-Virulence Agent BPH-652
Scientific Rationale and Significance
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new therapeutic strategies. One promising approach is to target bacterial virulence factors rather than essential cellular processes. Staphyloxanthin is a carotenoid pigment produced by S. aureus that imparts its characteristic golden color. This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system.[1] Inhibition of staphyloxanthin biosynthesis renders the bacteria more susceptible to immune clearance.[1] The enzyme dehydrosqualene synthase (CrtM) is a key enzyme in the staphyloxanthin biosynthesis pathway. BPH-652 is a potent inhibitor of CrtM, and 1-(3-Iodopropyl)-3-phenoxybenzene is a key intermediate in its synthesis.[2]
Featured Application: Synthesis of BPH-652
This section outlines the synthetic route to BPH-652, a phosphonosulfonate inhibitor of CrtM, starting from 1-(3-Iodopropyl)-3-phenoxybenzene.
Experimental Protocol: Synthesis of BPH-652
This two-step protocol involves the formation of a phosphonate ester followed by sulfonation.
Step 1: Synthesis of Diethyl (3-(3-phenoxyphenyl)propyl)phosphonate
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene (1.0 eq)
-
Triethyl phosphite (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
A mixture of 1-(3-Iodopropyl)-3-phenoxybenzene (1.0 eq) and triethyl phosphite (1.5 eq) in anhydrous toluene is heated at reflux for 12 hours (Arbuzov reaction).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by vacuum distillation or column chromatography on silica gel to give diethyl (3-(3-phenoxyphenyl)propyl)phosphonate.
Step 2: Synthesis of BPH-652
Note: The final steps of BPH-652 synthesis from the phosphonate intermediate involve specialized reagents and are typically performed by experienced chemists. The following is a generalized representation based on phosphonosulfonate synthesis.
Materials:
-
Diethyl (3-(3-phenoxyphenyl)propyl)phosphonate (1.0 eq)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate amine nucleophile
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The diethyl phosphonate is hydrolyzed to the corresponding phosphonic acid.
-
The phosphonic acid is then converted to a phosphonic dichloride using a chlorinating agent like thionyl chloride.
-
The resulting phosphonic dichloride is reacted with a sulfonamide derivative to form the final phosphonosulfonate linkage of BPH-652.
-
Purification is typically achieved by chromatography.
| Reactant | Product | Yield | Reference |
| 1-(3-Iodopropyl)-3-phenoxybenzene | BPH-652 | Multi-step synthesis, overall yield varies | Based on general phosphonosulfonate synthesis |
Biological Target and Signaling Pathway
BPH-652 inhibits dehydrosqualene synthase (CrtM) in the staphyloxanthin biosynthesis pathway of S. aureus.
Caption: Inhibition of the Staphyloxanthin Biosynthesis Pathway by BPH-652.
Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
A reliable synthesis of the title compound is essential for its application. The following four-step protocol provides an efficient route.
Caption: Four-step synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene.
Conclusion and Future Perspectives
1-(3-Iodopropyl)-3-phenoxybenzene stands out as a synthon of significant value in medicinal chemistry. Its straightforward synthesis and the strategic placement of its reactive and pharmacophoric groups make it an ideal starting material for the construction of potent therapeutic agents. The applications detailed herein, from the well-established field of SNRI development to the innovative area of anti-virulence therapy, underscore the versatility of this compound. As the challenges of drug resistance and the need for more targeted therapies continue to grow, the demand for such adaptable and privileged building blocks will undoubtedly increase. Researchers and drug development professionals are encouraged to explore the potential of 1-(3-Iodopropyl)-3-phenoxybenzene in their own discovery programs, leveraging its unique properties to create the next generation of medicines.
References
-
Song, Y. C., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M., Liu, Y. L., ... & Oldfield, E. (2009). Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. Journal of medicinal chemistry, 52(12), 3869–3871. [Link]
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(22), 7619. [Link]
-
Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]
-
Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., ... & Nizet, V. (2005). Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity. Journal of Experimental Medicine, 202(2), 209-215. [Link]
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., ... & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391-1394. [Link]
Sources
Application Notes and Protocols for the Investigation of 1-(3-Iodopropyl)-3-phenoxybenzene
Introduction
1-(3-Iodopropyl)-3-phenoxybenzene is a unique chemical entity characterized by a phenoxybenzene scaffold linked to a reactive iodopropyl chain. Its documented role as a key intermediate in the synthesis of phosphonosulfonates suggests its potential utility in the development of novel therapeutic agents.[1] The phenoxybenzene moiety is a common feature in a variety of pharmacologically active compounds, while the alkyl iodide group confers potential as an alkylating agent.[2][3][4] This dual chemical nature warrants a systematic investigation of its biological activities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the in vitro and in vivo properties of 1-(3-Iodopropyl)-3-phenoxybenzene. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing a logical progression from initial cytotoxicity screening to more complex mechanistic and in vivo studies.
Chemical Properties
| Property | Value | Source |
| CAS Number | 157126-72-2 | [5] |
| Molecular Formula | C15H15IO | [5] |
| Molecular Weight | 338.18 g/mol | [5] |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [5] |
Scientific Rationale for Investigation
The chemical structure of 1-(3-Iodopropyl)-3-phenoxybenzene suggests several potential avenues for biological activity:
-
Cytotoxicity and Anti-Cancer Potential: The presence of the iodopropyl group, a potential alkylating agent, suggests that the compound may exhibit cytotoxic effects by alkylating DNA or other biomolecules, a mechanism common to many chemotherapeutic agents.[2][6][7] Derivatives of phenoxybenzene have also been reported to possess anti-tumor activity.[8]
-
Enzyme Inhibition: As an intermediate for phosphonosulfonates, which are known to inhibit enzymes such as dehydrosqualene synthase in bacteria and farnesyl diphosphate synthase, this compound could be a precursor to or possess intrinsic inhibitory activity against these or other enzymes.[9][10][11]
-
Metabolic and Cardiovascular Modulation: Phenoxybenzene derivatives have been shown to interact with various receptors and enzymes involved in metabolism and cardiovascular function, including peroxisome proliferator-activated receptors (PPARs) and adrenergic receptors.[3][12][13]
In Vitro Studies
Phase 1: Initial Cytotoxicity Screening
The first step in characterizing the biological activity of 1-(3-Iodopropyl)-3-phenoxybenzene is to determine its effect on cell viability. This will establish a therapeutic window and guide concentration selection for subsequent assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
1-(3-Iodopropyl)-3-phenoxybenzene
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 1-(3-Iodopropyl)-3-phenoxybenzene in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Phase 2: Mechanistic In Vitro Assays
Based on the results of the cytotoxicity screening, further assays can be performed to elucidate the mechanism of action.
This assay uses a fluorescent dye that binds to the DNA of dead cells, allowing for real-time monitoring of cytotoxicity.[16]
Materials:
-
CellTox™ Green Dye
-
Selected cell lines from the MTT assay
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the CellTox™ Green reagent according to the manufacturer's instructions.
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates. Add the CellTox™ Green reagent to the cells at the time of treatment with 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Kinetic Measurement: Place the plate in a plate reader equipped with an environmental control chamber (37°C, 5% CO2). Measure fluorescence (Excitation: 485-500 nm, Emission: 520-530 nm) every 2 hours for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the kinetics of cell death.
Given its role as a phosphonosulfonate intermediate, assessing the inhibitory activity of 1-(3-Iodopropyl)-3-phenoxybenzene against bacterial dehydrosqualene synthase (CrtM) is a logical step.[10][11]
Materials:
-
Recombinant Staphylococcus aureus CrtM enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
1-(3-Iodopropyl)-3-phenoxybenzene
Procedure:
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, CrtM enzyme, and varying concentrations of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Initiate Reaction: Add FPP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add the Malachite Green reagent to detect the amount of pyrophosphate released.
-
Absorbance Measurement: Measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
In Vivo Studies
Before proceeding to in vivo studies, it is crucial to perform preliminary pharmacokinetic (ADME) and toxicology assessments.
Phase 1: Acute Toxicity Study in Rodents
An acute toxicity study provides initial information on the substance's toxicity and helps in dose selection for further studies.[17][18][19]
Animal Model:
-
Male and female Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Dose Formulation: Prepare a suitable formulation of 1-(3-Iodopropyl)-3-phenoxybenzene for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Administration: Administer a single dose of the compound at multiple dose levels to different groups of animals. Include a vehicle control group.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if possible, and the maximum tolerated dose (MTD).
Phase 2: Xenograft Tumor Model for Anti-Cancer Efficacy
If in vitro studies indicate significant cytotoxicity against cancer cells, a xenograft model can be used to evaluate in vivo efficacy.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., A549) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer 1-(3-Iodopropyl)-3-phenoxybenzene at a well-tolerated dose (based on the acute toxicity study) for a specified period (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the investigation of 1-(3-Iodopropyl)-3-phenoxybenzene.
Hypothesized Mechanism of Action
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. droracle.ai [droracle.ai]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Toxicology | MuriGenics [murigenics.com]
- 19. altogenlabs.com [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(3-Iodopropyl)-3-phenoxybenzene Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene. This valuable intermediate is typically synthesized via a two-step process: a Williamson ether synthesis followed by a Finkelstein halogen exchange. This document provides a structured, question-and-answer approach to troubleshoot common problems at each stage of the synthesis.
Frequently Asked Questions & Troubleshooting Guides
The synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene can be broadly divided into two key transformations. Low overall yield is often attributable to specific issues within one of these steps.
Step 1: Williamson Ether Synthesis 3-phenoxyphenol + 1-bromo-3-chloropropane → 1-(3-chloropropyl)-3-phenoxybenzene
Step 2: Finkelstein Reaction 1-(3-chloropropyl)-3-phenoxybenzene + NaI → 1-(3-Iodopropyl)-3-phenoxybenzene
Below, we address the most common user-reported issues in a targeted Q&A format.
Question 1: My initial etherification reaction is incomplete. TLC analysis shows a significant amount of unreacted 3-phenoxyphenol. What are the likely causes and how can I improve conversion?
Answer: Incomplete conversion in a Williamson ether synthesis typically points to three critical parameters: inefficient deprotonation of the starting phenol, suboptimal reaction conditions, or reagent impurity.[1][2]
Core Issue: Incomplete Phenoxide Formation The Williamson ether synthesis is an S(_N)2 reaction that requires the deprotonation of the alcohol (in this case, a phenol) to form a potent alkoxide/phenoxide nucleophile. If the base is not strong enough to deprotonate the 3-phenoxyphenol (pKa ≈ 10) completely, the reaction will stall.
Troubleshooting Protocol:
-
Evaluate Your Base and Solvent System: The choice of base is critical. While weaker bases like K₂CO₃ can work, they often require higher temperatures and longer reaction times. A stronger base like sodium hydride (NaH) ensures rapid and irreversible deprotonation. The solvent must be polar aprotic to solvate the cation, leaving a "naked," highly reactive phenoxide anion.[2]
-
Recommendation: Switch to sodium hydride (NaH, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF or THF. Add the NaH to a solution of 3-phenoxyphenol at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution will cease), and then add the 1-bromo-3-chloropropane.
-
-
Ensure Anhydrous Conditions: The synthesis is highly sensitive to moisture. Water will consume the strong base and hydrolyze the alkyl halide.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] A typical range for this synthesis is 50-100 °C.[3] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction by TLC before increasing the temperature if necessary.
| Parameter | Option 1 (Moderate) | Option 2 (High-Efficiency) | Rationale |
| Base | K₂CO₃ / Cs₂CO₃ | NaH (60% disp. in oil) | NaH is a much stronger, non-nucleophilic base, ensuring complete and irreversible deprotonation of the phenol. |
| Solvent | Acetone / Acetonitrile | Anhydrous DMF / THF | Polar aprotic solvents accelerate S(_N)2 reactions by effectively solvating cations.[2][3] |
| Temperature | 80 °C (Reflux) | 0 °C (deprotonation) then 60-70 °C | Staged temperature control allows for clean phenoxide formation before initiating the S(_N)2 reaction. |
Question 2: My TLC shows the consumption of starting material, but there are multiple new spots, and the yield of the desired chloro-intermediate is low. What are these side products?
Answer: The formation of multiple byproducts in this specific reaction points towards two classic competing pathways when using a di-functional electrophile like 1-bromo-3-chloropropane: elimination (E2) and dialkylation.[2][4]
Visualizing the Reaction and Side Products
Caption: Reaction pathways in the Williamson ether synthesis.
Troubleshooting Protocol:
-
Minimize Dialkylation: The dialkylated product, 1,3-bis(3-phenoxyphenoxy)propane, forms when a second molecule of the phenoxide displaces the chloride from the desired product.
-
Solution: Use a molar excess of the alkylating agent, 1-bromo-3-chloropropane. A ratio of 1.5 to 3.0 equivalents relative to the 3-phenoxyphenol is a common strategy to ensure the phenoxide is consumed before it can react a second time.
-
-
Minimize Elimination: The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the bromine, leading to an E2 elimination reaction to form an alkene.[2][5] This is more likely with strong, sterically hindered bases at high temperatures.
-
Solution: Use a non-hindered base (NaH is excellent here). Control the temperature; lower temperatures generally favor the S(N)2 reaction over E2.
-
Question 3: The first step worked well, but the conversion of my chloro-intermediate to the final iodo-product is inefficient. How can I optimize the Finkelstein reaction?
Answer: The Finkelstein reaction is a classic S(_N)2 halogen exchange that is governed by an equilibrium.[6] To achieve high yields, the equilibrium must be driven towards the product side.[7]
Core Issue: Reaction Equilibrium The reaction R-Cl + NaI ⇌ R-I + NaCl is reversible. The key to driving it to completion is to exploit the differential solubility of the sodium halide salts.[6]
Troubleshooting Protocol:
-
Solvent Choice is Paramount: The classic Finkelstein reaction uses anhydrous acetone. Sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) byproduct is not.[6][7] As NaCl precipitates from the solution, Le Châtelier's principle dictates that the equilibrium will shift to the right, driving the formation of the desired alkyl iodide.
-
Recommendation: Ensure you are using anhydrous acetone. If the reaction is still slow, DMF can also be used, but the solubility difference is less pronounced.[8]
-
-
Use a Molar Excess of Sodium Iodide: Using a large excess of the iodide salt (e.g., 3-5 equivalents) will also help push the reaction equilibrium towards the products by mass action.[6]
-
Monitor Temperature and Time: The reaction is typically run at reflux in acetone (approx. 56 °C). Reaction times can vary, so it is crucial to monitor progress by TLC until the starting chloro-intermediate is fully consumed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
Optimization of reaction conditions for 1-(3-Iodopropyl)-3-phenoxybenzene synthesis
Welcome to the technical support center for the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
The synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene is a multi-step process that, while based on fundamental organic reactions, presents several challenges that can impact efficiency. The most reliable and common approach involves a two-step sequence:
-
Williamson Ether Synthesis: Formation of an intermediate, 3-phenoxypropyl bromide, by reacting phenol with an excess of 1,3-dibromopropane.
-
Finkelstein Reaction: Halogen exchange to convert the more stable 3-phenoxypropyl bromide into the desired 1-(3-Iodopropyl)-3-phenoxybenzene.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common pitfalls and optimization points in this synthetic workflow.
Overall Synthetic Workflow
Frequently Asked Questions & Troubleshooting Guide
Part 1: Williamson Ether Synthesis of 3-Phenoxypropyl Bromide
Question 1: I'm getting a very low yield of 3-phenoxypropyl bromide and a significant amount of a high-boiling point byproduct. What is happening?
This is a classic issue in this specific Williamson ether synthesis. The primary cause is the formation of the symmetrical diether, 1,3-diphenoxypropane , as a major byproduct.
-
Causality: The desired product, 3-phenoxypropyl bromide, is an alkyl halide. The phenoxide nucleophile present in the reaction mixture can react with this product in a second Williamson ether synthesis, leading to the undesired diether.
-
Solution: To suppress this second reaction, the principle of using a large excess of one reagent is critical. The reaction should be performed with a significant excess (typically 3 to 5 equivalents) of 1,3-dibromopropane. This ensures that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the desired product, statistically favoring the formation of 3-phenoxypropyl bromide.
Question 2: What is the optimal choice of base and solvent for this reaction?
The choice of base and solvent is crucial as it dictates the reaction rate and can influence side reactions.[1]
-
Expertise & Rationale:
-
Bases: A moderately weak base like potassium carbonate (K₂CO₃) is often preferred over very strong bases like sodium hydride (NaH).[2][3] While NaH will deprotonate the phenol completely and quickly, the resulting sodium phenoxide can be highly reactive, potentially leading to side reactions. K₂CO₃ is a solid base that is less hazardous, more economical, and provides sufficient basicity to deprotonate the phenol in situ to maintain a steady concentration of the phenoxide nucleophile.
-
Solvents: Polar aprotic solvents are ideal for Sₙ2 reactions because they solvate the cation (K⁺) but not the anion (phenoxide), leaving the nucleophile "naked" and highly reactive.[2][4]
-
Acetone & Acetonitrile: Excellent choices. They are effective at dissolving the reactants and facilitate a good reaction rate.
-
DMF & DMSO: While excellent Sₙ2 solvents that can increase the reaction rate, they have very high boiling points, making them difficult to remove during workup.[5] They are often unnecessary for this relatively straightforward reaction.
-
-
| Parameter | Recommended | Alternative | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | K₂CO₃ is cost-effective and efficient. Cs₂CO₃ is more reactive and soluble but more expensive.[2] |
| Solvent | Acetone or Acetonitrile | Dimethylformamide (DMF) | Acetone/Acetonitrile offer good reactivity and are easily removed. DMF increases the rate but is harder to remove.[5] |
| Temperature | Reflux temperature of the solvent | 50-100 °C | Ensures a sufficient reaction rate without promoting significant elimination or decomposition.[1] |
Question 3: My reaction seems to stall and never reaches full conversion, even after prolonged heating. Why?
This issue often points to problems with reagent purity or reaction setup.
-
Moisture: Phenol is hygroscopic, and water in the reaction mixture can consume the base and interfere with the formation of the phenoxide nucleophile. Ensure all reagents and glassware are thoroughly dried.
-
Base Quality: The potassium carbonate should be finely pulverized to maximize its surface area, as it is a heterogeneous reaction.[3] Using old or clumpy base can result in poor reactivity.
-
Phase-Transfer Catalysis: In some cases, particularly if scaling up, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the phenoxide into the organic phase, accelerating the reaction.
Part 2: Finkelstein Reaction for 1-(3-Iodopropyl)-3-phenoxybenzene Synthesis
Question 4: The conversion of my 3-phenoxypropyl bromide to the iodide is incomplete. How can I drive the reaction to completion?
The Finkelstein reaction is an equilibrium process.[6] To achieve high conversion, you must exploit Le Châtelier's principle to shift the equilibrium towards the products.
-
Mechanism & Causality: This is an Sₙ2 reaction where an iodide ion displaces a bromide ion.[6][7] The key to driving this reaction is the choice of solvent.
-
The Role of Acetone: Acetone is the classic and highly recommended solvent for this transformation. Sodium iodide (NaI) is soluble in acetone, but the byproduct, sodium bromide (NaBr), is not.[6][8] As the reaction proceeds, NaBr precipitates out of the solution. This removal of a product from the equilibrium forces the reaction to proceed to completion.
Question 5: Can I use other solvents like DMF or DMSO for the Finkelstein reaction?
While you can use other polar aprotic solvents, it is generally not recommended unless necessary. Solvents like DMF or DMSO will dissolve both the sodium iodide reactant and the sodium bromide byproduct.[6][7] Without the precipitation of NaBr, the reaction will simply reach equilibrium, which may correspond to an incomplete conversion, requiring a large excess of NaI or more difficult purification.
Question 6: My final product is a dark yellow or brown liquid, especially after storage. Is this normal and how can I prevent it?
Yes, this is a common observation. Alkyl iodides are susceptible to decomposition, particularly when exposed to light, which can liberate free iodine (I₂), causing the yellow/brown discoloration.
-
Prevention and Storage:
-
Purification: Ensure all acidic impurities are removed during the aqueous workup.
-
Storage: The purified product should be stored in an amber vial or a flask wrapped in aluminum foil to protect it from light.[9] It should be kept in a cool, dark place, preferably refrigerated under an inert atmosphere (nitrogen or argon).[9]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxypropyl Bromide
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and acetone (approx. 10 mL per gram of phenol).
-
Addition: Add 1,3-dibromopropane (3.0 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the consumption of phenol.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether or ethyl acetate and wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is a mixture of the desired product and excess 1,3-dibromopropane. Purify by vacuum distillation or flash column chromatography on silica gel to obtain pure 3-phenoxypropyl bromide.[10]
Protocol 2: Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
-
Setup: To a round-bottom flask protected from light (wrapped in foil), add 3-phenoxypropyl bromide (1.0 eq), sodium iodide (1.5 eq), and acetone (approx. 15 mL per gram of bromide).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 4-12 hours. The formation of a white precipitate (NaBr) is a visual indicator of the reaction's progress. Monitor by TLC until the starting bromide is consumed.
-
Workup:
-
Cool the mixture and filter off the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer with water, then with a 5% aqueous sodium thiosulfate solution (to remove any traces of I₂), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[11] Store the final product under an inert atmosphere, protected from light, at 2-8°C.[9]
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Lu, M., et al. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26, 7619-7621. [Link]
- Google Patents. (1979). Thermal process for preparing 3-phenoxybenzyl bromide. US4326089A.
-
PrepChem.com. Synthesis of 3-phenoxybenzyl bromide. [Link]
-
Oreate AI Blog. (2024). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
All About Chemistry. (2020). Finkelstein Reaction. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
University Laboratory Document. The Williamson Ether Synthesis. [Link]
-
University Laboratory Manual. Williamson Ether Synthesis. [Link]
-
AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]
-
Sathee Jee. Finkelstein Reaction. [Link]
-
J&K Scientific LLC. Finkelstein Reaction. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Organic-Chemistry.org. Alcohol to Bromide - Common Conditions. [Link]
-
Supporting Information Document. General experimental procedure. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. adichemistry.com [adichemistry.com]
- 9. 1-(3-Iodopropyl)-3-phenoxybenzene | 157126-72-2 [sigmaaldrich.com]
- 10. 3-苯氧基溴丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Phenoxypropane Derivatives
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in ether synthesis. Specifically, we will address the prevention of the undesired byproduct, 1,3-diphenoxypropane, during the synthesis of mono-phenoxypropane derivatives.
Introduction: The Challenge of Selective Alkylation
The synthesis of mono-alkoxypropanes, such as 1-phenoxy-3-halopropane, is commonly achieved via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves a phenoxide nucleophile reacting with a di-functional electrophile like 1,3-dihalopropane.[1][2] While effective, a common challenge is the subsequent reaction of the desired mono-substituted product with another equivalent of the phenoxide, leading to the formation of the symmetrical diether, 1,3-diphenoxypropane, as a significant byproduct. Controlling the reaction to favor mono-alkylation is critical for yield, purity, and process efficiency.
This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind them to help you minimize the formation of 1,3-diphenoxypropane and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize 1-chloro-3-phenoxypropane from phenol and 1,3-dichloropropane, but I'm getting a lot of 1,3-diphenoxypropane. Why is this happening?
The formation of 1,3-diphenoxypropane is a classic example of a sequential reaction. The initial, desired reaction forms 1-chloro-3-phenoxypropane. This product, however, is also an alkyl halide and can react with the phenoxide still present in the reaction mixture. Since the newly formed product is also an electrophile, it competes with the starting 1,3-dichloropropane for the phenoxide nucleophile, leading to the formation of the di-substituted byproduct.
Q2: What is the fundamental mechanism leading to this byproduct?
Both the desired and undesired reactions proceed via the SN2 mechanism.[1][4]
-
Phenoxide Formation: A base deprotonates phenol to form the highly nucleophilic phenoxide ion.
-
First Substitution (Desired Reaction): The phenoxide ion attacks one of the electrophilic carbons of 1,3-dihalopropane, displacing a halide ion to form the mono-ether.
-
Second Substitution (Undesired Reaction): A second phenoxide ion attacks the remaining electrophilic carbon of the mono-ether product, displacing the second halide ion to form 1,3-diphenoxypropane.
// Reactants Phenoxide1 [label="Phenoxide Ion"]; Dihalopropane [label="X-CH2-CH2-CH2-X\n(e.g., 1,3-Dichloropropane)"]; Phenoxide2 [label="Phenoxide Ion"];
// Products Monoether [label="Ph-O-CH2-CH2-CH2-X\n(Desired Product)"]; Diether [label="Ph-O-CH2-CH2-CH2-O-Ph\n(Undesired Byproduct)"]; Halide1 [label="X⁻"]; Halide2 [label="X⁻"];
// Reaction Paths {rank=same; Phenoxide1; Dihalopropane;} Phenoxide1 -> Monoether [label=" Step 1 (Desired)\n Sₙ2 Reaction"]; Dihalopropane -> Monoether; Monoether -> Halide1 [style=invis];
{rank=same; Phenoxide2; Monoether;} Phenoxide2 -> Diether [label=" Step 2 (Undesired)\n Sₙ2 Reaction"]; Monoether -> Diether; Diether -> Halide2 [style=invis];
} dot Caption: Reaction pathway showing desired mono-alkylation vs. undesired di-alkylation.
Q3: What are the key experimental factors that control the ratio of mono- to di-substituted product?
The product distribution is primarily influenced by:
-
Stoichiometry: The molar ratio of the dihalopropane to the phenoxide is the most critical factor.
-
Reaction Conditions: Temperature and reaction time significantly affect the rates of the competing reactions.
-
Method of Addition: The rate and order in which reagents are added can control their instantaneous concentrations.
-
Solvent: The choice of solvent affects the nucleophilicity of the phenoxide ion.[1][4]
Q4: Can I use a very strong base like Sodium Hydride (NaH) to improve the reaction?
While a strong base is necessary to deprotonate the phenol, an excessively strong or bulky base can promote a competing E2 elimination side reaction, especially at higher temperatures.[2][5] This would lead to the formation of allyl phenyl ether and other undesired olefinic byproducts. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and preferable.[4][6]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My final product is predominantly 1,3-diphenoxypropane. How do I favor the mono-substituted product?
Root Cause Analysis: This outcome strongly suggests that the concentration of the phenoxide nucleophile is too high relative to the 1,3-dihalopropane electrophile, or the reaction was allowed to proceed for too long at a temperature that favors the second substitution. The mono-ether product, once formed, is effectively competing with your starting material.
Solutions:
-
Adjust Stoichiometry: The most effective strategy is to use a significant excess of the 1,3-dihalopropane. A molar ratio of 5 to 10 equivalents of the dihalopropane for every one equivalent of phenol is a good starting point. This ensures that the phenoxide is more likely to encounter a molecule of the starting dihalide rather than the mono-substituted product.
-
Control Reagent Addition: Instead of adding all reagents at once, employ a slow-addition (high dilution) technique.
-
Recommended Method: Prepare a solution of the phenol and base. Slowly add this phenoxide solution dropwise to a solution of the heated, excess 1,3-dihalopropane. This keeps the instantaneous concentration of the phenoxide low, statistically favoring the first reaction.
-
-
Monitor Reaction Progress: The second substitution is often slower than the first. Monitor the reaction closely using an appropriate technique (e.g., TLC or GC). Stop the reaction as soon as the starting phenol is consumed and before a significant amount of the di-substituted product begins to form.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of all reactions but may disproportionately favor the undesired second substitution. Typical temperatures range from 50-100 °C.[1]
| Parameter | To Favor Mono-substitution (Desired) | To Favor Di-substitution (Undesired) | Rationale |
| Ratio (Dihalopropane:Phenol) | 5:1 or greater | 1:2 or greater | A large excess of the dihalide statistically favors the initial reaction. |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., >100 °C) | Lower temperatures reduce the rate of the second, often slower, substitution. |
| Reaction Time | Shorter (Monitor closely) | Longer | Over time, the mono-substituted product will inevitably react to form the di-substituted byproduct. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Aprotic | These solvents effectively solvate the cation but not the nucleophile, increasing its reactivity for the SN2 reaction.[1][4] |
Problem 2: My reaction is very slow, and when I increase the temperature, I get a mixture of 1,3-diphenoxypropane and other impurities.
Root Cause Analysis: Slow reaction rates are often due to poor solubility of the phenoxide salt or insufficient nucleophilicity. Simply increasing the temperature is a blunt tool that can accelerate undesired pathways, such as the second substitution and E2 elimination.[1]
Solutions:
-
Solvent Selection: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][4] These solvents are superior for SN2 reactions as they do not hydrogen-bond with and "shield" the nucleophile, thus enhancing its reactivity.[7]
-
Employ Phase-Transfer Catalysis (PTC): If your phenoxide salt has low solubility in the organic solvent, a phase-transfer catalyst can be highly effective. Catalysts like tetrabutylammonium bromide or 18-crown-6 can transport the phenoxide ion from a solid or aqueous phase into the organic phase where the dihalopropane is dissolved, dramatically accelerating the reaction rate even at lower temperatures.[1] This increased efficiency at lower temperatures inherently suppresses side reactions.
Optimized Protocol: Synthesis of 1-Chloro-3-phenoxypropane
This protocol is designed to maximize the yield of the mono-substituted product by controlling stoichiometry and reagent addition.
Reagents:
-
Phenol (1.0 eq)
-
1,3-Dichloropropane (8.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, optional PTC)
Procedure:
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-dichloropropane (8.0 eq) and anhydrous DMF. If using a phase-transfer catalyst, add TBAB (0.05 eq) at this stage. Begin stirring and heat the mixture to 70 °C under a nitrogen atmosphere.
-
Rationale: Establishing a large excess of the electrophile is the primary strategy to ensure the phenoxide reacts with the starting material.
-
-
Prepare Nucleophile: In a separate flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF. Stir at room temperature for 20-30 minutes to facilitate the formation of potassium phenoxide.
-
Rationale: Pre-forming the phenoxide ensures it is ready to react upon addition. K₂CO₃ is a suitable base for the acidic phenol without being overly harsh to promote elimination.[6]
-
-
Slow Addition: Transfer the potassium phenoxide solution to the dropping funnel. Add the solution dropwise to the heated 1,3-dichloropropane solution over a period of 2-3 hours.
-
Rationale: This is the critical step. Slow addition maintains a low concentration of the nucleophile, statistically favoring reaction with the vastly more abundant 1,3-dichloropropane over the newly formed 1-chloro-3-phenoxypropane.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 70 °C. Monitor the disappearance of phenol using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours after addition.
-
Rationale: Halting the reaction once the phenol is consumed prevents the slower, undesired second substitution from becoming significant.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the inorganic salts (KHCO₃ and KCl).
-
Remove the bulk of the DMF and the excess 1,3-dichloropropane under reduced pressure (vacuum distillation).
-
Dissolve the remaining residue in diethyl ether and wash with 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-phenoxypropane.
By carefully controlling the stoichiometry and addition rate, this protocol significantly shifts the product distribution in favor of the desired mono-ether, minimizing the formation of the 1,3-diphenoxypropane byproduct.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & Purification of 1-(3-Iodopropyl)-3-phenoxybenzene
Welcome to the technical support center for 1-(3-Iodopropyl)-3-phenoxybenzene (CAS 157126-72-2). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Part 1: Troubleshooting Common Synthetic & Purification Issues
This section addresses specific problems you may encounter during your workflow, from reaction monitoring to final product analysis.
Question 1: My iodination reaction of 3-(3-phenoxyphenyl)propan-1-ol is incomplete. How can I drive it to completion and remove the unreacted starting material?
Answer:
This is a frequent challenge. Incomplete conversion of the starting alcohol is the most common source of impurity. The issue typically stems from either the choice of iodinating agent or reaction conditions.
Expertise & Causality:
The conversion of a primary alcohol to an alkyl iodide, such as in the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene, often employs reagents like triphenylphosphine and iodine (the Appel reaction) or variations thereof.[1] The reaction's success hinges on the complete activation of the alcohol by the phosphine-iodine complex.
Potential Causes for Incomplete Reaction:
-
Reagent Stoichiometry: Insufficient iodine or triphenylphosphine relative to the alcohol.
-
Moisture: Water can consume the active iodinating species, reducing reaction efficiency.
-
Reaction Time/Temperature: The reaction may not have been allowed to run long enough or at a sufficient temperature to reach completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete iodination.
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure all reagents are fresh and solvents are anhydrous. Use a slight excess (1.1-1.2 equivalents) of both triphenylphosphine and iodine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification via Flash Column Chromatography: This is the most effective method to remove the more polar starting alcohol.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of crude 1-(3-Iodopropyl)-3-phenoxybenzene containing unreacted 3-(3-phenoxyphenyl)propan-1-ol.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small sample of your crude product in dichloromethane.
-
Spot the TLC plate and develop it in a solvent system of 95:5 Hexanes:EtOAc.
-
Visualize under a UV lamp. The desired product, being less polar, will have a higher Rf value than the starting alcohol.
-
Expected Rf (Product): ~0.4-0.5
-
Expected Rf (Alcohol): ~0.1-0.2
-
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Concentrate the crude product under reduced pressure.
-
Adsorb the crude oil onto a small amount of silica gel ("dry loading") for better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with 100% Hexanes to remove any very non-polar impurities.
-
Gradually increase the polarity by switching to a 98:2 Hexanes:EtOAc mixture.
-
Switch to the 95:5 Hexanes:EtOAc system (or as determined by your TLC) to elute the desired product.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing your product and remove the solvent via rotary evaporation.
-
| Compound | Stationary Phase | Typical Mobile Phase | Expected Rf |
| 1-(3-Iodopropyl)-3-phenoxybenzene | Silica Gel (60 Å) | 95:5 Hexanes:EtOAc | ~0.45 |
| 3-(3-phenoxyphenyl)propan-1-ol | Silica Gel (60 Å) | 95:5 Hexanes:EtOAc | ~0.15 |
Question 2: I am using a Finkelstein reaction to convert 1-(3-bromopropyl)-3-phenoxybenzene, but the conversion is low and my final product is contaminated with the bromo-precursor. What's wrong?
Answer:
The Finkelstein reaction is an SN2 equilibrium process.[2] To achieve high purity, the equilibrium must be shifted decisively towards the desired iodide product.
Expertise & Causality:
The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide (NaI) in acetone. The reaction's success relies on Le Chatelier's principle: NaI is soluble in acetone, but the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[2][3] The precipitation of these salts from the reaction mixture drives the equilibrium forward.
Potential Causes for Low Conversion:
-
Solvent Choice: Using a solvent in which NaBr is soluble (e.g., DMF, ethanol) will prevent precipitation and allow the reverse reaction to occur.
-
Insufficient NaI: A large excess of sodium iodide is often required to push the equilibrium.
-
Reaction Temperature: The reaction may be too slow at room temperature. Gentle heating is often necessary.
Recommended Solutions:
-
Use Anhydrous Acetone: This is critical. Water can interfere with the reaction and affect salt solubility.
-
Use Excess NaI: Employ at least 3-5 equivalents of sodium iodide to ensure the forward reaction is heavily favored.
-
Apply Gentle Heat: Refluxing the reaction mixture in acetone (approx. 56°C) can significantly increase the reaction rate.
-
Post-Reaction Workup: After the reaction, filter off the precipitated NaBr. The filtrate can then be worked up by partitioning between water and an organic solvent (like diethyl ether or ethyl acetate) and washing with sodium thiosulfate solution to remove any residual iodine color.
Caption: Driving the Finkelstein reaction equilibrium.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key analytical techniques to confirm the purity of my final product?
A: A combination of techniques is essential for unambiguous confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. For 1-(3-Iodopropyl)-3-phenoxybenzene, you should observe characteristic triplets for the propyl chain protons. The triplet for the CH₂ group adjacent to the iodine (–CH₂–I) is typically the most downfield, around 3.2-3.3 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for assessing purity and confirming the molecular weight of the compound and any volatile impurities.[4] Commercial suppliers often use GC to certify purity above 98%.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative purity analysis, especially for less volatile impurities that may not be amenable to GC.[4]
Q: My purified 1-(3-Iodopropyl)-3-phenoxybenzene develops a yellow or brownish tint over time. Is it decomposing and is it still usable?
A: Yes, this indicates decomposition, a common issue with alkyl iodides. The discoloration is typically due to the formation of elemental iodine (I₂) via light- or heat-induced degradation.
Expertise & Causality: The Carbon-Iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides susceptible to homolytic cleavage, especially when exposed to UV light or elevated temperatures.
Storage & Handling Recommendations:
-
Storage Temperature: Store the compound at 2-8°C.[5]
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil.[5]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) can further prevent oxidative degradation.
If the product is only slightly discolored, it may still be usable for some applications, but its purity is compromised. For high-purity applications, it is best to repurify (e.g., by passing it through a short plug of silica gel) or use a fresh batch.
Q: Besides the starting materials, what other potential byproducts should I be aware of?
A: Depending on your reaction conditions, you might encounter:
-
Elimination Product (1-(prop-1-en-1-yl)-3-phenoxybenzene): This can form if your reaction conditions are too basic or if the temperature is too high, causing the elimination of HI.
-
Triphenylphosphine Oxide (TPPO): If you use the Appel reaction for iodination, this is a major byproduct.[1] It is typically removed during column chromatography, but overloading the column can lead to co-elution.
-
Dimerized Products: Small amounts of ether-linked dimers can form under certain conditions, though this is less common for primary halides.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26, 7619-7621. [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. [Link]
-
Wikipedia. (2023). Finkelstein reaction. [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]
-
PubChem. (n.d.). Benzene, (3-iodopropyl)-. [Link]
-
PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. [Link]
Sources
Stability and degradation of 1-(3-Iodopropyl)-3-phenoxybenzene under experimental conditions
Technical Support Center: Stability and Degradation of 1-(3-Iodopropyl)-3-phenoxybenzene
Welcome to the technical support guide for 1-(3-Iodopropyl)-3-phenoxybenzene (CAS No. 157126-72-2). This document is designed for researchers, chemists, and drug development professionals who utilize this compound as a key synthetic intermediate.[1][2] Understanding its stability profile is critical for ensuring the integrity of your experiments, optimizing reaction yields, and correctly interpreting analytical data. This guide provides in-depth answers to common stability-related questions, offers troubleshooting strategies for experimental challenges, and details protocols for assessing the compound's integrity.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common issues and questions encountered during the handling, storage, and use of 1-(3-Iodopropyl)-3-phenoxybenzene.
Q1: My vial of 1-(3-Iodopropyl)-3-phenoxybenzene has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?
A1: This is a classic sign of photodegradation. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[3] This weakness makes it particularly susceptible to cleavage by light (photolysis).
-
Mechanism: Upon exposure to ambient or UV light, the C-I bond can break homolytically, generating a carbon-centered radical and an iodine radical (I•). Two iodine radicals can then combine to form molecular iodine (I₂), which imparts the characteristic yellow-to-brown color to the sample.[3] While minor discoloration from trace amounts of I₂ may not significantly impact some reactions, it indicates that degradation has begun.
-
Prevention and Best Practices:
-
Storage: Always store the compound in an amber or opaque vial to protect it from light.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric components.
-
Temperature: Store at the recommended temperature, typically 2-8°C, to minimize thermal degradation.
-
-
Usability: For high-purity applications, it is advisable to purify the material (e.g., by passing it through a short plug of silica gel) to remove iodine and other potential degradation products before use.
Q2: I'm performing a reaction and my analysis (HPLC, GC-MS) shows a significant impurity with a molecular weight of approximately 228.27 g/mol . What is this compound?
A2: This impurity is almost certainly 3-(3-phenoxyphenyl)propan-1-ol . Its formation is caused by the hydrolysis of the alkyl iodide.
-
Mechanism: The iodopropyl group is a reactive electrophile. In the presence of water or other protic solvents (like methanol or ethanol), the iodide ion can be displaced by a nucleophilic solvent molecule in a process called solvolysis (or hydrolysis if the solvent is water).[4] Alkyl iodides are the most reactive among alkyl halides in such nucleophilic substitution reactions.[5][6]
-
Causality: This side reaction is common if your solvents are not rigorously dried or if the reaction is performed in an aqueous or protic medium. Since 1-(3-Iodopropyl)-3-phenoxybenzene is a primary alkyl halide, the reaction with a nucleophile like water or hydroxide typically proceeds via an Sₙ2 mechanism.[7][8]
-
Mitigation: To avoid this, ensure all solvents and reagents are anhydrous, and run the reaction under a dry, inert atmosphere.
Q3: My protocol involves the use of a non-nucleophilic base like DBU or a hindered amine. However, I am seeing low yields and the formation of an alkene byproduct. What is happening?
A3: You are likely observing a competing elimination reaction. The use of strong, sterically hindered bases favors the E2 (bimolecular elimination) pathway, which competes with the desired nucleophilic substitution (Sₙ2).
-
Mechanism: The base abstracts a proton from the carbon adjacent to the one bearing the iodine (the β-carbon). Simultaneously, the C-I bond breaks, and a double bond is formed between the α and β carbons.[5] This results in the formation of 1-(3-(prop-1-en-1-yl)phenoxy)benzene .
-
Experimental Choice: While primary alkyl halides are less prone to elimination than secondary or tertiary ones, the reaction can become significant with strong bases and/or at elevated temperatures. The iodide ion is an excellent leaving group, which facilitates this process.[3]
-
Troubleshooting: If elimination is a problem, consider using a weaker, non-nucleophilic base or running the reaction at a lower temperature.
Q4: How stable is the diphenyl ether bond in this molecule during my experiments?
A4: The phenoxybenzene (diphenyl ether) linkage is generally very stable and robust under most synthetic conditions, including acidic, basic, and reductive environments. However, it can be susceptible to degradation under harsh oxidative conditions.
-
Mechanism: Strong oxidizing agents or certain enzymatic systems can cleave ether bonds.[9][10] This often proceeds via a radical mechanism, involving hydrogen abstraction from a carbon atom adjacent to the ether oxygen.[11][12] In this molecule, this would involve the aromatic C-O bond, which is significantly stronger and less prone to cleavage than an alkyl ether.
-
Practical Implications: For the vast majority of applications, the ether bond will not be a point of lability. Degradation pathways involving the alkyl iodide group are far more likely to be the primary concern.
Part 2: Troubleshooting Guide & Analytical Signatures
This section provides a structured approach to identifying degradation products and resolving common experimental issues.
Scenario: Unidentified Peaks in Your Chromatogram
If you observe unexpected impurities during in-process control or final product analysis, consult the table below. It lists the most probable degradation products, their molecular characteristics, and the conditions that favor their formation.
| Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Common Experimental Conditions |
| 3-(3-phenoxyphenyl)propan-1-ol | C₁₅H₁₆O₂ | 228.29 | Hydrolysis/Solvolysis | Presence of water, alcohols, or other protic nucleophiles. |
| 1-(3-(prop-1-en-1-yl)phenoxy)benzene | C₁₅H₁₄O | 210.27 | Elimination (E2) | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK); elevated temperatures. |
| Molecular Iodine | I₂ | 253.81 | Photodegradation | Exposure to UV or ambient light. Often observed as a yellow/brown color. |
| 3-(3-phenoxyphenyl)prop-1-ene | C₁₅H₁₄O | 210.27 | Elimination (E2) | Alternative name for the elimination product. |
Part 3: Protocols for Stability and Purity Assessment
To ensure the quality of your starting material and monitor reaction progress, utilize the following validated protocols.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol is a self-validating system to understand the compound's lability under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of 1-(3-Iodopropyl)-3-phenoxybenzene at 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Hydrolytic (Acid): Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Hydrolytic (Base): Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Hydrolytic (Neutral): Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Heat at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic: Expose 2 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.
-
Thermal: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples if necessary, then dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by HPLC-UV/MS against an unstressed control sample.
Protocol 3.2: Analytical HPLC Method for Purity Monitoring
This method is suitable for assessing the purity of 1-(3-Iodopropyl)-3-phenoxybenzene and detecting the primary degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm. For identification, use a mass spectrometer (MS) detector.
-
Expected Elution Order: The more polar hydrolysis product (alcohol) will elute first, followed by the parent compound, and then the less polar elimination product (alkene).
Part 4: Visualized Degradation Pathways
The following diagrams illustrate the key chemical transformations that 1-(3-Iodopropyl)-3-phenoxybenzene can undergo under different experimental conditions.
Caption: Hydrolytic degradation via an Sₙ2 mechanism.
Caption: Photolytic degradation leading to iodine formation.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Buy 1-(3-Iodopropyl)-3-phenoxybenzene | 157126-72-2 [smolecule.com]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Oxidation Adjacent to Oxygen of Ethers (1991) | Christopher R.A. Godfrey | 6 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to the Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
Welcome to our dedicated technical support guide for the synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial Williamson ether synthesis. We will delve into the nuanced effects of solvent and base selection, provide robust troubleshooting strategies, and present a validated experimental protocol to enhance your synthetic success.
Deconstructing the Synthesis: The Williamson Ether Reaction
The formation of 1-(3-Iodopropyl)-3-phenoxybenzene from 3-phenoxyphenol and 1,3-diiodopropane is a classic application of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process begins with the deprotonation of the hydroxyl group on 3-phenoxyphenol by a suitable base, generating a highly nucleophilic phenoxide ion. This phenoxide then executes a backside attack on an electrophilic carbon of 1,3-diiodopropane, displacing an iodide ion and forging the desired ether bond.[2]
However, the seemingly straightforward nature of this reaction is deceptive. The choice of solvent and base is critical and can profoundly impact reaction kinetics, yield, and the impurity profile by steering the reaction towards or away from competing side pathways.[1]
Caption: The two-step mechanism of the Williamson ether synthesis.
FAQs and Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, providing scientifically grounded explanations and practical solutions.
Q1: My reaction yield is disappointingly low. What are the likely culprits?
Low yields are a frequent issue and can often be traced back to several key factors:
-
Incomplete Deprotonation: The 3-phenoxyphenol must be fully converted to its conjugate base, the phenoxide, to act as an effective nucleophile.[3] If the chosen base is too weak or used in insufficient quantity, the reaction will be slow and incomplete.[4]
-
Competing Side Reactions: The primary side reaction is often an E2 elimination of the alkyl halide, promoted by the basicity of the phenoxide, which would produce 3-iodo-1-propene.[3][5] While 1,3-diiodopropane is a primary halide, which is less prone to elimination than secondary or tertiary halides, this pathway can still occur, especially at elevated temperatures.[1][5][6]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[1][5] C-alkylation, where the propyl chain attaches to the carbon skeleton of the phenoxy ring, is a potential side reaction that can be minimized with the correct solvent choice.[5]
-
Over-alkylation: A second molecule of the phenoxide can react with the desired product, 1-(3-Iodopropyl)-3-phenoxybenzene, to form a symmetrical diether byproduct.
Q2: How do I choose between a strong base like Sodium Hydride (NaH) and a weaker base like Potassium Carbonate (K₂CO₃)?
The selection of the base is a critical decision that balances reactivity with selectivity and safety. For phenols, which are significantly more acidic than aliphatic alcohols, milder bases are often sufficient and preferable.[5][7]
| Feature | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Basicity | Moderate | Very Strong[4][5] |
| Safety | Relatively safe, non-flammable, and easy to handle. | Highly flammable, reacts violently with water, requires inert atmosphere.[6] |
| Byproducts | Forms benign potassium salts. | Generates flammable hydrogen gas.[4][6] |
| Selectivity | Generally provides better selectivity for O-alkylation over C-alkylation and minimizes elimination.[7] | Its high basicity can increase the rate of E2 elimination side reactions.[5] |
Expert Recommendation: For this specific synthesis, potassium carbonate is the recommended base. It is sufficiently basic to deprotonate the phenol effectively while being mild enough to minimize side reactions.[7] NaH should only be considered if K₂CO₃ proves ineffective, and all necessary safety precautions must be rigorously followed.
Q3: What is the optimal solvent for this reaction?
The solvent choice is paramount in an SN2 reaction as it directly influences the reactivity of the nucleophile.[5]
| Solvent | Type | Key Characteristics & Impact on Reaction |
| Acetonitrile | Polar Aprotic | Excellent choice. It effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, accelerating the desired SN2 reaction.[1][3][5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A powerful solvent that can further increase reaction rates.[1][5][8] However, its high boiling point can make it difficult to remove during workup. |
| Acetone | Polar Aprotic | A viable and more economical option, though it may result in slightly slower reaction times compared to acetonitrile or DMF. |
| Protic Solvents (e.g., Ethanol) | Polar Protic | Should be avoided. These solvents can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and significantly slows down the reaction.[5] |
Expert Recommendation: Acetonitrile is the preferred solvent for this synthesis, offering an excellent balance of reaction rate enhancement and ease of handling.
Validated Experimental Protocol
This protocol is optimized for high yield and purity of 1-(3-Iodopropyl)-3-phenoxybenzene.
Materials:
-
3-Phenoxyphenol (1.0 eq.)
-
1,3-Diiodopropane (1.5 eq.)
-
Potassium Carbonate (K₂CO₃), finely pulverized and dried (2.5 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-phenoxyphenol, potassium carbonate, and anhydrous acetonitrile.
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add 1,3-diiodopropane to the mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[9]
Caption: A streamlined workflow for the synthesis and purification.
Advanced Troubleshooting
| Observed Problem | Probable Cause(s) | Strategic Solution(s) |
| No reaction or very slow conversion | Insufficiently dried reagents/solvent; Ineffective base; Low temperature. | Ensure all reagents are anhydrous. Use finely powdered K₂CO₃. Confirm the reaction is at a full reflux. |
| Significant amount of diether byproduct detected | Stoichiometry of reactants is not optimal. | Use a larger excess of 1,3-diiodopropane (e.g., 2.0-3.0 eq.) to favor the mono-alkylation product. |
| Presence of C-alkylated isomers | Solvent choice may be suboptimal. | Ensure a polar aprotic solvent like acetonitrile or DMF is used, as these favor O-alkylation.[5] |
| Product appears unstable during column chromatography | The product may be sensitive to the acidity of standard silica gel. | Consider using a deactivated (neutral) silica gel or treating the silica with a small amount of triethylamine in the eluent. |
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
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Technical Support Center: Monitoring Reactions of 1-(3-Iodopropyl)-3-phenoxybenzene by TLC
Welcome to the technical support guide for monitoring the progress of chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring.
Introduction to TLC in the Context of 1-(3-Iodopropyl)-3-phenoxybenzene
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique used to separate components of a mixture.[1][2][3] In the context of reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene, TLC is an indispensable tool for determining reaction completion by observing the consumption of the starting material and the formation of the product. The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or solvent mixture).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of TLC for monitoring my reaction?
A1: The principle of TLC lies in the differential affinities of your starting material, 1-(3-Iodopropyl)-3-phenoxybenzene, and your product(s) for the stationary phase and the mobile phase.[2][4] Typically, silica gel, a polar stationary phase, is used. A less polar mobile phase is then chosen to move the compounds up the plate via capillary action.[5] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values.[4][6] By comparing the spot corresponding to your reaction mixture with a spot of the pure starting material, you can visually track the progress of the reaction.[7]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The goal is to find a solvent system where the starting material and the product have distinct Rf values, ideally between 0.2 and 0.8.[7] A common starting point for compounds of moderate polarity like 1-(3-Iodopropyl)-3-phenoxybenzene is a mixture of a non-polar solvent like hexane or pentane with a more polar solvent like ethyl acetate or dichloromethane.[8]
-
Step 1: Initial Screening. Start with a moderately polar system, for example, 20% ethyl acetate in hexane.
-
Step 2: Optimization.
-
If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch to 10% ethyl acetate in hexane).[4]
-
If the spots remain at the bottom of the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 40% ethyl acetate in hexane).[4]
-
A systematic approach to testing different solvent ratios is the most effective way to identify the optimal mobile phase for your specific reaction.
Q3: How do I calculate and interpret the Retention Factor (Rf) value?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[9] It is calculated using the following formula:[7][10][11]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][10][11][12]
To calculate the Rf value, measure the distance from the origin (the baseline where the sample was spotted) to the center of the spot, and divide it by the distance from the origin to the solvent front (the highest point reached by the solvent).[9] The Rf value is a dimensionless quantity and will always be less than 1.[11] A desirable Rf value for clear separation is typically between 0.3 and 0.7.[4]
Q4: My starting material, 1-(3-Iodopropyl)-3-phenoxybenzene, is not UV-active. How can I visualize the spots on the TLC plate?
A4: While the phenoxybenzene moiety provides some UV activity, if the concentration is low or if you require more sensitive visualization, several staining methods can be employed. Since 1-(3-Iodopropyl)-3-phenoxybenzene is an alkyl iodide, it may not stain well with all reagents.[13]
-
Iodine Chamber: This is a simple and often effective method. Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.[13][14] This method is semi-destructive as the spots will fade over time.[14]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and some ethers.[15][16] Your starting material and many potential products will likely visualize as yellow-brown spots on a purple background.[16]
-
Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that visualizes a wide range of organic compounds as blue-green spots upon heating.[13][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | - The sample concentration is too low. - The compound is not UV-active and no staining was performed. - The spotting line was below the solvent level in the developing chamber.[18] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[18] - Use an appropriate staining method (e.g., iodine, KMnO₄, or PMA). - Ensure the spotting line is above the solvent level in the chamber.[18] |
| The spots are streaked or "tailed". | - The sample was overloaded (applied in excess).[1][18] - The sample is not fully soluble in the mobile phase. - The compound is acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting.[1] - Try a different mobile phase with better solubility for your compounds. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape. |
| The spots are not well-separated. | - The mobile phase is not optimal.[1] - The spots may have diffused due to a slow run time or a non-saturated chamber. | - Experiment with different solvent systems to find one that provides better separation.[19] - Ensure the developing chamber is properly sealed and saturated with the mobile phase vapor by placing a piece of filter paper inside.[3] |
| The Rf values are inconsistent between runs. | - The composition of the mobile phase is not consistent. - The chamber was not saturated consistently. - The temperature varied between experiments.[6] - The activity of the silica gel plate has changed (e.g., absorbed water). | - Always use freshly prepared mobile phase for each run.[2][18] - Consistently saturate the chamber before developing the plate. - Run your TLCs at a relatively constant temperature. - Store TLC plates in a desiccator to maintain their activity. You can also activate them by heating in an oven before use. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the chamber. - The bottom of the TLC plate is not flat. - The stationary phase has been disturbed. | - Ensure the plate is placed in the chamber as vertically as possible. - Check that the bottom edge of the plate is smooth. - Handle the TLC plate by the edges to avoid touching the silica gel surface.[18] |
Experimental Protocol: General Procedure for TLC Monitoring
This protocol provides a step-by-step guide for monitoring a hypothetical reaction of 1-(3-Iodopropyl)-3-phenoxybenzene.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters or micropipettes
-
Pencil
-
Ruler
-
Mobile phase (e.g., 20% Ethyl Acetate in Hexane)
-
Reaction mixture
-
Starting material (1-(3-Iodopropyl)-3-phenoxybenzene) for co-spotting
-
Visualization agent (UV lamp, iodine chamber, or staining solution)
-
Forceps
-
Heat gun (if using a stain that requires heating)
Procedure:
-
Prepare the TLC Plate:
-
With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line.[7]
-
Mark three small, evenly spaced ticks on the origin line for spotting. Label them 'S' (Starting Material), 'R' (Reaction Mixture), and 'C' (Co-spot).
-
-
Spot the Plate:
-
Using a clean capillary spotter, apply a small spot of the starting material solution onto the 'S' mark. The spot should be as small as possible (1-2 mm in diameter).[7]
-
With a new, clean spotter, apply a small spot of the reaction mixture onto the 'R' mark.
-
For the co-spot, first apply a spot of the starting material on the 'C' mark, and then, using the spotter for the reaction mixture, carefully spot on top of the starting material spot.
-
-
Develop the Plate:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in saturation and close the lid. Allow the chamber to saturate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.[2] Close the lid.
-
Allow the solvent to travel up the plate. Do not disturb the chamber during this time.
-
-
Visualize the Results:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp.[13][14] Circle any visible spots with a pencil.
-
If necessary, use a staining method (iodine, KMnO₄, or PMA) for better visualization.
-
-
Analyze the Results:
-
Observe the spots in each lane. The 'S' lane shows the position of your starting material. The 'R' lane shows all the components in your reaction mixture. The 'C' lane helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
As the reaction proceeds, the spot corresponding to the starting material in the 'R' lane should diminish, and a new spot (the product) should appear.
-
Calculate the Rf values for the starting material and the product(s).[10]
-
TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
References
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
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University of Colorado Boulder. TLC Visualization Methods. [Link]
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Lab Reporter. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Technology Networks. Thin Layer Chromatography (TLC) Principle Explained. [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. [Link]
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Khan Academy. Calculating retention factors for TLC. [Link]
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Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
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University of Rochester. Troubleshooting: TLC. [Link]
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LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
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University of York. Visualising plates. [Link]
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University of Toronto Scarborough. Thin Layer Chromatography. [Link]
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Oreate AI Blog. Decoding RF Values: A Step-by-Step Guide. [Link]
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Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]
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Scribd. Selection of Stationary and Mobile Phases in Thin Layer Chromatography. [Link]
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Organic Chemistry. TLC Stains. [Link]
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RockEDU Science Outreach. Thin Layer Chromatography (TLC) for the Separation of Lipids. [Link]
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Dr. Aman. 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Link]
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Organic Chemistry Data. TLC stains. [Link]
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Scribd. TLC Solvent Selection for Separation. [Link]
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Org Prep Daily. TLC Staining solutions. [Link]
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University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
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University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
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Quora. What solvent is used for TLC? [Link]
-
PubChem. Benzene, (3-iodopropyl)-. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 1-(3-Iodopropyl)-3-phenoxybenzene and Its Analogs
Introduction: Unlocking the Potential of the Phenoxybenzene Scaffold
The 1-(3-Iodopropyl)-3-phenoxybenzene moiety represents a versatile chemical scaffold with significant potential in materials science and drug discovery. Its structure, featuring a flexible propyl chain, a reactive iodide leaving group, and the diphenyl ether core, makes it an attractive starting point for the synthesis of more complex molecules, including phosphonosulfonates and other potential therapeutic agents.[1][2] While the parent compound is primarily recognized as a synthetic intermediate, its structural similarity to known biologically active molecules, particularly Selective Estrogen Receptor Modulators (SERMs), warrants a deeper investigation into its pharmacological potential and that of its structural analogs.
This guide provides a framework for the systematic synthesis, characterization, and comparative biological evaluation of 1-(3-Iodopropyl)-3-phenoxybenzene and its analogs. We will delve into the rationale behind synthetic strategies, present detailed protocols for robust biological screening, and offer a data-driven approach to interpreting the results. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to explore this promising chemical space.
Part 1: Synthesis and Strategic Design of Analogs
The foundation of any comparative analysis lies in the efficient and logical synthesis of the target compounds. The synthesis of the parent compound, 1-(3-Iodopropyl)-3-phenoxybenzene, provides a validated pathway that can be adapted for analog generation.
Established Synthesis of the Core Compound
A reliable four-step synthesis has been established for 1-(3-Iodopropyl)-3-phenoxybenzene, achieving an overall yield of 55.6%.[1] This process serves as our baseline methodology.
Expert Rationale: This synthetic route is advantageous due to the use of common and relatively inexpensive starting materials. The Knoevenagel condensation is a classic and high-yielding carbon-carbon bond-forming reaction. The subsequent esterification, reduction with a mild reagent like NaBH₄, and final conversion of the primary alcohol to an alkyl iodide via an Appel-type reaction are all robust and well-understood transformations, making this a highly reproducible process.
Strategic Design of Analogs
To conduct a meaningful comparative analysis, analogs should be designed to probe specific structure-activity relationships (SAR). We propose a systematic modification of the core structure at three key positions.
This systematic approach allows for the decoupling of electronic, steric, and pharmacokinetic effects, which is crucial for establishing a clear SAR. For instance, modifying the alkyl chain length (A) can impact the compound's geometry and ability to fit into a binding pocket, while adding polar groups like -OH to the phenoxy ring (C) could introduce new hydrogen bonding interactions and alter metabolic stability.
Part 2: Comparative Biological Evaluation
Given the diphenyl ether core, a key structural feature in many SERMs, a logical first step is to evaluate these compounds for activity at the estrogen receptor (ER).[3][4] A tiered screening approach, moving from simple, high-throughput in vitro assays to more complex in vivo models, is the most efficient and resource-effective strategy.
Hypothetical Data and Interpretation
To illustrate the power of this comparative approach, let's consider a hypothetical dataset for the parent compound and two designed analogs.
-
Analog A: 1-(3-Iodopropyl)-3-(4-hydroxyphenoxy)benzene
-
Analog B: 1-(2-Iodoethyl)-3-phenoxybenzene
| Compound | ERα Reporter Assay (EC₅₀, nM) | MCF-7 Proliferation (% of E₂) | Uterine Wet Weight (% of E₂) | Interpretation |
| Estradiol (E₂) (Control) | 0.1 | 100% | 100% | Full Agonist |
| Tamoxifen (Control) | >1000 (Antagonist IC₅₀ = 25) | 15% | 40% | SERM (Antagonist in breast, partial agonist in uterus) |
| Parent Compound | >10,000 | <5% | <5% | Inactive |
| Analog A | 5.5 | 85% | 95% | Likely ERα Agonist |
| Analog B | >1000 (Antagonist IC₅₀ = 50) | 10% | 12% | Likely ERα Antagonist |
Analysis of Hypothetical Data:
-
Parent Compound: Shows no significant activity, establishing a baseline.
-
Analog A: The addition of a 4-hydroxy group, a common feature in estrogenic compounds for hydrogen bonding in the ER ligand-binding domain, results in potent agonistic activity. Its high efficacy in both the proliferation and uterotrophic assays suggests full agonist behavior.
-
Analog B: Shortening the alkyl chain appears to induce an antagonistic profile. It fails to activate the receptor but can block the action of estradiol (data not shown, but inferred from the IC₅₀). Its low impact on uterine weight suggests a desirable non-stimulatory effect on uterine tissue, a key characteristic of safer SERMs.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are standard in the field for characterizing SERM activity.[3][5][6]
Protocol 1: ERα Reporter Gene Assay
Principle: This assay quantifies the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase). It provides a direct measure of transcriptional activation (agonism) or inhibition (antagonism).
Methodology:
-
Cell Culture: Plate HEK293T or a similar cell line in 96-well plates. These cells have low endogenous ER expression, providing a clean background.
-
Transfection: Co-transfect cells with two plasmids: one expressing full-length human ERα and another containing an Estrogen Response Element (ERE) upstream of a luciferase reporter gene. A β-galactosidase plasmid is often included as a transfection control.
-
Compound Treatment: After 24 hours, replace the medium with a phenol red-free medium (to avoid estrogenic effects from the pH indicator) containing the test compounds at various concentrations (typically from 10⁻¹² M to 10⁻⁵ M).
-
Agonist Mode: Treat cells with the compound alone.
-
Antagonist Mode: Co-treat cells with a fixed concentration of 17β-estradiol (E₂) (e.g., 0.1 nM) and varying concentrations of the test compound.
-
-
Lysis and Readout: After 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the compound concentration. For agonists, calculate the EC₅₀ (concentration for 50% maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the E₂ effect).
Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay
Principle: The human breast cancer cell line MCF-7 is ER-positive, and its proliferation is dependent on estrogen. This assay measures a compound's ability to stimulate (agonist) or inhibit (antagonist) this estrogen-dependent growth, providing a physiologically relevant endpoint.[3]
Methodology:
-
Hormone Deprivation: Culture MCF-7 cells for 3-4 days in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids and synchronize the cells.
-
Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations in the same steroid-free medium.
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification: Quantify cell viability/proliferation using a suitable method, such as the MTT assay, which measures mitochondrial reductase activity, or direct cell counting.
-
Data Analysis: Express proliferation as a percentage of the maximal effect induced by E₂.
Protocol 3: In Vivo Uterotrophic Assay
Principle: This is the gold-standard in vivo assay for determining the estrogenic or anti-estrogenic effect of a compound.[3][6] In ovariectomized (OVX) rats, which lack endogenous estrogen, the uterus atrophies. Estrogenic compounds stimulate uterine growth (an increase in wet weight), which can be precisely measured.
Methodology:
-
Animal Model: Use immature or adult female rats that have been ovariectomized and allowed to recover for at least 5-7 days to ensure the clearance of endogenous hormones.
-
Dosing: Administer the test compound daily for 3 consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection). Include a vehicle control group (e.g., corn oil) and a positive control group (E₂).
-
Necropsy: On day 4, approximately 24 hours after the final dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away excess fat and connective tissue, and blot to remove luminal fluid. Record the wet weight of the uterus.
-
Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase indicates estrogenic activity.[3]
Conclusion
The systematic comparative analysis of 1-(3-Iodopropyl)-3-phenoxybenzene and its rationally designed analogs offers a clear path to understanding the structure-activity relationships within this chemical class. By employing a tiered screening cascade—from high-throughput in vitro reporter assays to physiologically relevant cell proliferation studies and culminating in the definitive in vivo uterotrophic assay—researchers can efficiently identify compounds with desirable biological profiles. The methodologies and strategic framework presented in this guide provide a robust foundation for exploring the therapeutic potential of phenoxybenzene derivatives, potentially leading to the discovery of novel agents for hormone-related conditions.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26. Available at: [Link]
-
Liu, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. Available at: [Link]
-
Abdrabou, A. M., et al. (2022). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 27(19), 6296. Available at: [Link]
-
Ciana, P., et al. (2010). An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals. Molecular Endocrinology, 24(3), 1-10. Available at: [Link]
-
Kachel, D. L., et al. (2012). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 134(38), 15868–15875. Available at: [Link]
-
Winuthayanon, W., et al. (2017). Selective Estrogen Receptor Modulator (SERM)-like activities of Diarylheptanoid, a Phytoestrogen from Curcuma comosa, in Breast Cancer Cells, Pre-Osteoblast Cells, and Rat Uterine Tissues. Journal of Agricultural and Food Chemistry, 65(16), 3297-3307. Available at: [Link]
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A Strategic Guide to Structure-Activity Relationship (SAR) Studies of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives for Novel Drug Discovery
Abstract
The 1-(3-iodopropyl)-3-phenoxybenzene scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. Its unique combination of a flexible iodopropyl chain, a known alkylating agent precursor, and a diphenyl ether core, a common motif in bioactive molecules, suggests a high potential for therapeutic applications. This guide provides a comprehensive framework for conducting rigorous Structure-Activity Relationship (SAR) studies on derivatives of this parent compound. While extensive literature on this specific series is nascent, this document synthesizes established methodologies and field-proven insights to propose a strategic approach for its investigation as potential anticancer and antimicrobial agents. We present detailed experimental protocols, illustrative comparative data, and logical frameworks to guide researchers in unlocking the therapeutic potential of this novel chemical class.
Introduction: The Therapeutic Potential of the 1-(3-Iodopropyl)-3-phenoxybenzene Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The 1-(3-iodopropyl)-3-phenoxybenzene molecule presents an intriguing starting point for chemical exploration. The iodopropyl group is a potential precursor to a reactive cyclopropane intermediate or can act as a leaving group in nucleophilic substitution reactions, suggesting a potential for covalent or pseudo-irreversible inhibition of biological targets. The 3-phenoxybenzene core is a privileged structure found in numerous approved drugs, offering a versatile backbone for introducing a variety of substituents to modulate physicochemical properties and target interactions.
Given the structural alerts for reactivity and the presence of a diphenyl ether moiety, we hypothesize that derivatives of this scaffold could exhibit significant activity in two primary therapeutic areas: oncology and infectious diseases. The alkylating potential could be harnessed to target nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation or microbial survival. This guide will, therefore, focus on a proposed investigation of these derivatives as both anticancer and antimicrobial agents.
Designing a Focused Library of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives
A systematic SAR study necessitates the synthesis of a focused library of analogs to probe the contributions of different structural features to biological activity. We propose a tridirectional modification strategy targeting the phenoxy ring, the central benzene ring, and the iodopropyl chain.
Table 1: Proposed Library of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives for SAR Studies
| Compound ID | R1 (Phenoxy Ring) | R2 (Central Ring) | Chain Modification |
| Parent | H | H | 1-(3-Iodopropyl) |
| SAR-A1 | 4-F | H | 1-(3-Iodopropyl) |
| SAR-A2 | 4-Cl | H | 1-(3-Iodopropyl) |
| SAR-A3 | 4-OCH3 | H | 1-(3-Iodopropyl) |
| SAR-A4 | 4-NO2 | H | 1-(3-Iodopropyl) |
| SAR-B1 | H | 4'-F | 1-(3-Iodopropyl) |
| SAR-B2 | H | 4'-Cl | 1-(3-Iodopropyl) |
| SAR-B3 | H | 4'-OCH3 | 1-(3-Iodopropyl) |
| SAR-C1 | H | H | 1-(3-Bromopropyl) |
| SAR-C2 | H | H | 1-(3-Chloropropyl) |
| SAR-C3 | H | H | 1-(2-Iodoethyl) |
This library is designed to systematically evaluate the impact of electronic effects (electron-withdrawing vs. electron-donating groups), steric hindrance, and the nature of the leaving group on the alkylating chain.
Comparative Biological Evaluation: A Hypothetical Framework
To illustrate the process of an SAR study, we present hypothetical but plausible experimental data for our designed library against representative cancer cell lines and bacterial strains.
In Vitro Anticancer Activity
The cytotoxic potential of the derivatives would be assessed against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using a standard MTT assay.
Table 2: Illustrative In Vitro Anticancer Activity of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| SAR-A1 | 10.8 ± 1.2 | 15.1 ± 1.7 | 12.4 ± 1.5 |
| SAR-A2 | 8.5 ± 0.9 | 11.3 ± 1.3 | 9.8 ± 1.1 |
| SAR-A3 | 25.4 ± 3.1 | 32.8 ± 3.9 | 29.1 ± 3.4 |
| SAR-A4 | 5.2 ± 0.6 | 7.9 ± 0.8 | 6.1 ± 0.7 |
| SAR-B2 | 9.1 ± 1.0 | 12.5 ± 1.4 | 10.2 ± 1.2 |
| SAR-C1 | 18.9 ± 2.2 | 25.1 ± 2.9 | 22.3 ± 2.6 |
| SAR-C2 | 35.7 ± 4.1 | 45.2 ± 5.3 | 40.5 ± 4.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
In Vitro Antimicrobial Activity
The antimicrobial efficacy would be determined by measuring the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Table 3: Illustrative In Vitro Antimicrobial Activity of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | 32 | 64 |
| SAR-A1 | 16 | 32 |
| SAR-A2 | 8 | 16 |
| SAR-A3 | 64 | >128 |
| SAR-A4 | 4 | 8 |
| SAR-B2 | 16 | 32 |
| SAR-C1 | 32 | 64 |
| SAR-C2 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 |
MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Structure-Activity Relationship Analysis (Illustrative)
Based on the hypothetical data, the following SAR trends can be deduced:
-
Influence of Substituents on the Phenoxy Ring (SAR-A Series):
-
Electron-withdrawing groups (F, Cl, NO2) appear to enhance both anticancer and antimicrobial activity. The nitro group in SAR-A4 shows the most significant potency increase.
-
Electron-donating groups (OCH3 in SAR-A3 ) seem to be detrimental to activity.
-
-
Influence of Substituents on the Central Ring (SAR-B Series):
-
Substitution on the central benzene ring with an electron-withdrawing group (SAR-B2 ) also appears to improve activity, though to a lesser extent than substitution on the phenoxy ring.
-
-
Influence of the Alkyl Halide (SAR-C Series):
-
The nature of the halogen on the propyl chain is critical. The order of activity appears to be I > Br > Cl, suggesting that the leaving group ability is directly correlated with biological potency.
-
Shortening the chain from propyl to ethyl (SAR-C3 , data not shown but predicted to have altered activity) would likely impact the geometry of interaction with the target.
-
Caption: Hypothetical SAR for 1-(3-Iodopropyl)-3-phenoxybenzene derivatives.
Detailed Experimental Protocols
General Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene Derivatives
A convenient and efficient four-step synthesis of the parent compound, 1-(3-iodopropyl)-3-phenoxybenzene, has been previously described and can be adapted for the synthesis of the proposed derivatives.[1]
Step 1: Knoevenagel Condensation: Reaction of a substituted 3-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine to yield the corresponding (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
Step 2: Esterification: Esterification of the propenoic acid derivative with methanol in the presence of p-toluene sulfonic acid.
Step 3: Reduction: Reduction of the ester with sodium borohydride to give the corresponding 3-(3-phenoxyphenyl)propan-1-ol.
Step 4: Iodination: Iodination of the alcohol using iodine and triphenylphosphine in the presence of potassium iodide and imidazole to afford the final 1-(3-iodopropyl)-3-phenoxybenzene derivative.[1]
Caption: General synthetic workflow for the proposed derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Serial twofold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This guide outlines a strategic and systematic approach to investigate the structure-activity relationships of novel 1-(3-iodopropyl)-3-phenoxybenzene derivatives. Although the presented biological data is illustrative, the proposed framework provides a robust starting point for researchers in the field. The key takeaways from this hypothetical study are:
-
The 1-(3-iodopropyl)-3-phenoxybenzene scaffold is a promising starting point for the development of new anticancer and antimicrobial agents.
-
Electron-withdrawing substituents on the aromatic rings and a highly reactive alkyl iodide are likely to be key features for potent biological activity.
Future work should focus on synthesizing the proposed library of compounds and validating these hypotheses through rigorous biological testing. Further optimization of the lead compounds identified from this initial screen could involve exploring a wider range of substituents, modifying the linker length, and investigating alternative reactive groups. Mechanistic studies will also be crucial to elucidate the mode of action of these novel derivatives.
References
-
Zhou, S., Xu, X., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26(22), 7619-7621. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 3-Phenoxybenzene Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-phenoxybenzene derivatives is a critical step in the creation of novel therapeutics and functional materials. The 3-phenoxybenzene moiety is a key structural motif in a wide array of biologically active molecules and advanced materials. Its synthesis, however, can be approached through several distinct chemical transformations, each with its own set of advantages and limitations. This guide provides an objective comparison of the three primary synthetic routes—Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr)—supported by quantitative data and detailed experimental protocols. This document aims to provide a clear and data-driven comparison to aid in the selection of the most appropriate synthetic strategy for a given application.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Typical Yields | Reaction Temperature | Reaction Time | Catalyst | Scope |
| Ullmann Condensation | 65-92%[1] | High (100-220 °C)[1][2] | 12-24 hours[1] | Copper-based[1] | Broad, tolerant of various functional groups. |
| Buchwald-Hartwig C-O Coupling | 86-92%[1] | Moderate (80-110 °C)[1] | 1-24 hours[1] | Palladium-based[1] | Excellent for C-O bond formation.[3] |
| Nucleophilic Aromatic Substitution (SNAr) | Variable (can be high with activated substrates)[1] | Room temperature to high temperatures[1] | Minutes to hours[1] | Often catalyst-free[1] | Effective with electron-deficient aromatic rings.[1] |
In-Depth Analysis of Synthesis Routes
This section will delve into the mechanistic details, advantages, disadvantages, and practical considerations for each of the three primary synthetic routes.
Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and widely used method for the formation of diaryl ethers.[2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[2]
Mechanism
The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The key steps are believed to be:
-
Formation of a Copper Phenoxide: The phenol is deprotonated by a base to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
Recent studies suggest that the reaction may proceed through the reaction of iodoarenes with ligated anionic Cu(I) intermediates.[4][5]
Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Advantages:
-
Broad Substrate Scope: The Ullmann condensation is tolerant of a wide variety of functional groups on both the aryl halide and the phenol.
-
Cost-Effective Catalyst: Copper catalysts are generally less expensive than the palladium catalysts used in other cross-coupling reactions.[6]
Disadvantages:
-
Harsh Reaction Conditions: The reaction often requires high temperatures (100-220 °C) and long reaction times.[1][2]
-
Stoichiometric Copper: Traditional Ullmann reactions often require stoichiometric amounts of copper, leading to challenges in product purification and waste disposal. Modern protocols, however, often utilize catalytic amounts of copper.[7]
-
Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl, with aryl chlorides being generally unreactive.
Experimental Protocol: Synthesis of 3-Phenoxyphenol
This protocol describes the synthesis of 3-phenoxyphenol from iodobenzene and resorcinol via an Ullmann condensation.[8]
Materials:
-
Iodobenzene (50 mmol)
-
Resorcinol (60 mmol)
-
Potassium carbonate (K₂CO₃) (70 mmol)
-
Copper(I) chloride (CuCl) (0.5 mmol)
-
8-Hydroxyquinoline (0.5 mmol)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Benzene
-
15% Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄)
Procedure:
-
To a reaction flask, add iodobenzene (10.2 g, 50 mmol), resorcinol (6.6 g, 60 mmol), potassium carbonate (10.3 g, 70 mmol), copper(I) chloride (0.05 g, 0.5 mmol), and 8-hydroxyquinoline (0.07 g, 0.5 mmol).
-
Add 60 mL of DMF to the flask.
-
Stir the mixture at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with 200 mL of water.
-
Acidify the mixture to a pH of 2 with sulfuric acid.
-
Extract the product with 150 mL of benzene.
-
Separate the organic layer and extract the product with a 15% solution of NaOH.
-
Acidify the alkaline solution with sulfuric acid to a pH of 1.
-
Filter the separated precipitate, dissolve it in benzene, and wash with water until a negative test for resorcinol is achieved (using FeCl₃).
-
Distill off the solvent to obtain 3-phenoxyphenol.
Expected Yield: 80%[8]
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[3][9] This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand.[3]
Mechanism
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves the following key steps:[10]
-
Formation of the Active Pd(0) Catalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The aryl halide or triflate undergoes oxidative addition to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The phenol displaces the halide on the palladium center, and subsequent deprotonation by a base generates a palladium-phenoxide complex.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the palladium-phenoxide complex, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Advantages:
-
Milder Reaction Conditions: Compared to the Ullmann condensation, the Buchwald-Hartwig reaction generally proceeds under milder conditions (80-110 °C).[1]
-
High Yields: This method often provides excellent yields of the desired diaryl ether.[1]
-
Broad Substrate Scope: A wide range of aryl halides (including chlorides) and phenols can be used.
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts and the specialized phosphine ligands can be expensive. Some catalysts may also be sensitive to air and moisture.
-
Ligand Optimization: The success of the reaction is often highly dependent on the choice of the phosphine ligand, which may require optimization for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a general procedure for the synthesis of diaryl ethers via Buchwald-Hartwig C-O coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, phenol, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (1-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[11]
Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism:[12]
-
Nucleophilic Attack: The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group.
-
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for diaryl ether synthesis.
Advantages:
-
Catalyst-Free: In many cases, the SNAr reaction does not require a metal catalyst, which simplifies the reaction setup and purification.[1]
-
Fast Reactions: With highly activated substrates, the reaction can be very fast, sometimes completing in minutes.[1]
-
Cost-Effective: The absence of a catalyst and often simple reaction conditions make this an economical method.
Disadvantages:
-
Limited Substrate Scope: The major limitation of the SNAr reaction is the requirement for strong electron-withdrawing groups on the aryl halide. Unactivated aryl halides are generally unreactive.
-
Positional Requirement: The electron-withdrawing group must be located ortho or para to the leaving group for effective resonance stabilization of the Meisenheimer complex.[11]
Experimental Protocol: General Procedure for SNAr Reaction
This protocol provides a general procedure for the synthesis of diaryl ethers via an SNAr reaction.
Materials:
-
Activated aryl halide (1.0 mmol)
-
Phenol (1.1 mmol)
-
Base (e.g., K₂CO₃, NaH, 1.5 mmol)
-
Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the phenol in the polar aprotic solvent.
-
Add the base portion-wise at room temperature and stir until the deprotonation is complete (cessation of gas evolution if using NaH).
-
Add the activated aryl halide to the solution.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time (minutes to hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The choice of synthetic route for the preparation of 3-phenoxybenzene derivatives depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and cost considerations.
-
The Ullmann condensation is a robust and well-established method with a broad substrate scope, making it suitable for a variety of applications, despite its often harsh reaction conditions.
-
The Buchwald-Hartwig C-O coupling offers a milder and often higher-yielding alternative, particularly when working with sensitive substrates, although the cost of the catalyst and ligands can be a factor.
-
Nucleophilic Aromatic Substitution (SNAr) is an excellent choice when the aryl halide is appropriately activated with electron-withdrawing groups, offering a simple, fast, and catalyst-free approach.
By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate strategy to efficiently synthesize the desired 3-phenoxybenzene derivatives for their specific research and development needs.
References
-
Ullmann, F., & Stein, A. (1905). Über eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-628. [Link]
-
Koptyaev, A. A., Ageeva, T. A., Galanin, A. I., & Shaposhnikov, G. P. (2016). Synthesis of 3-phenoxyphenol. Russian Journal of Organic Chemistry, 52(2), 261-267. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18376-18386. [Link]
-
Sawyer, J. S. (2000). Recent advances in diaryl ether synthesis. Tetrahedron, 56(30), 5045-5065. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: The Superior Reactivity of 1-(3-Iodopropyl)-3-phenoxybenzene in Nucleophilic Substitution Reactions
Executive Summary
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving efficiency, high yield, and purity. Alkyl halides, such as 1-(3-halopropyl)-3-phenoxybenzene, are crucial intermediates for introducing the phenoxypropyl linker, a common motif in various pharmacologically active molecules. This guide provides an in-depth comparison between 1-(3-Iodopropyl)-3-phenoxybenzene and its brominated counterpart, 1-(3-bromopropyl)-3-phenoxybenzene. Through an analysis of fundamental chemical principles and supporting data, we will demonstrate the distinct advantages conferred by the iodo-analog in nucleophilic substitution reactions, primarily focusing on its enhanced reactivity, which leads to faster reaction times, milder conditions, and improved yields.
The Decisive Role of the Halogen: A Tale of Two Leaving Groups
The difference in performance between the iodo- and bromo-compounds is rooted in the intrinsic properties of the halogen atoms themselves. In the context of nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) mechanism, two key factors dictate reactivity: the strength of the carbon-halogen bond and the stability of the departing halide ion (the leaving group).
Leaving Group Ability: The Superiority of Iodide
The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge and are less likely to re-initiate a reverse reaction.[1][2] Iodide (I⁻) is a significantly better leaving group than bromide (Br⁻) for two primary reasons:
-
Basicity: The conjugate acid of iodide, hydroiodic acid (HI, pKa ≈ -10), is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9).[2] Consequently, iodide is a weaker base than bromide and is more stable upon departing from the substrate.
-
Polarizability: Iodine is a larger atom than bromine, with its valence electrons held more loosely. This high polarizability allows the electron density to be distributed over a larger volume, stabilizing the forming negative charge in the transition state of the reaction.
This principle dictates that reactions involving the displacement of iodide will proceed at a faster rate than those involving bromide, all other factors being equal.[1][3][4][5]
Carbon-Halogen Bond Dissociation Energy (BDE)
The second critical factor is the energy required to cleave the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond. This is reflected in their respective bond dissociation energies:
The lower BDE of the C-I bond means that less energy is required to reach the transition state where this bond is partially broken.[7][8] This lower activation energy directly translates to a faster reaction rate.[4][5]
Workflow for Sₙ2 Alkylation
The following diagram illustrates a typical workflow for an Sₙ2 reaction involving these reagents.
Caption: Generalized workflow for N-alkylation using a 1-(3-halopropyl)-3-phenoxybenzene reagent.
Quantitative & Qualitative Performance Comparison
The theoretical advantages of the iodo-compound translate into tangible, experimentally observed benefits.
| Parameter | 1-(3-Iodopropyl)-3-phenoxybenzene | 1-(3-Bromopropyl)-3-phenoxybenzene | Advantage of Iodo-Analog |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | Excellent |
| C-X Bond Energy | ~240 kJ/mol[6] | ~270 kJ/mol[6] | Lower energy barrier |
| Relative Sₙ2 Rate | Fast | Moderate | Significantly reduced reaction times[4][5] |
| Typical Conditions | Room Temp. to moderate heat (e.g., 40-60 °C) | Moderate to high heat (e.g., 60-100 °C) | Energy savings, better for sensitive substrates |
| Typical Yields | High to Excellent | Moderate to High | Improved process efficiency |
| Substrate Scope | Broader (effective with weaker nucleophiles) | Good (may be sluggish with weaker nucleophiles) | Greater versatility in synthesis |
Experimental Protocol: Comparative N-Alkylation of a Secondary Amine
To illustrate the practical differences, we present a comparative protocol for the N-alkylation of morpholine, a common secondary amine nucleophile.
Objective: Synthesize 4-(3-phenoxypropyl)morpholine.
Sₙ2 Reaction Mechanism
Caption: The concerted Sₙ2 mechanism for N-alkylation.
Protocol 1: Using 1-(3-Iodopropyl)-3-phenoxybenzene (Preferred Method)
-
Reactants & Reagents:
-
Morpholine (1.0 eq)
-
1-(3-Iodopropyl)-3-phenoxybenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (anhydrous), to make a 0.2 M solution
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1-(3-iodopropyl)-3-phenoxybenzene to the mixture.
-
Heat the reaction mixture to 50 °C .
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours .
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
-
-
Expected Outcome: High yield (typically >90%).
Protocol 2: Using 1-(3-Bromopropyl)-3-phenoxybenzene
-
Reactants & Reagents:
-
Morpholine (1.0 eq)
-
1-(3-Bromopropyl)-3-phenoxybenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (anhydrous), to make a 0.2 M solution
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the bromo-analog for the iodo-analog.
-
Heat the reaction mixture to 80 °C (reflux) .
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours .
-
Follow steps 6-10 from Protocol 1 for workup and purification.
-
-
Expected Outcome: Good yield (typically 75-85%). The longer reaction time and higher temperature may lead to slightly more byproduct formation.
Application in Complex Synthesis: The Case for Fiduxosin
In the multi-step synthesis of complex molecules like Fiduxosin, an antagonist for benign prostatic hyperplasia, every step must be optimized for efficiency.[9][10] While the published synthesis routes may vary, the construction of such molecules often involves coupling fragments via nucleophilic substitution. In a process development setting, using an iodo-intermediate like 1-(3-iodopropyl)-3-phenoxybenzene would be highly advantageous. The ability to drive reactions to completion in shorter timeframes and at lower temperatures minimizes the risk of thermal degradation of complex, stereochemically rich intermediates and reduces manufacturing cycle times, which is a critical consideration in pharmaceutical production.
Conclusion and Recommendations
While 1-(3-bromopropyl)-3-phenoxybenzene is a competent and often more economical reagent, 1-(3-iodopropyl)-3-phenoxybenzene is unequivocally the superior choice from a chemical reactivity standpoint.
Choose 1-(3-Iodopropyl)-3-phenoxybenzene when:
-
Maximizing yield and purity is the primary objective.
-
The nucleophile is weak or sterically hindered .
-
The substrate contains thermally sensitive functional groups .
-
Short reaction times are critical for process efficiency.
The investment in the more reactive iodo-analog is frequently justified by higher yields, reduced energy consumption, cleaner reaction profiles, and greater overall synthetic efficiency, making it the preferred reagent for researchers and drug development professionals working on challenging and high-value targets.
References
-
Haight, A. R., et al. (2003). A Scaleable Synthesis of Fiduxosin. Organic Process Research & Development, 7(4), 533-539. [Link]
-
Meyer, M. D., et al. (2003). A Scaleable Synthesis of Fiduxosin. American Chemical Society. [Link]
-
Química Organica.org. The leaving group in the nucleophilic substitution - SN2. Química Organica. [Link]
-
Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Study Prep in Pearson+. [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
-
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A Senior Application Scientist's Guide to the Characterization and Purity Validation of 1-(3-Iodopropyl)-3-phenoxybenzene by NMR and MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity and structural integrity of synthetic intermediates are paramount. The compound 1-(3-Iodopropyl)-3-phenoxybenzene, a key building block in various synthetic pathways, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the reproducibility of experimental results, the safety of subsequent drug candidates, and the integrity of regulatory submissions. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization and purity validation of this specific molecule. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, empowering you to generate robust, self-validating analytical data.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural and Quantitative Tool
NMR spectroscopy stands as a primary analytical method for both unambiguous structure elucidation and the direct measurement of purity.[1] Its unique strength lies in the direct proportionality between the integrated area of a resonance signal and the number of atomic nuclei giving rise to that signal.[2][3] This principle makes quantitative NMR (qNMR) a powerful, non-destructive technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][3][4][5]
Expert Insight: Why qNMR is a Gold Standard
Unlike chromatographic methods that rely on relative response factors, which can vary between analytes and impurities, ¹H NMR provides a "universal" response for each proton.[1] This makes it an ideal orthogonal technique for validating results from methods like HPLC. The U.S. Pharmacopeia recognizes qNMR as a primary analytical method, underscoring its trustworthiness in a regulatory environment.[1]
Experimental Protocol: Quantitative ¹H NMR Purity Assay
-
Sample Preparation (The Foundation of Accuracy):
-
Accurately weigh approximately 10-20 mg of 1-(3-Iodopropyl)-3-phenoxybenzene into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (IS). Causality: The choice of IS is critical. It must be stable, non-volatile, have a known high purity, and possess sharp NMR signals that do not overlap with any analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent choices.
-
Dissolve both the analyte and the IS in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in the vial. Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition (Ensuring Quantitation):
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Key Parameter - Relaxation Delay (D1): Set a long relaxation delay (e.g., D1 = 30 seconds). Causality: This is the most critical parameter for qNMR. A long D1 (at least 5-7 times the longest spin-lattice relaxation time, T₁, of any proton being integrated) ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. Failure to do so will result in integrals that are not truly proportional to the number of protons, leading to inaccurate purity calculations.[2]
-
Set the number of scans (NS) to 8 or 16 to achieve an adequate signal-to-noise ratio.
-
Ensure a spectral width that encompasses all analyte and IS signals.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal from the analyte and a signal from the IS.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Data Interpretation for 1-(3-Iodopropyl)-3-phenoxybenzene
The structure of 1-(3-Iodopropyl)-3-phenoxybenzene dictates a specific NMR fingerprint. Any deviation from this pattern can indicate the presence of impurities.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3-Iodopropyl)-3-phenoxybenzene (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H-2', H-6' | ~7.35 | d, J ≈ 7.8 | ~129.8 |
| H-4' | ~7.15 | t, J ≈ 7.4 | ~123.5 |
| H-3', H-5' | ~7.05 | d, J ≈ 8.0 | ~119.0 |
| H-2, H-6 | ~7.30 | m | ~129.7 |
| H-4 | ~6.95 | m | ~119.5 |
| H-5 | ~7.10 | m | ~123.0 |
| Propyl-CH₂ (α to Ar) | ~2.80 | t, J ≈ 7.5 | ~34.5 |
| Propyl-CH₂ (β) | ~2.20 | quint, J ≈ 7.0 | ~32.0 |
| Propyl-CH₂ (γ to I) | ~3.25 | t, J ≈ 6.8 | ~5.5 |
| C-1 | - | - | ~143.0 |
| C-3 | - | - | ~157.5 |
| C-1' | - | - | ~157.0 |
Note: These are predicted values. Actual shifts can vary based on solvent and concentration. The key is the relative positions and splitting patterns.[6][7]
Pillar 2: Mass Spectrometry (MS) – Unrivaled Sensitivity for Molecular Weight and Impurity Profiling
While NMR provides quantitative purity, Mass Spectrometry is the definitive tool for confirming molecular weight and detecting trace-level impurities.[8][9] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS becomes an indispensable method for impurity profiling, capable of detecting substances that may be invisible to NMR.[10][11]
Expert Insight: The Power of Soft Ionization
For a molecule like 1-(3-Iodopropyl)-3-phenoxybenzene, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[12][13] ESI generates ions with minimal fragmentation, ensuring the observation of the molecular ion (or, more commonly, a pseudo-molecular ion like [M+H]⁺ or [M+Na]⁺), which directly confirms the molecular weight.[13][14] This is a critical, self-validating step in identity confirmation.
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to protect the LC system.
-
-
LC-MS System Configuration:
-
LC Method: Use a C18 reverse-phase column. Employ a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile or methanol (with 0.1% formic acid). Causality: The gradient elution ensures that compounds with a wide range of polarities, from polar starting materials to the less polar product and non-polar impurities, are effectively separated and eluted from the column.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The ether oxygen can be readily protonated, making ESI+ the most sensitive mode for this molecule.
-
Scan Mode: Full scan mode over a mass range of m/z 100-500 to detect the parent compound and any potential impurities.
-
Tandem MS (MS/MS): If an unknown impurity is detected, a separate run can be performed using MS/MS. In this experiment, the mass spectrometer isolates the impurity's ion and fragments it to obtain structural information.[12][15]
-
-
Data Interpretation for 1-(3-Iodopropyl)-3-phenoxybenzene
The primary goal is to find the peak corresponding to the exact mass of the target compound and to identify any other co-eluting or closely eluting peaks.
Table 2: Expected Ions in ESI-MS for 1-(3-Iodopropyl)-3-phenoxybenzene (C₁₅H₁₅IO)
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 338.0168 |
| [M+H]⁺ | Protonated Molecule | 339.0246 |
| [M+Na]⁺ | Sodium Adduct | 361.0065 |
| [M-I]⁺ | Fragment (Loss of Iodine) | 211.1123 |
| [M-C₃H₆I]⁺ | Fragment (Cleavage at ether) | 93.0340 |
Note: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by matching the measured mass to the calculated mass with high accuracy (typically <5 ppm error).
Visualizing the Analytical Workflow
A robust characterization strategy integrates both NMR and MS, each providing complementary information.
Caption: Integrated workflow for purity and identity validation.
Visualizing MS Fragmentation
Tandem MS (MS/MS) on the protonated molecule ([M+H]⁺, m/z 339.0) provides definitive structural evidence.
Caption: Predicted MS/MS fragmentation of 1-(3-Iodopropyl)-3-phenoxybenzene.
Comparative Analysis: NMR vs. MS for Purity Determination
Neither technique alone tells the whole story. Their synergistic use provides a comprehensive and defensible purity assessment.
Table 3: Head-to-Head Comparison of NMR and MS
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
|---|---|---|
| Primary Function | Structure Elucidation, Absolute Quantitation | Molecular Weight Confirmation, Trace Impurity Detection |
| Quantitation | Excellent (qNMR is a primary method) | Primarily qualitative/semi-quantitative without specific standards for each impurity |
| Sensitivity | Lower (mg scale) | Very High (pg to ng scale) |
| Sample Throughput | Slower (minutes to hours per sample) | Faster (minutes per sample) |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. |
| Impurity Identification | Good for impurities >1%. Can fully characterize unknown structures if concentration is sufficient. | Excellent for detecting trace impurities. MS/MS provides structural clues for unknowns. |
| Regulatory Standing | Accepted as a primary method for purity assay (ICH Q2(R2)).[16][17][18][19] | Essential for identity and impurity profiling as per ICH guidelines.[8][10] |
Conclusion and Best Practices
For the robust characterization and validation of 1-(3-Iodopropyl)-3-phenoxybenzene purity, an integrated analytical approach is non-negotiable.
-
Primary Validation by qNMR: Use quantitative ¹H NMR as the primary method to determine the absolute purity and confirm the molecular structure. This provides a highly accurate and defensible purity value.
-
Orthogonal Validation by LC-MS: Employ high-resolution LC-MS to confirm the molecular weight and to perform impurity profiling. This ensures that no significant impurities, especially those at low levels or without proton signals (e.g., inorganic salts), are missed.
-
Data Congruence: The purity value obtained from qNMR should be cross-referenced with the total impurity percentage observed in the LC-MS chromatogram. While not expected to be identical, the results should be congruent and any discrepancies investigated.
By leveraging the quantitative strength of NMR and the high sensitivity of MS, researchers and drug development professionals can establish a complete, validated, and trustworthy profile of 1-(3-Iodopropyl)-3-phenoxybenzene, ensuring the quality and integrity of their downstream research and development efforts.
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A Comparative Guide to Phenoxybenzene Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl ethers, such as phenoxybenzene, is a cornerstone of modern organic chemistry, with the resulting structural motif present in a wide array of pharmaceuticals, natural products, and advanced materials.[1] Historically, the Ullmann condensation has been the classical method for forging these critical C-O bonds.[2] However, the advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has provided a powerful and often milder alternative.[3][4] This guide offers an in-depth comparison of these two seminal reactions for the synthesis of phenoxybenzene, providing mechanistic insights, experimental protocols, and a critical evaluation of their respective advantages and limitations.
At a Glance: Key Reaction Parameters
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination (C-O Coupling) |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Catalyst Loading | Often stoichiometric, modern methods use 1-10 mol% | 0.5-5 mol% |
| Ligand | Often none, or simple ligands like phenanthroline, amino acids | Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO, nitrobenzene) | Aprotic solvents (e.g., toluene, dioxane, THF) |
| Temperature | High temperatures (100-220°C) | Milder temperatures (room temp. to 120°C) |
| Substrate Scope | Tolerates a range of functional groups, but can be limited by harsh conditions | Broad functional group tolerance under milder conditions |
| Reaction Time | Typically several hours to over a day | Often shorter reaction times |
Mechanistic Deep Dive: A Tale of Two Metals
The fundamental difference between the Ullmann condensation and the Buchwald-Hartwig amination lies in the identity of the transition metal catalyst and its resulting mechanistic pathway.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The classical Ullmann reaction for diaryl ether synthesis involves the copper-catalyzed reaction of an aryl halide with a phenoxide.[5] While the precise mechanism has been a subject of debate, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[5]
Figure 1. Simplified catalytic cycle of the Ullmann condensation.
The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. The resulting Cu(III) intermediate then undergoes ligand exchange with the phenoxide, followed by reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.[5] The traditionally harsh reaction conditions, often requiring high temperatures and stoichiometric amounts of copper, have limited its application, although modern ligand-assisted protocols have enabled milder conditions.[2][6]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination, while originally developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation).[3][4] This reaction employs a palladium catalyst and typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8]
Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[9] Subsequent coordination of the phenol and deprotonation by a base leads to a palladium alkoxide complex.[9] The final step is reductive elimination, which forms the C-O bond of the diaryl ether and regenerates the active Pd(0) catalyst.[4][9] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[4]
Experimental Protocols: A Practical Guide
The following protocols provide representative examples for the synthesis of phenoxybenzene using both the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation for Phenoxybenzene Synthesis
This protocol is adapted from a classical Ullmann ether synthesis.[10]
Materials:
-
Iodobenzene
-
Phenol
-
Potassium carbonate (K₂CO₃), finely ground
-
Copper(I) iodide (CuI)
-
Pyridine (as solvent and ligand)
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add iodobenzene (1.2 equiv.) and pyridine (2.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenoxybenzene.
Protocol 2: Buchwald-Hartwig Amination for Phenoxybenzene Synthesis
This protocol is a representative example of a palladium-catalyzed C-O coupling reaction.
Materials:
-
Bromobenzene
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add phenol (1.2 equiv.) and bromobenzene (1.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford phenoxybenzene.
Comparative Analysis: Making an Informed Choice
| Aspect | Ullmann Condensation | Buchwald-Hartwig Amination |
| Cost | Generally lower catalyst cost (copper vs. palladium).[11] | Higher catalyst cost, though lower catalyst loadings can offset this. Ligands can be expensive.[12] |
| Environmental Impact | Copper is less toxic than palladium. However, harsh conditions and stoichiometric use in older methods are less "green." | Palladium is a precious metal with a significant environmental footprint from mining and purification. Milder conditions are a green advantage.[12] |
| Substrate Scope & Functional Group Tolerance | Can be limited by high temperatures and strong bases, potentially leading to side reactions.[2] | Generally broader substrate scope and excellent functional group tolerance due to milder conditions.[4][8] |
| Reaction Conditions | Typically requires high temperatures (often >150°C).[1] | Can often be performed at lower temperatures (sometimes even room temperature), offering better control and selectivity.[4] |
| Ease of Operation | Can be operationally simpler due to the use of air-stable copper salts and simpler ligands. | Requires strict anaerobic conditions and handling of air-sensitive ligands and palladium catalysts. |
| Catalyst & Ligand Sensitivity | Less sensitive to air and moisture. | Highly sensitive to air and moisture, requiring inert atmosphere techniques.[12] |
| Reaction Rate | Generally slower reaction rates. | Typically faster reaction rates. |
Conclusion: A Modern Perspective
While the Ullmann condensation remains a valuable and cost-effective method for the synthesis of certain diaryl ethers, particularly on a large scale where catalyst cost is a primary concern, the Buchwald-Hartwig amination has emerged as a more versatile and often higher-yielding alternative for a broader range of substrates.[3][13] The milder reaction conditions, greater functional group tolerance, and often shorter reaction times of the Buchwald-Hartwig protocol make it a preferred choice in many research and development settings, especially for the synthesis of complex molecules.[4] The continuous development of more active and stable palladium catalysts and ligands further enhances the utility of this powerful C-O bond-forming methodology.[14] Ultimately, the choice between these two reactions will depend on the specific substrate, desired scale, cost considerations, and the available experimental capabilities.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (2023, October 26). Buchwald–Hartwig amination. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Google Patents. (n.d.). Ullmann reaction for the synthesis of diaryl ethers.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent synthetic developments and applications of the Ullmann reaction. A review. Retrieved from [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
Wikipedia. (2023, August 5). Ullmann condensation. Retrieved from [Link]
- American Chemical Society Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- American Chemical Society Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1634–1661.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]
-
Tokyo Chemical Industry UK Ltd. (n.d.). Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from [Link]
- American Chemical Society Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18043–18052.
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
-
Wiley Online Library. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of Buchwald−Hartwig Coupling and Phenazine Formation. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(3-Iodopropyl)-3-phenoxybenzene
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe or drug candidate is paramount to its successful development and clinical application. Off-target effects can lead to unforeseen toxicities or a misinterpretation of biological mechanisms. This guide provides a comprehensive framework for conducting cross-reactivity studies on the compound 1-(3-Iodopropyl)-3-phenoxybenzene. While direct biological targets of this specific molecule are not extensively documented in publicly available literature, its structure, featuring a phenoxybenzene moiety, suggests potential interactions with a range of biological macromolecules.
This guide will, therefore, present a hypothetical yet plausible scenario where 1-(3-Iodopropyl)-3-phenoxybenzene is initially identified as a ligand for a specific receptor. We will then outline a systematic approach to assess its binding and functional activity against a panel of structurally or functionally related off-targets. The methodologies and experimental designs detailed herein are grounded in established principles of pharmacology and drug discovery, providing a robust template for your own investigations.
The Rationale for Cross-Reactivity Profiling
The initial stages of drug discovery often identify "hit" compounds from high-throughput screens. However, a hit's affinity for its intended target is only part of the story. Cross-reactivity, the ability of a compound to bind to one or more unintended targets, can have significant consequences.[1][2] Understanding a compound's selectivity profile is crucial for:
-
Predicting Potential Side Effects: Off-target interactions are a primary cause of adverse drug reactions.
-
Elucidating Mechanism of Action: Distinguishing between on-target and off-target effects is essential for accurately understanding a compound's biological activity.[3]
-
Optimizing Lead Compounds: A clear understanding of structure-activity relationships at both on- and off-targets guides medicinal chemistry efforts to improve selectivity.
Hypothetical Target and Rationale for Off-Target Selection
For the purpose of this guide, we will hypothesize that 1-(3-Iodopropyl)-3-phenoxybenzene has been identified as a potential ligand for Receptor X , a G-protein coupled receptor (GPCR) known to bind aromatic ether-containing compounds. The phenoxybenzene scaffold is a common feature in ligands for various receptors and enzymes.
Based on structural similarity and functional relationships, a logical panel of off-targets for cross-reactivity screening would include:
-
Structurally Related Receptors: Other GPCRs that recognize ligands with similar pharmacophores.
-
Enzymes with Aromatic Binding Pockets: Enzymes such as cyclooxygenases (COX) or certain cytochrome P450s that have hydrophobic binding sites accommodating aromatic moieties.
-
Ion Channels: Certain ion channels are gated by ligands that may share structural features with our compound of interest.
Experimental Workflow for Cross-Reactivity Assessment
A multi-tiered approach is recommended to comprehensively evaluate the cross-reactivity of 1-(3-Iodopropyl)-3-phenoxybenzene. This typically involves a combination of in vitro binding and functional assays.
Caption: A tiered approach to cross-reactivity screening.
Tier 1: Competitive Binding Assays
Competitive binding assays are a fundamental method to determine the affinity of a test compound for a target receptor or enzyme by measuring its ability to displace a known high-affinity ligand (radiolabeled or fluorescent).[4][5][6]
Objective: To determine the binding affinity (Ki) of 1-(3-Iodopropyl)-3-phenoxybenzene for the hypothetical primary target (Receptor X) and a panel of selected off-targets.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Preparation of Reagents:
-
Prepare a membrane preparation expressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare a series of dilutions of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Illustrative Data Table:
| Target | IC50 (nM) of 1-(3-Iodopropyl)-3-phenoxybenzene | Ki (nM) |
| Receptor X (Primary Target) | 50 | 25 |
| Receptor Y (Off-Target) | 1,200 | 600 |
| Receptor Z (Off-Target) | >10,000 | >5,000 |
| Enzyme A (Off-Target) | 850 | 425 |
| Enzyme B (Off-Target) | >10,000 | >5,000 |
Tier 2: Functional Assays
While binding assays provide information on affinity, they do not reveal whether the compound acts as an agonist, antagonist, or has no functional effect. Functional assays are therefore essential to characterize the nature of the interaction.[7]
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of 1-(3-Iodopropyl)-3-phenoxybenzene at the primary target and any off-targets identified in Tier 1.
Experimental Protocol: Enzyme Inhibition Assay
This protocol is designed for an off-target enzyme identified in the binding assays.
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme.
-
Prepare a solution of the enzyme's substrate.
-
Prepare a series of dilutions of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
-
Assay Procedure:
-
In a suitable assay plate, pre-incubate the enzyme with varying concentrations of 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using a spectrophotometer or fluorometer).
-
-
Data Analysis:
Illustrative Data Table:
| Target | Functional Effect | IC50/EC50 (nM) |
| Receptor X (Primary Target) | Antagonist | 75 |
| Receptor Y (Off-Target) | Weak Partial Agonist | 2,500 |
| Enzyme A (Off-Target) | Inhibitor | 1,500 |
Visualization of Potential Off-Target Signaling
Should 1-(3-Iodopropyl)-3-phenoxybenzene exhibit significant off-target activity, it is crucial to understand the potential downstream consequences. The following diagram illustrates a hypothetical scenario where the compound not only antagonizes its primary target (Receptor X) but also inhibits an off-target enzyme (Enzyme A) involved in a separate signaling pathway.
Caption: Potential dual activity of 1-(3-Iodopropyl)-3-phenoxybenzene.
Interpretation and Next Steps
The data generated from these studies will provide a comprehensive cross-reactivity profile for 1-(3-Iodopropyl)-3-phenoxybenzene. A significant finding of high-affinity binding and functional activity at an off-target would necessitate further investigation. Depending on the nature of the off-target and the intended application of the compound, this could lead to:
-
Structure-Activity Relationship (SAR) Studies: To guide the chemical modification of the compound to improve selectivity.
-
In Vivo Studies: To assess the physiological consequences of the observed off-target activity.
-
Re-evaluation of the Compound's Utility: If significant and undesirable off-target effects cannot be mitigated, the compound may be deprioritized.
Conclusion
A thorough investigation of a compound's cross-reactivity is a critical component of modern drug discovery and chemical biology. By employing a systematic and multi-tiered approach encompassing binding and functional assays, researchers can gain a comprehensive understanding of a molecule's selectivity profile. This guide provides a robust framework for designing and executing such studies for 1-(3-Iodopropyl)-3-phenoxybenzene, ensuring a more complete and accurate characterization of its pharmacological properties.
References
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Fabgennix International. Competition Assay Protocol. [Link]
-
MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zisling, J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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ResearchGate. Are there experimental tests for off target effects in CRISPR?. [Link]
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de Candussio, D., Pen, A., & Pavan, M. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 11(4), 113. [Link]
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National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]
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Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. [Link]
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Taylor & Francis. Iodine compounds – Knowledge and References. [Link]
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Biobide. What is an Inhibition Assay?. [Link]
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ResearchGate. The protocol of competitive binding assay. [Link]
-
Féau, C., Arnold, L. A., & Kosinski, A. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Springer Protocols. [Link]
-
Romano, A., & Torres, M. J. (2014). Cross-reactivity among drugs: Clinical problems. Current Opinion in Allergy and Clinical Immunology, 14(4), 323-329. [Link]
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Asti, M., & Iori, M. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8031. [Link]
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Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-261. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Iodopropyl)-3-phenoxybenzene is a valuable building block, and the selection of an optimal synthetic route can significantly impact overall research and development timelines and costs. This guide provides an in-depth, objective comparison of two primary methods for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Significance of 1-(3-Iodopropyl)-3-phenoxybenzene
1-(3-Iodopropyl)-3-phenoxybenzene serves as a crucial intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a flexible propyl chain, a reactive iodide leaving group, and a diphenyl ether moiety, makes it a versatile synthon for introducing the 3-phenoxyphenylpropyl group into target structures. The efficiency of its synthesis is therefore a critical consideration for any multi-step synthetic campaign. This guide will compare a linear, four-step approach starting from 3-phenoxybenzaldehyde with a convergent, three-step synthesis commencing with phenol.
Method A: Four-Step Synthesis from 3-Phenoxybenzaldehyde
This established method, detailed by Lu et al. (2014), builds the carbon chain and functionalizes it sequentially.[1] It is a linear synthesis that involves a Knoevenagel condensation, esterification, reduction, and final iodination.
Experimental Protocol: Method A
Step 1: (E)-3-(3-phenoxyphenyl)propenoic acid synthesis (Knoevenagel Condensation)
-
In a round-bottom flask, dissolve 3-phenoxybenzaldehyde and malonic acid in pyridine.
-
Add piperidine as a catalyst and reflux the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, pour the reaction mixture into a solution of hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the crude propenoic acid derivative.
Step 2: Methyl (E)-3-(3-phenoxyphenyl)propenoate synthesis (Esterification)
-
Suspend the crude acid in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure and purify the residue to yield the methyl ester.
Step 3: 3-(3-phenoxyphenyl)propan-1-ol synthesis (Reduction)
-
Dissolve the methyl ester in a suitable solvent such as methanol.
-
Add sodium borohydride portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction carefully with an acidic solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the alcohol.
Step 4: 1-(3-Iodopropyl)-3-phenoxybenzene synthesis (Iodination)
-
Dissolve the 3-(3-phenoxyphenyl)propan-1-ol, triphenylphosphine, and imidazole in a suitable solvent like dichloromethane.
-
Add iodine portion-wise to the solution.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove excess iodine.
-
Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to yield the final product.[1]
Mechanistic Considerations and Rationale
The choice of a Knoevenagel condensation in the first step is a classic and effective method for carbon-carbon bond formation between an aldehyde and an active methylene compound like malonic acid. The subsequent esterification protects the carboxylic acid and facilitates the reduction of the double bond and the ester in a single step using a strong reducing agent, although the cited method employs a two-step reduction. The final step is an Appel-type reaction, where triphenylphosphine and iodine generate a phosphonium iodide intermediate that facilitates the SN2 displacement of the hydroxyl group to form the desired alkyl iodide.
Method B: Three-Step Synthesis from Phenol
This alternative approach is a more convergent synthesis. It begins with the formation of the ether linkage via a Williamson ether synthesis, followed by the conversion of a terminal functional group on the propyl chain to the desired iodide.
Experimental Protocol: Method B
Step 1: 3-Phenoxypropan-1-ol synthesis (Williamson Ether Synthesis)
-
In a reaction vessel, dissolve phenol in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate, to deprotonate the phenol.
-
Add 3-chloropropanol (or 3-bromopropanol) to the mixture.
-
Heat the reaction to reflux and stir for several hours until TLC indicates the consumption of the phenol.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue to obtain 3-phenoxypropan-1-ol.
Step 2: 3-Phenoxypropyl tosylate/mesylate synthesis (Activation of Alcohol)
-
Dissolve the 3-phenoxypropan-1-ol in dichloromethane.
-
Add triethylamine and a catalytic amount of DMAP.
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride (or methanesulfonyl chloride) portion-wise.
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the tosylate/mesylate, which can often be used in the next step without further purification.
Step 3: 1-(3-Iodopropyl)-3-phenoxybenzene synthesis (Finkelstein Reaction)
-
Dissolve the 3-phenoxypropyl tosylate/mesylate in acetone.
-
Add an excess of sodium iodide.
-
Reflux the mixture for several hours. The precipitation of sodium tosylate/mesylate drives the reaction to completion.
-
Cool the mixture, filter off the precipitate, and remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify by column chromatography to obtain the final product.
Mechanistic Considerations and Rationale
The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[2][3][4][5][6] The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, displacing the halide from the 3-halopropanol.[6] The subsequent conversion of the alcohol to a tosylate or mesylate is a standard procedure to transform the poor hydroxyl leaving group into a good one. The final Finkelstein reaction is a classic halogen exchange reaction, driven to completion by the low solubility of the formed sodium tosylate or mesylate in acetone, according to Le Chatelier's principle.[7]
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Method A (from 3-Phenoxybenzaldehyde) | Method B (from Phenol) | Rationale & Insights |
| Number of Steps | 4 | 3 | Method B is more convergent, potentially leading to higher overall yields and reduced labor. |
| Starting Materials | 3-Phenoxybenzaldehyde, Malonic Acid | Phenol, 3-Chloropropanol | Phenol and 3-chloropropanol are generally more readily available and less expensive than 3-phenoxybenzaldehyde. |
| Overall Yield | ~55.6%[1] | Potentially higher due to fewer steps. | Convergent syntheses often result in better overall yields compared to linear ones. |
| Key Reactions | Knoevenagel, Esterification, Reduction, Iodination | Williamson Ether Synthesis, Tosylation/Mesylation, Finkelstein Reaction | Both methods employ well-established and reliable reactions in organic synthesis. |
| Reagent Toxicity & Waste | Uses pyridine (toxic). Generates triphenylphosphine oxide as a byproduct. | Uses common organic solvents and reagents. Generates inorganic salts as primary byproducts. | Method B may be considered "greener" due to the avoidance of pyridine and the nature of the byproducts. |
| Scalability | The purification of triphenylphosphine oxide can be challenging on a large scale. | The reactions are generally scalable, with straightforward workup procedures. | The simpler workup of Method B makes it more amenable to large-scale production. |
Visualizing the Synthetic Pathways
Method A: Synthetic Workflow
Caption: Workflow for Method B starting from phenol.
Conclusion and Recommendations
Both Method A and Method B represent viable synthetic routes to 1-(3-Iodopropyl)-3-phenoxybenzene.
-
Method A is a well-documented, linear synthesis. However, its four-step nature, use of potentially hazardous reagents like pyridine, and the generation of triphenylphosphine oxide as a byproduct might be disadvantageous, particularly for large-scale synthesis.
-
Method B offers a more convergent and potentially more efficient alternative. With fewer steps, more economical starting materials, and simpler purification procedures, it is likely to be the more cost-effective and scalable option. The reactions involved are robust and high-yielding, making this route highly attractive for both laboratory and industrial applications.
For researchers prioritizing efficiency, scalability, and cost-effectiveness, Method B is the recommended approach . However, the choice of synthesis will ultimately depend on the specific constraints of the laboratory, including the availability of starting materials and the scale of the required product.
References
-
Lu, M., Zhou, S., Guan, J., Xu, X., Fan, Y., & Xu, D. (2014). Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652), 1-(3-Iodopropyl)-3-Phenoxy Benzene. Asian Journal of Chemistry, 26, 7619-7621. [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424. [Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
-
University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Chem 51C. [Link]
-
University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. [Link]
-
AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 1-(3-Iodopropyl)-3-phenoxybenzene
For researchers, scientists, and professionals in drug development, the structural integrity of a molecule is paramount. Intermediates and active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure safety, efficacy, and reproducibility. 1-(3-Iodopropyl)-3-phenoxybenzene, a key building block in various synthetic pathways, is no exception. Its biological activity and reaction kinetics are intrinsically tied to the specific arrangement of its substituents on the benzene ring. The presence of even minor amounts of positional isomers, such as the ortho or para variants, can lead to unforeseen side reactions, altered pharmacological profiles, and impurities that are difficult to remove in downstream processes.[1][2]
This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the isomeric purity of 1-(3-Iodopropyl)-3-phenoxybenzene. We move beyond simple protocols to explain the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your laboratory's needs.
The Challenge: Differentiating Positional Isomers
The target compound is the meta isomer. However, synthetic routes, particularly those involving electrophilic aromatic substitution or related processes, can often yield a mixture of isomers. The primary challenge lies in separating and quantifying these structurally similar molecules.
-
1-(3-Iodopropyl)-3-phenoxybenzene (meta, Target)
-
1-(3-Iodopropyl)-2-phenoxybenzene (ortho, Impurity)
-
1-(3-Iodopropyl)-4-phenoxybenzene (para, Impurity)
Each of these isomers possesses the same molecular weight and empirical formula, rendering simple mass analysis insufficient for differentiation. Therefore, techniques that can probe the subtle differences in their physical and chemical properties are required.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of quality control in the pharmaceutical industry for its robustness, high resolution, and quantitative accuracy.[2][3] For non-polar aromatic compounds like 1-(3-Iodopropyl)-3-phenoxybenzene and its isomers, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Separation (Expertise & Experience)
In RP-HPLC, separation is governed by hydrophobic interactions between the analytes and the non-polar stationary phase (typically C18). The isomers, despite having identical chemical formulas, exhibit slight differences in their dipole moments and overall polarity due to the varied positions of the phenoxy and iodopropyl groups.
-
The para isomer is the most symmetric and often the least polar, leading to the strongest interaction with the C18 stationary phase and thus the longest retention time.
-
The ortho isomer, with its adjacent bulky groups, may experience steric hindrance that can affect its interaction with the stationary phase.
-
The meta isomer's polarity and retention will fall between the ortho and para isomers.
This difference in retention allows for their separation and subsequent quantification using a UV detector, as the aromatic rings provide strong chromophores.
Experimental Protocol: RP-HPLC
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 85:15 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve reference standards of the meta, ortho, and para isomers in the mobile phase to create a stock solution (approx. 1 mg/mL). Prepare a mixed working standard containing all three isomers at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Dissolve the test sample of 1-(3-Iodopropyl)-3-phenoxybenzene in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the mixed standard to determine the retention times and system suitability (resolution).
-
Inject the test sample.
-
-
Data Analysis: Identify peaks based on retention times from the standard. Calculate the area percent of each isomer to determine the purity of the main component.
Data Presentation: Representative HPLC Performance
| Isomer | Hypothetical Retention Time (min) | Resolution (Rs) |
| 1-(3-Iodopropyl)-2-phenoxybenzene (ortho) | 9.2 | - |
| 1-(3-Iodopropyl)-3-phenoxybenzene (meta) | 10.5 | > 2.0 |
| 1-(3-Iodopropyl)-4-phenoxybenzene (para) | 11.8 | > 2.0 |
A resolution (Rs) value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.
Visualization: HPLC Workflow```dot
Caption: Workflow for GC-MS analysis and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While chromatography separates isomers, NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton and carbon atom. [4][5]It is the definitive method for identifying which isomer is which.
Causality of Differentiation (Expertise & Experience)
The key to using ¹H NMR to differentiate the isomers lies in the splitting patterns of the protons on the substituted benzene ring. [6]
-
para-isomer: Due to its symmetry, it will show a relatively simple pattern in the aromatic region, often appearing as two distinct doublets (an AA'BB' system).
-
ortho-isomer: All four aromatic protons are in unique environments, leading to a complex and overlapping multiplet.
-
meta-isomer: This isomer will also show a complex pattern, but it is distinct from the ortho isomer. Notably, the proton situated between the two substituents often appears as a characteristic singlet or narrow triplet, providing a key diagnostic signal.
¹³C NMR is also highly informative. The number of unique carbon signals in the aromatic region directly reflects the molecule's symmetry. The para isomer will show fewer signals than the ortho and meta isomers. [7]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be run to aid in assigning complex spectra.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the aromatic region (typically 6.5-8.0 ppm in ¹H NMR) to determine the substitution pattern.
Data Presentation: Expected NMR Characteristics
| Isomer | ¹H NMR Aromatic Region | Approx. # of ¹³C Aromatic Signals |
| ortho | Complex multiplet for 4 protons | 6 |
| meta | Complex pattern for 4 protons, often with a distinct downfield singlet/triplet for H-2 | 6 |
| para | Two symmetric doublets (AA'BB' system) for 4 protons | 4 |
Visualization: NMR Isomer Identification Logic
Caption: Decision logic for identifying isomers using ¹H NMR.
Comparative Summary and Method Selection
Choosing the right technique depends on the specific analytical goal.
| Parameter | HPLC | GC-MS | NMR |
| Primary Use | Routine QC, Quantification | Impurity ID, High Sensitivity | Structural Confirmation |
| Resolution | Excellent | Good to Very Good | N/A (Structural) |
| Quantification | Excellent | Good (requires standards) | Good (qNMR), but complex |
| Structural Info | None | Good (Mass Spectrum) | Excellent (Unambiguous) |
| Throughput | High | Medium | Low |
| Cost/Complexity | Moderate | High | Very High |
Decision-Making Workflow
This workflow helps guide the selection of the appropriate analytical technique based on the research or development stage.
Caption: Decision tree for selecting an analytical method.
Conclusion
The robust analysis of isomeric purity for key intermediates like 1-(3-Iodopropyl)-3-phenoxybenzene is a non-negotiable aspect of modern drug development and chemical synthesis. While HPLC stands as the indispensable tool for routine quantitative analysis due to its precision and high throughput, GC-MS offers superior sensitivity and confirmatory mass data for impurity profiling. Ultimately, NMR spectroscopy remains the definitive authority for absolute structural elucidation and the unambiguous assignment of substitution patterns. A comprehensive analytical strategy often employs HPLC for routine checks while leveraging NMR and GC-MS for initial method development, reference standard characterization, and the investigation of any anomalous results. By understanding the strengths and causality of each technique, researchers can confidently ensure the quality and integrity of their materials.
References
-
PubChem. Benzene, (3-iodopropyl)-. National Institutes of Health. Available from: [Link]
-
Syrris. Drug Discovery and Development application with Syrris. Available from: [Link]
-
Journal of Chemical Education. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. Available from: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. Available from: [Link]
-
Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available from: [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
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National Institutes of Health. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available from: [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]
-
PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Available from: [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]
-
LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
-
Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available from: [Link]
-
Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
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Chemistry LibreTexts. Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]
-
Chegg. Solved Shown below are three isomers of a disubstituted. Available from: [Link]
-
ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]
-
Taylor & Francis Group. The Determination of Isomeric Purity. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3-Iodopropyl)-3-phenoxybenzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Iodopropyl)-3-phenoxybenzene, a halogenated organic compound. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring your laboratory operations are not only scientifically sound but also prioritize safety and environmental responsibility.
Hazard Assessment and Initial Precautions: The "Why" Behind the "How"
1-(3-Iodopropyl)-3-phenoxybenzene is a halogenated organic compound. The presence of an iodine atom necessitates its classification as a halogenated waste, which is subject to stringent disposal regulations due to its potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[1] While specific toxicity data is unavailable, related compounds such as 3-iodophenol are known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, a cautious approach is warranted.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Before handling 1-(3-Iodopropyl)-3-phenoxybenzene for disposal, the use of appropriate PPE is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
Ventilation: All handling and packaging for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(3-Iodopropyl)-3-phenoxybenzene is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste handler.
Experimental Protocol: Waste Segregation and Packaging
-
Identify as Halogenated Waste: All waste containing 1-(3-Iodopropyl)-3-phenoxybenzene, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be classified as "halogenated organic waste."
-
Segregate from Non-Halogenated Waste: It is crucial to keep halogenated waste separate from non-halogenated organic waste streams.[4] Co-mingling can complicate the disposal process and increase costs, as halogenated waste requires specific treatment methods.[4]
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste."[4][6]
-
List all constituents of the waste, including "1-(3-Iodopropyl)-3-phenoxybenzene" and any solvents used. Do not use abbreviations or chemical formulas.[4]
-
Keep a log of the approximate quantities of each component added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from sources of ignition.[5]
-
Spill Response:
In the event of a spill, evacuate the area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container and decontaminate the spill area.
The Final Step: Treatment and Disposal
The established and environmentally responsible method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[7] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen iodide) through scrubbing systems.
It is strictly prohibited to dispose of 1-(3-Iodopropyl)-3-phenoxybenzene or any other halogenated organic compound down the drain. [4] This can lead to the contamination of waterways and interfere with wastewater treatment processes.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 1-(3-Iodopropyl)-3-phenoxybenzene.
Caption: Logical workflow for the safe disposal of 1-(3-Iodopropyl)-3-phenoxybenzene.
Quantitative Data Summary
While specific quantitative data for 1-(3-Iodopropyl)-3-phenoxybenzene is not available, the following table summarizes key hazard information for a related compound, 3-iodophenol, which should be considered for a conservative safety assessment.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [2] |
Regulatory Framework
The disposal of hazardous waste, including halogenated organic compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Furthermore, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[9] Adherence to these regulations is not optional and is critical for maintaining a safe and compliant laboratory environment.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 3-Phenoxypropane-1,2-diol.
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- PerkinElmer. (n.d.). Iodine-125 Handling Precautions.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Iodophenol.
- University of Michigan. (n.d.). Iodination Safety Precautions. Environment, Health & Safety.
- MedChemExpress. (2025, March 17). TO-PRO-3 iodide-SDS.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Phenoxypropanol.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Fisher Scientific. (2018, March 28). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
-
National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Safe Handling of 1-(3-Iodopropyl)-3-phenoxybenzene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 1-(3-Iodopropyl)-3-phenoxybenzene, a molecule with potential applications in various research domains, requires meticulous handling to ensure personnel safety and environmental protection. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), and outlines robust operational and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both innovation and security.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent risks associated with 1-(3-Iodopropyl)-3-phenoxybenzene. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
These classifications, designated by the Globally Harmonized System (GHS), signal the need for a multi-faceted approach to PPE, addressing potential exposure through ingestion, dermal contact, eye contact, and inhalation.
A Multi-Layered Defense: Selecting the Right Personal Protective Equipment
A proactive safety culture recognizes that PPE is the last line of defense. It is most effective when used in conjunction with engineering and administrative controls. The following recommendations are based on a thorough risk assessment of handling 1-(3-Iodopropyl)-3-phenoxybenzene.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous chemicals is to handle them within a properly functioning chemical fume hood .[2][3] This engineering control captures and removes vapors at the source, preventing them from entering the laboratory environment and being inhaled by personnel.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before initiating any work, ensure the fume hood is operational and the airflow is within the acceptable range, typically between 80-120 feet per minute (fpm).[4]
-
Sash Position: Work with the sash at the lowest practical height to maximize protection. Your head should never enter the plane of the hood opening.[2]
-
Work Area: Conduct all manipulations of 1-(3-Iodopropyl)-3-phenoxybenzene at least six inches inside the hood to ensure effective vapor capture.[3]
-
Minimize Clutter: Avoid storing excess chemicals or equipment inside the hood, as this can disrupt airflow and compromise containment.[2][3]
Personal Protective Equipment: A Detailed Breakdown
Given that 1-(3-Iodopropyl)-3-phenoxybenzene is a skin irritant, selecting the appropriate gloves is paramount. The choice of glove material should be based on its resistance to both aromatic and halogenated organic compounds.
| Glove Material | Resistance to Aromatic & Halogenated Compounds | Key Considerations |
| Viton® | Excellent | Highly resistant to a broad spectrum of chemicals, but can be less flexible and more expensive.[5] |
| Butyl Rubber | Excellent | Offers high permeation resistance to gases and vapors, particularly effective for esters and ketones. However, it has poor resistance to aromatic and halogenated hydrocarbons.[5][6] |
| Nitrile | Good to Fair | Provides good general-duty protection against oils, greases, and some acids and caustics, but may have limited resistance to prolonged exposure to aromatic and halogenated compounds.[5][7] |
| Neoprene | Good to Fair | Offers good tensile strength and heat resistance, with moderate resistance to some acids and caustics.[5][7] |
| Latex | Poor | Not recommended for handling most organic solvents. Can also cause allergic reactions.[1] |
Recommendation: For handling concentrated 1-(3-Iodopropyl)-3-phenoxybenzene or for prolonged procedures, Viton® or laminate-film gloves are the preferred choice due to their superior chemical resistance.[5][8] For less intensive work, such as handling dilute solutions, nitrile gloves may suffice, but it is crucial to change them immediately upon any sign of contamination. Double-gloving, with a nitrile glove worn under a more resistant glove, can provide an additional layer of protection and an indicator of a breach in the outer glove.[9]
The serious eye irritation potential of this compound necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.
-
Chemical Goggles: Essential when there is a risk of splashes. They provide a seal around the eyes, offering greater protection than safety glasses.
-
Face Shield: Should be worn in conjunction with chemical goggles when handling larger quantities of the material or when there is a significant risk of splashes to the face.
A standard, flame-resistant laboratory coat should be worn at all times. It is crucial that the lab coat is buttoned to provide maximum coverage. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
Given that 1-(3-Iodopropyl)-3-phenoxybenzene may cause respiratory irritation, all handling of the solid or solutions should be conducted within a chemical fume hood.[1] In the event of a spill or a situation where the concentration of airborne particulates or vapors may exceed permissible exposure limits, respiratory protection is necessary.
Recommended Respiratory Protection:
-
A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is suitable for protection against the vapors of this compound.[10][11][12]
-
If the compound is handled as a powder and there is a risk of aerosolization, a combination cartridge that also includes a particulate filter (e.g., P100) should be used.[13]
It is imperative that all personnel who may need to use a respirator undergo proper fit-testing and training in accordance with OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Workflow
Sources
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- 2. osha.gov [osha.gov]
- 3. Chemical Fume Hood Safety Policy | University Policy Manual [stonybrook.edu]
- 4. laboratorydesign.com [laboratorydesign.com]
- 5. yourglovesource.com [yourglovesource.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
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- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
